Potassium tetrachloroaurate(III)
Description
0>>Potassium tetrachloroaurate is a perchlorometallate salt. It contains a tetrachloroaurate(1-).
Properties
IUPAC Name |
potassium;gold(3+);tetrachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMONCQYBAMKVQQ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Au+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929560 | |
| Record name | Gold(3+) potassium chloride (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-61-6 | |
| Record name | Potassium tetrachloroaurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold(3+) potassium chloride (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM TETRACHLOROAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL325FU75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Tetrachloroaurate(III)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of potassium tetrachloroaurate(III) (K[AuCl₄]), a key intermediate in the synthesis of gold-based compounds for various applications, including pharmaceuticals and advanced materials. This document outlines two primary synthetic methodologies: the reaction of chloroauric acid with a potassium salt and the direct oxidation of gold metal. Furthermore, it details the essential characterization techniques, including X-ray diffraction (XRD), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and thermal analysis, to verify the identity, purity, and stability of the compound. Experimental protocols are provided with the necessary detail to be replicated in a laboratory setting. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Introduction
Potassium tetrachloroaurate(III), with the chemical formula K[AuCl₄], is an inorganic coordination compound consisting of a central gold(III) ion coordinated to four chloride ligands, with a potassium cation as the counter-ion.[1] It typically appears as a bright yellow to orange crystalline solid.[1][2] This compound is a vital precursor in the synthesis of various gold-containing molecules, including active pharmaceutical ingredients, catalysts, and nanomaterials.[3] Its solubility in water and some organic solvents makes it a versatile starting material for a wide range of chemical transformations.[3] A thorough understanding of its synthesis and comprehensive characterization is paramount for ensuring the quality and reproducibility of downstream applications in research and drug development.
Synthesis of Potassium Tetrachloroaurate(III)
Two principal methods for the synthesis of potassium tetrachloroaurate(III) are presented below. The choice of method may depend on the available starting materials, desired scale, and safety considerations.
Method 1: From Chloroauric Acid (HAuCl₄)
This is a common and straightforward method that involves the reaction of a pre-synthesized solution of chloroauric acid with a potassium salt, such as potassium chloride (KCl) or potassium carbonate (K₂CO₃).[4][5]
-
Preparation of Chloroauric Acid (HAuCl₄):
-
In a fume hood, dissolve a known quantity of metallic gold (e.g., 1.0 g) in aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric acid and concentrated nitric acid).[6]
-
Gently heat the solution to facilitate the dissolution of the gold.
-
Once the gold has completely dissolved, carefully heat the solution to a slurry to drive off the volatile nitrosyl chloride and excess acids.[4]
-
Add a small amount of concentrated hydrochloric acid and heat again to ensure the complete removal of nitric acid. Repeat this step until no brown fumes are observed.[7]
-
Dissolve the resulting solid in deionized water to obtain a chloroauric acid solution.
-
-
Reaction with Potassium Chloride:
-
Isolation and Purification:
-
Concentrate the solution by evaporation to induce crystallization.[4][5]
-
Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the orange-yellow crystals of potassium tetrachloroaurate(III) by filtration.
-
Wash the crystals with a small amount of cold ethanol (B145695) or diethyl ether to remove any residual impurities.
-
Dry the purified crystals under vacuum.
-
Logical Workflow for Synthesis Method 1
Caption: Synthesis of K[AuCl₄] from Chloroauric Acid.
Method 2: Direct Synthesis from Gold Powder
This method avoids the pre-synthesis of chloroauric acid by directly reacting gold powder with an oxidizing agent in the presence of hydrochloric acid and a potassium source.[4]
-
Reaction Mixture Preparation:
-
In a suitable flask, place gold powder (e.g., 0.5 g) and concentrated hydrochloric acid (e.g., 25 mL of 36 wt% HCl).[4]
-
Prepare a solution of a suitable oxidizing agent. A patent describes the use of potassium iodate (B108269) (KIO₃) (e.g., 5 mL of a 5 wt% aqueous solution).[4]
-
-
Reaction:
-
Add the oxidizing agent solution to the mixture of gold powder and hydrochloric acid.
-
Stir the mixture vigorously until all the gold powder has been consumed, resulting in a clear orange solution. This reaction is typically rapid, often completing within minutes.[4]
-
-
Isolation and Purification:
-
Concentrate the product solution using a rotary evaporator at an elevated temperature (e.g., 100 °C) under reduced pressure (e.g., 0.5 mbar).[4]
-
Allow the concentrated solution to stand at room temperature for crystallization to occur.
-
Collect the resulting crystals of potassium tetrachloroaurate(III) by filtration.
-
Wash the crystals with a minimal amount of a cold, non-aqueous solvent.
-
Dry the final product under vacuum. A yield of over 99% has been reported for this method.[4]
-
Logical Workflow for Synthesis Method 2
Caption: Direct Synthesis of K[AuCl₄] from Gold Powder.
Characterization of Potassium Tetrachloroaurate(III)
Thorough characterization is essential to confirm the synthesis of the desired compound and to assess its purity. The following are key analytical techniques for K[AuCl₄].
Physical Properties
A summary of the key physical and chemical properties of potassium tetrachloroaurate(III) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | K[AuCl₄] | [3] |
| Molecular Weight | 377.88 g/mol | [3] |
| Appearance | Yellow to orange crystalline powder | [1][2] |
| Crystal System | Monoclinic | [2][8] |
| Space Group | Pc | [2][8] |
| Melting Point | ~300 °C | [2] |
| Solubility | Soluble in water | [3] |
X-ray Diffraction (XRD)
Powder X-ray diffraction is a powerful technique to confirm the crystalline structure of the synthesized K[AuCl₄]. The anhydrous form of potassium tetrachloroaurate(III) crystallizes in a monoclinic system.[2][8]
-
Sample Preparation: Finely grind a small sample of the synthesized K[AuCl₄] crystals to a homogeneous powder.
-
Data Acquisition:
-
Mount the powdered sample on a zero-background sample holder.
-
Collect the diffraction pattern using a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan a 2θ range appropriate to observe the characteristic diffraction peaks (e.g., 10-80°).
-
The crystallographic data for anhydrous potassium tetrachloroaurate(III) is summarized in Table 2.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2][8] |
| Space Group | Pc | [2][8] |
| a | 8.671 Å | [2][8] |
| b | 6.386 Å | [2][8] |
| c | 12.243 Å | [2][8] |
| β | 95.37° | [2][8] |
The experimental powder diffraction pattern should be compared to the data derived from these crystallographic parameters to confirm the identity of the synthesized compound.
Experimental Workflow for XRD Analysis
Caption: Workflow for XRD Characterization of K[AuCl₄].
Spectroscopic Characterization
UV-Vis spectroscopy is used to observe the electronic transitions within the [AuCl₄]⁻ complex.
-
Sample Preparation: Prepare a dilute solution of the synthesized K[AuCl₄] in a suitable solvent, such as 0.1 M HCl, to prevent hydrolysis.
-
Data Acquisition:
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.
-
Use the solvent as a blank for baseline correction.
-
The tetrachloroaurate(III) ion exhibits characteristic ligand-to-metal charge transfer (LMCT) bands.
| Wavelength (λmax) | Assignment | Reference |
| ~321 nm | [AuCl₄]⁻ LMCT | [9] |
Vibrational spectroscopy provides information about the Au-Cl bonds within the tetrachloroaurate(III) anion. Raman spectroscopy is particularly well-suited for studying the symmetric vibrations of the square planar [AuCl₄]⁻ ion.
-
Sample Preparation (IR): Prepare a KBr pellet containing a small amount of the finely ground K[AuCl₄] sample.
-
Sample Preparation (Raman): Place a small amount of the crystalline sample directly in the path of the laser beam.
-
Data Acquisition: Record the spectrum using an FT-IR or FT-Raman spectrometer.
The Raman spectrum of the [AuCl₄]⁻ ion shows characteristic peaks for the Au-Cl vibrations.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 316 | Au-Cl vibration | [9] |
| 340 | Au-Cl vibration | [9] |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and decomposition profile of K[AuCl₄].
-
Sample Preparation: Place a small, accurately weighed amount of the K[AuCl₄] sample into an appropriate TGA/DSC pan (e.g., alumina (B75360) or platinum).
-
Data Acquisition:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
DSC: An endothermic peak corresponding to the melting of the compound is expected around 300 °C.[2]
-
TGA: The compound is expected to be stable up to its melting point, after which decomposition would be observed as a mass loss. The decomposition products may include KCl and metallic gold.
Safety Considerations
-
Aqua Regia: Aqua regia is extremely corrosive and releases toxic fumes. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Potassium Tetrachloroaurate(III): This compound is harmful if swallowed and causes skin and serious eye irritation.[10] Avoid inhalation of dust and ensure adequate ventilation. Standard PPE should be worn when handling the solid and its solutions.
-
Waste Disposal: All waste containing gold should be collected and treated for gold recovery or disposed of in accordance with institutional and local regulations for heavy metal waste.
Conclusion
This technical guide has provided detailed protocols for the synthesis of potassium tetrachloroaurate(III) via two effective methods. Furthermore, a comprehensive suite of characterization techniques has been outlined to enable researchers, scientists, and drug development professionals to verify the synthesis of high-purity K[AuCl₄]. The provided data and workflows serve as a valuable resource for the preparation and validation of this important gold(III) compound, ensuring the reliability of subsequent research and development activities.
References
- 1. CAS 13682-61-6: Potassium tetrachloroaurate | CymitQuimica [cymitquimica.com]
- 2. Kaliumtetrachloroaurat(III) – Wikipedia [de.wikipedia.org]
- 3. Potassium Tetrachloroaurate(III) [drugfuture.com]
- 4. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]
- 5. JP2018118899A - Production method of inorganic gold component - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102774872A - Preparation method of granular chloroauric acid - Google Patents [patents.google.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. rsc.org [rsc.org]
- 10. Potassium tetrachloroaurate(III), 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
An In-depth Technical Guide to the Chemical Properties of Potassium Tetrachloroaurate(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of potassium tetrachloroaurate(III) (KAuCl₄). The information is curated for researchers, scientists, and professionals in drug development who utilize gold compounds in their work. This document details the physicochemical properties, reactivity, and thermal behavior of potassium tetrachloroaurate(III), supported by experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.
Physicochemical Properties
Potassium tetrachloroaurate(III) is a bright yellow to orange crystalline solid. It is a key inorganic gold salt with a central gold atom in the +3 oxidation state. The tetrachloroaurate(1-) anion, [AuCl₄]⁻, possesses a square planar geometry.[1] This compound is widely recognized as a precursor in the synthesis of gold nanoparticles and as a catalyst in various organic reactions.[1][2]
General Properties
A summary of the general physicochemical properties of potassium tetrachloroaurate(III) is presented in the table below.
| Property | Value | Source |
| Chemical Formula | KAuCl₄ | [3] |
| Molecular Weight | 377.88 g/mol | [3] |
| Appearance | Yellow to light orange crystalline powder | [4][5] |
| Melting Point | ~357 °C (with decomposition) | [3] |
| Crystal System | Monoclinic | [3] |
Solubility
| Solvent | Solubility |
| Water | Soluble[2][3][6] |
| Ethanol | Soluble[2][6] |
Thermal Properties and Decomposition
The thermal stability of potassium tetrachloroaurate(III) is a critical parameter for its handling and application, particularly in high-temperature synthesis. Upon heating, the compound decomposes. While a precise decomposition pathway from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for KAuCl₄ is not widely published, a melting point of approximately 357°C with decomposition has been reported.[3]
It is important to note that the thermal decomposition of related gold compounds, such as tetrachloroauric acid trihydrate (HAuCl₄·3H₂O), has been studied. This compound undergoes a multi-step decomposition, initially losing water, followed by the sequential loss of HCl and Cl₂, ultimately yielding metallic gold.[7] A similar multi-stage decomposition can be anticipated for potassium tetrachloroaurate(III), likely involving the formation of potassium chloride and metallic gold as final products.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and application of potassium tetrachloroaurate(III).
Determination of Solubility (General Protocol)
This protocol describes a general method for determining the solubility of an inorganic salt like potassium tetrachloroaurate(III) in water as a function of temperature.
Materials:
-
Potassium tetrachloroaurate(III)
-
Distilled or deionized water
-
Heating and stirring plate
-
Temperature probe
-
Analytical balance
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Prepare a series of saturated solutions of potassium tetrachloroaurate(III) at different temperatures (e.g., 20°C, 40°C, 60°C, 80°C). This can be achieved by adding an excess of the salt to a known volume of water in a sealed container and allowing it to equilibrate at the desired temperature with constant stirring for an extended period (e.g., 24 hours).
-
Once equilibrium is reached, carefully decant or filter a known volume of the supernatant into a pre-weighed volumetric flask.
-
Evaporate the solvent from the volumetric flask in a drying oven at a temperature below the decomposition temperature of the salt (e.g., 110°C) until a constant weight is achieved.
-
The mass of the remaining solid represents the amount of potassium tetrachloroaurate(III) that was dissolved in the known volume of water at that specific temperature.
-
Calculate the solubility in grams per 100 g of solvent.
-
Repeat the procedure for each temperature to construct a solubility curve.
Thermal Analysis (General Protocol for TGA/DSC)
This protocol outlines a general procedure for analyzing the thermal decomposition of potassium tetrachloroaurate(III) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
Inert gas supply (e.g., nitrogen or argon).
-
Analytical balance.
Procedure:
-
Accurately weigh a small sample (typically 5-10 mg) of potassium tetrachloroaurate(III) into an appropriate sample pan (e.g., alumina (B75360) or platinum).
-
Place the sample pan and an empty reference pan into the thermal analyzer.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.
-
Heat the sample from ambient temperature to a final temperature above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss (TGA) and the differential heat flow (DSC) as a function of temperature.
-
The TGA curve will indicate the temperatures at which mass loss occurs, corresponding to the release of volatile decomposition products. The DSC curve will show endothermic or exothermic peaks associated with phase transitions and decomposition events.
Synthesis of Gold Nanoparticles (AuNPs)
Potassium tetrachloroaurate(III) is a common precursor for the synthesis of gold nanoparticles. This protocol details a widely used method for producing AuNPs via the citrate (B86180) reduction method.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
-
Heating and stirring plate
-
Glassware (cleaned with aqua regia)
Procedure:
-
Prepare a 1 mM solution of potassium tetrachloroaurate(III) in deionized water.
-
Heat 50 mL of the KAuCl₄ solution to a rolling boil with vigorous stirring.
-
To the boiling solution, rapidly add 5 mL of a 38.8 mM solution of trisodium citrate.
-
The solution will undergo a series of color changes, from yellow to clear, then to a deep red or burgundy, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring the solution for an additional 15 minutes.
-
Remove the solution from the heat and allow it to cool to room temperature with continued stirring.
-
The resulting colloidal gold solution can be characterized by UV-Vis spectroscopy, which should exhibit a surface plasmon resonance peak at approximately 520 nm.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the study and application of potassium tetrachloroaurate(III).
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Potassium tetrachloroaurate(III) hydrate, 99% | Fisher Scientific [fishersci.ca]
- 4. Potassium tetrachloroaurate(III) hydrate, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. Solubility table - Wikipedia [en.wikipedia.org]
- 7. srdata.nist.gov [srdata.nist.gov]
An In-depth Technical Guide to the Crystal Structure of Anhydrous Potassium Tetrachloroaurate(III)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous potassium tetrachloroaurate(III) (K[AuCl₄]) is a key inorganic compound with significant applications in catalysis, synthesis of gold-based materials, and potentially in the development of therapeutic agents. A thorough understanding of its solid-state structure is paramount for elucidating its chemical properties and for rational design in its various applications. This technical guide provides a comprehensive overview of the crystal structure of anhydrous K[AuCl₄], summarizing key crystallographic data, outlining experimental protocols for its characterization, and presenting a logical workflow for its structural determination.
Crystallographic Data
The crystal structure of anhydrous potassium tetrachloroaurate(III) has been investigated by single-crystal X-ray diffraction. Interestingly, different studies have reported slightly different crystallographic parameters, suggesting the possibility of polymorphism or variations based on crystallization conditions. The key quantitative data from prominent studies are summarized below for comparative analysis.
Two primary crystallographic models are prevalent in the literature and crystallographic databases. One model describes the structure in the monoclinic space group Pc, while another identifies it as monoclinic with the space group P2₁/c.
Table 1: Comparison of Crystallographic Data for Anhydrous K[AuCl₄]
| Parameter | Model 1 (mp-27181)[1] | Model 2 (IUCr Journals)[2] | Model 3 (mp-568986)[3] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | Pc (No. 7) | Pc (No. 7) | P2₁/c (No. 14) |
| a (Å) | 6.587 | 8.671 | 6.553 |
| b (Å) | 9.100 | 6.386 | 9.105 |
| c (Å) | 12.513 | 12.243 | 12.506 |
| α (°) | 90.000 | 90.00 | 90.000 |
| β (°) | 83.435 | 95.37 | 83.344 |
| γ (°) | 90.000 | 90.00 | 90.000 |
| Unit Cell Volume (ų) ** | 744.9 | 674.5 | 741.0 |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) ** | 3.37 | 3.72 | 3.39 |
Table 2: Selected Bond Lengths for Anhydrous K[AuCl₄]
| Bond | Bond Length (Å) - Model 1 (mp-27181)[1] | Bond Length (Å) - Model 3 (mp-568986)[3] |
| Au-Cl | 2.32 (square planar) | 2.32 - 2.33 (square planar) |
Molecular and Crystal Structure Description
In the anhydrous form, the tetrachloroaurate(III) anion, [AuCl₄]⁻, adopts an essentially square planar coordination geometry around the central gold atom.[2][3] This is a typical configuration for d⁸ metal complexes. The crystal structure is composed of these [AuCl₄]⁻ anions and potassium cations (K⁺), which are linked through electrostatic interactions.
The arrangement of these ions in the crystal lattice leads to the formation of infinite polymeric chains of [AuCl₄]⁻ ions along the a-axis.[2] These chains are held together by the coordination of chlorine atoms to the potassium ions. Each potassium ion is coordinated to multiple chlorine atoms from neighboring tetrachloroaurate (B171879) anions, resulting in a complex three-dimensional network.[1][2][3]
Experimental Protocols
The determination of the crystal structure of anhydrous K[AuCl₄] involves two key experimental stages: the synthesis of high-quality single crystals and their analysis by single-crystal X-ray diffraction.
Synthesis and Crystallization of Anhydrous K[AuCl₄]
The anhydrous form of potassium tetrachloroaurate(III) is typically prepared from its dihydrate. A general procedure, based on the method described by Cox & Webster, is as follows:
-
Preparation of the Dihydrate : Potassium tetrachloroaurate(III) dihydrate can be synthesized by reacting chloroauric acid (HAuCl₄) with a stoichiometric amount of potassium chloride (KCl) in an aqueous solution. Slow evaporation of the solvent at room temperature will yield crystals of the dihydrate.
-
Dehydration : The anhydrous crystals are obtained by the dehydration of the dihydrate. This can be achieved by recrystallization from a suitable organic solvent, such as ethanol.[2] The dihydrate is dissolved in hot ethanol, and the solution is allowed to cool slowly. The anhydrous crystals will precipitate from the solution. It is crucial to perform this step under anhydrous conditions to prevent the reformation of the hydrate.
Single-Crystal X-ray Diffraction
The following outlines a general protocol for the determination of the crystal structure of anhydrous K[AuCl₄] using a single-crystal X-ray diffractometer.
-
Crystal Mounting : A suitable single crystal of anhydrous K[AuCl₄] is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and moisture, especially if low-temperature data collection is planned.
-
Data Collection : The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction : The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the diffraction spots are integrated to produce a list of reflection data.
-
Structure Solution and Refinement : The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined using a least-squares algorithm to obtain the best fit between the observed and calculated structure factors. This process yields the final atomic coordinates, bond lengths, and bond angles.
Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of anhydrous K[AuCl₄] can be visualized as a systematic workflow, from synthesis to the final structural analysis.
Caption: Workflow for the determination of the crystal structure of anhydrous K[AuCl₄].
Conclusion
The crystal structure of anhydrous potassium tetrachloroaurate(III) is well-characterized, primarily adopting a monoclinic crystal system. The existence of two reported space groups, Pc and P2₁/c, highlights the sensitivity of the crystal packing to the synthetic and crystallization conditions. The fundamental structural motif is the square planar [AuCl₄]⁻ anion, which forms polymeric chains linked by potassium cations. The detailed crystallographic data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this important gold complex, facilitating a deeper understanding of its structure-property relationships and enabling its application in various fields of chemical science.
References
- 1. 361. The stereochemistry of quadricovalent atoms : tervalent gold - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
Potassium Tetrachloroaurate(III): A Comprehensive Technical Overview
Potassium tetrachloroaurate(III) is an inorganic compound that serves as a vital precursor and catalyst in a multitude of scientific and industrial applications. This document provides an in-depth guide to its fundamental chemical properties, specifically its molecular formula and weight, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
The essential chemical identifiers for potassium tetrachloroaurate(III) are its molecular formula and molecular weight. These values are fundamental for stoichiometric calculations, solution preparation, and material characterization.
| Property | Value |
| Molecular Formula | KAuCl₄[1][2][3][4] |
| Molecular Weight | 377.88 g/mol [2][4] |
It is also referred to by several synonyms, including gold potassium chloride and potassium aurichloride.[4] The compound typically appears as a yellow crystalline solid.[1][4]
Hydrated Form
Potassium tetrachloroaurate(III) can also exist in a hydrated form, denoted as KAuCl₄·xH₂O. The molecular weight of the hydrated form is approximately 395.9 g/mol , though the exact weight can vary with the degree of hydration.[5]
This technical summary provides the foundational molecular data for potassium tetrachloroaurate(III), essential for its application in research and development.
References
Solubility of Potassium Tetrachloroaurate(III): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of potassium tetrachloroaurate(III) (KAuCl₄) in various solvents, designed for researchers, scientists, and professionals in drug development. While quantitative solubility data in the public domain is limited, this document outlines the known qualitative solubility and provides detailed experimental protocols for determining precise solubility parameters.
Introduction to Potassium Tetrachloroaurate(III)
Potassium tetrachloroaurate(III), a bright yellow crystalline solid, is a key gold compound with applications ranging from catalysis and nanoparticle synthesis to potential therapeutic uses.[1] Its solubility is a critical parameter for its application in solution-based chemical reactions and formulations.
Qualitative Solubility Summary
Multiple sources indicate that potassium tetrachloroaurate(III) is soluble in a range of polar solvents.
Table 1: Qualitative Solubility of Potassium Tetrachloroaurate(III)
| Solvent | Solubility | Reference |
| Water | Soluble | [1][2][3] |
| Ethanol | Soluble | [2] |
| Alcohol (general) | Soluble | [2] |
| Ether | Soluble |
It is important to note that while these sources confirm solubility, they do not provide specific quantitative data (e.g., g/100 mL) at various temperatures. One study on the thermodynamics of gold dissolution in chloride solutions suggests that the solubility of potassium tetrachloroaurate(III) is lower than that of sodium tetrachloroaurate(III), though this is a relative comparison.[4]
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are adapted from established procedures for determining the solubility of inorganic salts.[5][6]
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution at a specific temperature, evaporating the solvent, and weighing the remaining solute.
Materials:
-
Potassium tetrachloroaurate(III)
-
Solvent of interest (e.g., deionized water, absolute ethanol)
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
Pre-weighed drying dishes
-
Analytical balance
-
Drying oven
Procedure:
-
Add an excess amount of potassium tetrachloroaurate(III) to a known volume of the solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath and agitate the mixture until equilibrium is reached (typically 24-48 hours).
-
Once equilibrium is established, carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it to remove any undissolved solid.
-
Transfer the filtered saturated solution to a pre-weighed drying dish.
-
Evaporate the solvent in a drying oven at a temperature below the decomposition point of potassium tetrachloroaurate(III).
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
The mass of the dissolved potassium tetrachloroaurate(III) can be calculated by subtracting the initial mass of the drying dish.
-
Express the solubility in grams of solute per 100 grams of solvent.
Analytical Method for Solubility Determination
This method involves preparing a saturated solution and then determining the concentration of the gold(III) ion in the solution using an appropriate analytical technique.
Procedure:
-
Prepare a saturated solution of potassium tetrachloroaurate(III) as described in the gravimetric method (steps 1-3).
-
After filtration, accurately dilute a known volume of the saturated solution with the appropriate solvent.
-
Determine the concentration of Au(III) in the diluted solution using a suitable analytical method. Several methods can be employed for the determination of gold in solution, including:
-
Atomic Absorption Spectroscopy (AAS): A common and reliable method for determining the concentration of metals in solution.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental analysis.
-
UV-Vis Spectrophotometry: The tetrachloroaurate(III) ion has a characteristic UV-Vis absorption spectrum that can be used for quantification. A calibration curve with standards of known concentration must be prepared.
-
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., mol/L or g/100 mL).
Factors Influencing Solubility
The solubility of potassium tetrachloroaurate(III) can be influenced by several factors:
-
Temperature: The solubility of most solids in liquids increases with temperature, although this relationship should be determined experimentally.
-
Solvent Polarity: As a salt, potassium tetrachloroaurate(III) is expected to be more soluble in polar solvents.
-
Common Ion Effect: The presence of other chloride or potassium salts in the solution may decrease the solubility of potassium tetrachloroaurate(III).
-
pH: The speciation of the gold(III) complex can be affected by pH, which in turn may influence its solubility.
Conclusion
While qualitative data indicates that potassium tetrachloroaurate(III) is soluble in water, ethanol, and ether, there is a notable absence of comprehensive quantitative solubility data in publicly available literature. This guide provides robust and detailed experimental protocols to enable researchers to accurately determine the solubility of this important gold compound in various solvents and under different conditions. The provided methodologies, based on established gravimetric and analytical techniques, will empower researchers to generate the precise data needed for their specific applications in drug development, catalysis, and materials science.
References
- 1. Manufacturer - Quality Potassium Gold(III) Chloride,13682-61-6,KAuCl4| UIV CHEM [riyngroup.com]
- 2. 塩化金(III)カリウム 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Potassium tetrachloroaurate(III), 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 4. researchgate.net [researchgate.net]
- 5. fountainheadpress.com [fountainheadpress.com]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide to Potassium Tetrachloroaurate(III): Synthesis, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potassium tetrachloroaurate(III), a key inorganic gold compound with significant applications in research and pharmaceutical development. This document details its chemical identifiers, physical and chemical properties, synthesis protocols, and its role in various scientific domains.
Chemical Identifiers and Physical Properties
Potassium tetrachloroaurate(III) is commercially available in both anhydrous and hydrated forms. Accurate identification is crucial for experimental reproducibility and regulatory compliance.
Table 1: Chemical Identifiers for Potassium Tetrachloroaurate(III)
| Identifier | Anhydrous Potassium Tetrachloroaurate(III) | Potassium Tetrachloroaurate(III) Hydrate |
| CAS Number | 13682-61-6[1] | 27988-75-6[2][3] |
| Molecular Formula | AuCl₄K[1] | K[AuCl₄]·nH₂O[3] |
| Molecular Weight | 377.88 g/mol [1] | 395.9 g/mol (for dihydrate) |
| IUPAC Name | potassium;trichlorogold;chloride[1] | potassium;tetrachlorogold(1-);hydrate |
| InChI Key | JMONCQYBAMKVQQ-UHFFFAOYSA-J[1] | BGVPYGKVUIFYCE-UHFFFAOYSA-J |
| Synonyms | Gold potassium chloride, Potassium aurichloride, Potassium gold(III) chloride[4] | Gold potassium chloride hydrate |
Table 2: Physical and Chemical Properties of Potassium Tetrachloroaurate(III)
| Property | Value |
| Appearance | Yellow to orange crystalline powder or monoclinic crystals.[4] |
| Solubility | Soluble in water, alcohol, and ether.[4] |
| Melting Point | Decomposes on heating |
| Crystal Structure | Monoclinic[5][6] |
| Space Group | P2₁/c (No. 14)[5] or Pc (No. 7)[6] |
| Lattice Parameters (P2₁/c) | a = 6.553 Å, b = 9.105 Å, c = 12.506 Å, α = 83.344°, β = 90.000°, γ = 90.000°[5] |
| Lattice Parameters (Pc) | a = 6.587 Å, b = 9.100 Å, c = 12.513 Å, α = 83.435°, β = 90.000°, γ = 90.000°[6] |
| Au-Cl Bond Length | ~2.30 Å[7] |
Synthesis of Potassium Tetrachloroaurate(III)
The synthesis of potassium tetrachloroaurate(III) is typically achieved through the reaction of chloroauric acid (HAuCl₄) with a potassium salt. Chloroauric acid is itself prepared by dissolving gold metal in aqua regia.
Experimental Protocol: Synthesis from Chloroauric Acid
This protocol outlines the conversion of a commercially available chloroauric acid solution to potassium tetrachloroaurate(III).
Materials:
-
Chloroauric acid (HAuCl₄) solution
-
Potassium chloride (KCl) or Potassium carbonate (K₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Heating apparatus (e.g., hot plate with stirring)
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction: An aqueous solution of chloroauric acid is treated with a stoichiometric amount of either potassium chloride (KCl) or potassium carbonate (K₂CO₃).[8][9] The reaction with KCl is an acid-base neutralization, while the reaction with K₂CO₃ is a salt metathesis reaction.
-
Heating: The resulting solution is heated, typically to around 100°C, to ensure complete reaction and to concentrate the solution.[8][9]
-
Evaporation and Crystallization: The solution is then carefully evaporated to induce crystallization. Cooling the solution, for instance in an ice bath, can facilitate the formation of orange crystals of potassium tetrachloroaurate(III).[8][9]
-
Isolation and Drying: The crystals are isolated by filtration, washed with a minimal amount of cold deionized water, and then dried to yield the final product.
Experimental Protocol: Synthesis from Gold Metal
For researchers starting from elemental gold, the initial step involves the preparation of chloroauric acid.
Materials:
-
Gold (Au) powder or foil
-
Aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃)
-
Potassium Iodate (B108269) (KIO₃) (alternative oxidant)
-
Concentrated Hydrochloric Acid (HCl)
-
Heating apparatus
-
Rotary evaporator (optional)
Procedure:
-
Dissolution of Gold: Gold metal is dissolved in aqua regia. This is a highly exothermic and corrosive reaction that should be performed in a well-ventilated fume hood. The reaction produces toxic nitrogen oxides.
-
Removal of Nitric Acid: After the gold has completely dissolved, the excess nitric acid is removed by repeated evaporation with the addition of concentrated hydrochloric acid. This step is crucial to prevent the formation of unwanted byproducts.
-
Alternative Oxidation: A patent describes a method using potassium iodate (KIO₃) in concentrated HCl as an alternative to aqua regia for dissolving gold powder, which may offer a safer alternative.
-
Conversion to Potassium Salt: The resulting chloroauric acid solution can then be used in the protocol described in section 2.1.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of synthesized potassium tetrachloroaurate(III).
Table 3: Analytical Data for Potassium Tetrachloroaurate(III)
| Technique | Expected Results |
| UV-Visible Spectroscopy | Aqueous solutions of KAuCl₄ exhibit characteristic absorbance peaks. A solution of 0.5 mM K[AuCl₄] shows a distinct UV-Vis spectrum.[10] The reaction of KAuCl₄ can be monitored by observing changes in the UV-visible spectra.[11] |
| FTIR Spectroscopy | The solid-state FTIR spectrum would be expected to show vibrational modes associated with the Au-Cl bonds of the [AuCl₄]⁻ anion. While specific spectra for KAuCl₄ are not readily available in the searched literature, the analysis would be similar to that of other metal-halogen complexes. |
| Raman Spectroscopy | Raman spectroscopy is a powerful technique for observing the symmetric stretching modes of the [AuCl₄]⁻ anion. Studies on related tetrachloro- and tetrabromoaurate(III) complexes provide a basis for spectral interpretation.[12] |
| Thermogravimetric Analysis (TGA) | For the hydrated form, TGA would show an initial mass loss corresponding to the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. TGA is a standard technique for determining the thermal stability and composition of such compounds.[13] |
| X-ray Diffraction (XRD) | XRD is used to confirm the crystalline structure and phase purity of the synthesized material. The expected diffraction pattern can be compared to crystallographic data available from databases like the Materials Project.[5][6] |
Applications in Research and Drug Development
Potassium tetrachloroaurate(III) is a versatile precursor and reagent in various scientific fields.
-
Nanoparticle Synthesis: It is a widely used precursor for the synthesis of gold nanoparticles, which have numerous applications in drug delivery, medical imaging, and diagnostics.[14] The reduction of the Au(III) ion to elemental gold can be achieved through various methods, leading to nanoparticles of controlled size and shape.
-
Catalysis: In organic synthesis, potassium tetrachloroaurate(III) and its derivatives can act as catalysts, promoting specific chemical transformations with high efficiency and selectivity.[14]
-
Pharmaceutical Intermediates: This compound serves as a key starting material for the synthesis of more complex gold-based compounds with potential therapeutic properties.[4] Gold(III) complexes are being investigated for their anticancer and antimicrobial activities.
-
Analytical Chemistry: Due to its stability and solubility, it is used in the preparation of standard solutions for the quantitative analysis of gold.[14]
-
Fluorescence Research: The unique properties of gold compounds make them useful in fluorescence studies, enabling detailed analysis in various scientific disciplines.[4]
Safety and Handling
Potassium tetrachloroaurate(III) should be handled with appropriate safety precautions. It is a skin and eye irritant. Personal protective equipment, including gloves and safety glasses, should be worn when handling the solid or its solutions. All synthesis and handling procedures should be conducted in a well-ventilated fume hood.
References
- 1. KAuCl4 | AuCl4K | CID 23678032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potassium tetrachloroaurate(III) hydrate, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 27988-75-6・Potassium Tetrachloroaurate(III) n-Hydrate・167-17671[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. nbinno.com [nbinno.com]
- 5. mp-568986: KAuCl4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 6. mp-27181: KAuCl4 (monoclinic, Pc, 7) [legacy.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]
- 9. JP2018118899A - Production method of inorganic gold component - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Raman spectra of complex anions of formula MX4– where M is Au, Pt, or Pd, and X is a halogen atom - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Tetrachloroaurate(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium tetrachloroaurate(III) (KAuCl₄). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Physical Properties
Potassium tetrachloroaurate(III) is a bright yellow to orange crystalline solid.[1] It is a key compound of gold and finds use in various scientific and industrial applications. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of KAuCl₄
| Property | Value | References |
| Molecular Formula | KAuCl₄ | [2][3] |
| Molecular Weight | 377.88 g/mol | [2][3][4] |
| Appearance | Yellow to orange crystalline powder; yellow monoclinic crystals | [1][5][6] |
| Melting Point | >300 °C | [3][5][7] |
| Solubility | Soluble in water, alcohol, and ethanol | [2][5][8] |
| Density (calculated) | 3.39 g/cm³ | [9] |
| Crystal Structure | Monoclinic | [9][10][11] |
| Space Group | P2₁/c or Pc | [9][10] |
Chemical Properties
Potassium tetrachloroaurate(III) is a stable compound under normal conditions.[5] Its chemical behavior is characterized by the reactivity of the gold(III) center and the tetrachloroaurate (B171879) anion. Key chemical properties are summarized in Table 2.
Table 2: Chemical Properties of KAuCl₄
| Property | Description | References |
| Stability | Stable under standard conditions. | [5] |
| Incompatibilities | Strong oxidizing agents, ammonia, active metals. | [5] |
| Decomposition | Decomposes upon strong heating to produce hydrogen chloride. | [5] |
| Reactivity | The tetrachloroaurate(III) ion can be reduced to elemental gold by various reducing agents. | [12][13] |
The tetrachloroaurate(III) ion in KAuCl₄ is readily reduced to metallic gold (Au⁰). This reactivity is the basis for its widespread use in the synthesis of gold nanoparticles. Common reducing agents such as sodium borohydride, sodium citrate (B86180), and ascorbic acid can be used to induce this reduction.[3][6] The choice of reducing agent and reaction conditions allows for the control of the size and morphology of the resulting gold nanoparticles.[6]
While the melting point of KAuCl₄ is reported to be above 300 °C, detailed studies on its thermal decomposition mechanism indicate that the related compound, tetrachloroauric acid (HAuCl₄), decomposes in a stepwise manner, losing water and hydrochloric acid to form gold(III) chloride (AuCl₃), then gold(I) chloride (AuCl), and finally elemental gold.[14] A similar decomposition pathway can be anticipated for KAuCl₄, ultimately yielding potassium chloride and metallic gold at high temperatures.
Experimental Protocols
A common method for the synthesis of KAuCl₄ involves the reaction of tetrachloroauric acid (HAuCl₄) with potassium chloride (KCl).[4][15]
Protocol:
-
Preparation of Tetrachloroauric Acid (HAuCl₄): Dissolve metallic gold in aqua regia (a 3:1 mixture of concentrated hydrochloric acid and concentrated nitric acid). Gently heat the solution to drive off excess acids.[16]
-
Reaction with Potassium Chloride: To the resulting HAuCl₄ solution, add a stoichiometric amount of potassium chloride.
-
Crystallization: Heat the mixture to 100 °C, followed by evaporation of the solvent, cooling, and crystallization to obtain orange crystals of KAuCl₄.[4][15]
-
Purification: The resulting crystals can be purified by recrystallization from water.
The Turkevich-Frens method is a classic and widely used protocol for the synthesis of gold nanoparticles from a gold salt precursor like KAuCl₄.[17]
Protocol:
-
Preparation of KAuCl₄ solution: Prepare a dilute aqueous solution of KAuCl₄ (e.g., 1 mM).
-
Heating: Heat the KAuCl₄ solution to a rolling boil under vigorous stirring.[18]
-
Addition of Reducing Agent: To the boiling solution, rapidly add a solution of a reducing agent, typically sodium citrate (e.g., 1% solution).[18]
-
Reaction and Observation: Continue heating and stirring. The solution will undergo a series of color changes, from pale yellow to gray, then violet, and finally to a deep red, indicating the formation of gold nanoparticles.[2]
-
Cooling: After the color change is complete (typically after 10-15 minutes), remove the solution from the heat and allow it to cool to room temperature.
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for the quantitative analysis of the gold content in KAuCl₄ or in solutions containing gold nanoparticles derived from it.[19][20]
Protocol for ICP-MS Analysis:
-
Sample Preparation: Accurately weigh a sample of KAuCl₄ or take a precise volume of a KAuCl₄-containing solution.
-
Digestion: Digest the sample in aqua regia to ensure all gold is in the ionic form.[19]
-
Dilution: Dilute the digested sample to a known volume with deionized water containing a small percentage of nitric and hydrochloric acid to stabilize the gold ions.[19]
-
Analysis: Analyze the diluted sample using an ICP-MS instrument calibrated with gold standards.
Biological Activity and Applications
KAuCl₄ and gold nanoparticles derived from it have shown promising biological activities, including antibacterial and anticancer properties.
Gold-based compounds, including those derived from KAuCl₄, have demonstrated efficacy against a range of bacteria.[21] The proposed mechanism of action involves the interaction of gold ions or nanoparticles with the bacterial cell membrane, leading to increased membrane permeability, disruption of cellular processes like ATP synthesis, and ultimately cell death.[22]
While the direct anticancer mechanism of KAuCl₄ is not fully elucidated, gold compounds are known to target various signaling pathways in cancer cells.[23][24][25] These pathways are often involved in cell proliferation, apoptosis, and angiogenesis. The interaction of gold ions with cellular components, particularly proteins and enzymes, can disrupt these signaling cascades.[26]
Visualizations
The following diagrams illustrate key experimental workflows and conceptual pathways related to KAuCl₄.
Caption: Workflow for the synthesis of KAuCl₄.
Caption: Experimental workflow for gold nanoparticle synthesis.
Caption: Conceptual antibacterial mechanism of gold nanoparticles.
Caption: Potential targets of gold compounds in cancer signaling.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. nanolab.unimore.it [nanolab.unimore.it]
- 3. researchgate.net [researchgate.net]
- 4. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manufacturer - Quality Potassium Gold(III) Chloride,13682-61-6,KAuCl4| UIV CHEM [riyngroup.com]
- 8. 13682-61-6 CAS MSDS (Potassium tetrachloroaurate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. rjptonline.org [rjptonline.org]
- 10. benchchem.com [benchchem.com]
- 11. Potassium gold(III) chloride 98 13682-61-6 [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. JP2018118899A - Production method of inorganic gold component - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. KR20070102204A - Gold Nanoparticles Manufacturing Method - Google Patents [patents.google.com]
- 18. ate.community [ate.community]
- 19. mdpi.com [mdpi.com]
- 20. daneshyari.com [daneshyari.com]
- 21. Frontiers | Gold-Derived Molecules as New Antimicrobial Agents [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Potassium and Chloride Ion Channels in Cancer: A Novel Paradigm for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Potassium channels: Novel targets for tumor diagnosis and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Potassium Tetrachloroaurate(III): Hydrate vs. Anhydrous Forms for Research and Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Potassium tetrachloroaurate(III) (KAuCl₄) is a pivotal gold compound utilized extensively in chemical synthesis, catalysis, and nanotechnology. It is commercially available in two primary forms: hydrate (B1144303) (KAuCl₄·xH₂O) and anhydrous (KAuCl₄). The presence of water of crystallization in the hydrate form significantly influences its physical properties, stability, and reactivity compared to its anhydrous counterpart. This technical guide provides an in-depth comparison of these two forms, offering quantitative data, detailed experimental protocols for synthesis and application, and visual workflows to aid researchers in selecting the appropriate material for their specific needs, particularly in the realms of drug development and advanced materials synthesis.
Introduction
Potassium tetrachloroaurate(III) is a bright yellow, crystalline solid that serves as a versatile precursor for a wide range of gold-based materials and chemical transformations.[1][2] Its applications are diverse, ranging from the synthesis of gold nanoparticles for drug delivery and medical diagnostics to its use as a catalyst in organic reactions.[3][4] The choice between the hydrate and anhydrous form is a critical consideration in experimental design, as the water molecules within the crystal lattice of the hydrate can impact solubility, molecular weight calculations, and reaction kinetics.[5][6] This guide aims to elucidate these differences through a detailed examination of their properties and handling.
Comparative Physicochemical Data
The fundamental differences between the hydrate and anhydrous forms of potassium tetrachloroaurate(III) are summarized below. Precise molecular weight and percentage of gold content are crucial for stoichiometric calculations in synthesis and analysis.
| Property | Potassium Tetrachloroaurate(III) Hydrate | Potassium Tetrachloroaurate(III) Anhydrous |
| Synonyms | Gold potassium chloride hydrate, Potassium chloroaurate(III) hydrate | Gold potassium chloride, Potassium tetrachloroaurate (B171879) |
| CAS Number | 27988-75-6[3][7] | 13682-61-6[1][8] |
| Molecular Formula | KAuCl₄·xH₂O[3] | KAuCl₄[1][8] |
| Formula Weight | ~395.9 g/mol (for dihydrate)[3][9] | 377.88 g/mol [7][10] |
| Appearance | Yellow to orange crystalline powder[11] | Bright yellow crystalline solid[1][2] |
| Melting Point | 357°C (with decomposition)[4][7] | ~300°C[10] |
| Solubility | Soluble in water and ethanol.[7] | Soluble in water, alcohol, and ether.[1] |
| Gold (Au) Content | ~49-52% (varies with hydration)[11][12] | ~52.1% |
| Storage | Store at 0-8°C, sealed, dry.[3][4] | Store at room temperature in an inert atmosphere.[10] |
Structural and Stability Considerations
The core structural unit for both forms is the square planar tetrachloroaurate(III) anion, [AuCl₄]⁻.[2] The key difference lies in the crystal lattice.
-
Hydrate Form: Water molecules are incorporated into the crystal structure (water of crystallization).[5] These water molecules can be hydrogen-bonded to the chloride ligands or coordinated in the lattice. The presence of this water generally makes the hydrated salt less hygroscopic than its anhydrous counterpart.[5] Heating the hydrate will lead to the loss of water, eventually forming the anhydrous salt.[13] This dehydration process is a key consideration in thermal analyses. For the related compound, hydrogen tetrachloroaurate(III) trihydrate, thermal decomposition begins immediately after melting (75°C), with the release of H₂O and HCl occurring up to 235°C.[14]
-
Anhydrous Form: The crystal lattice consists solely of potassium cations (K⁺) and tetrachloroaurate anions ([AuCl₄]⁻). The anhydrous form is more reactive towards water and can readily absorb moisture from the atmosphere to form the hydrate.[6][15] This hygroscopic nature necessitates storage in a dry, inert atmosphere.[10]
The relationship between the two forms is a reversible equilibrium dependent on temperature and ambient humidity.
Experimental Protocols
Accurate and reproducible experimental results depend on well-defined protocols. Below are methodologies for the synthesis of the hydrate form and its application in creating gold nanoparticles.
Synthesis of Potassium Tetrachloroaurate(III) Hydrate
This protocol is adapted from established industrial methods for producing alkali metal tetrachloroaurates.[16]
Objective: To synthesize crystalline potassium tetrachloroaurate(III) hydrate from a tetrachloroauric acid solution.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution
-
Potassium chloride (KCl) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Heating mantle with magnetic stirring
-
Crystallization dish
Procedure:
-
Prepare an aqueous solution of tetrachloroauric acid (HAuCl₄).
-
In a separate vessel, dissolve a stoichiometric amount of potassium chloride (KCl) in deionized water.
-
Slowly add the KCl solution to the HAuCl₄ solution while stirring. The reaction proceeds as: HAuCl₄ + KCl → KAuCl₄ + HCl.
-
Gently heat the resulting solution to approximately 100°C with continuous stirring to ensure the reaction goes to completion.[16]
-
Transfer the hot solution to a crystallization dish and allow it to cool slowly to room temperature. This process is known as evaporation and cooling.[16]
-
As the solution cools and the solvent evaporates, orange-yellow crystals of potassium tetrachloroaurate(III) hydrate will form.[16]
-
Collect the crystals by filtration and dry them under vacuum at a low temperature to remove surface moisture without driving off the water of crystallization.
Application: Synthesis of Gold Nanoparticles (AuNPs)
Potassium tetrachloroaurate(III) is a standard precursor for AuNPs due to its solubility and the ease of reduction of Au(III) to Au(0).[2][3] The Turkevich method is a classic example.
Objective: To synthesize colloidal gold nanoparticles using the hydrate form as a gold precursor.
Materials:
-
Potassium tetrachloroaurate(III) hydrate (KAuCl₄·xH₂O)
-
Trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇)
-
Deionized water
-
Heating mantle with magnetic stirring and condenser
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 1 mM solution of KAuCl₄·xH₂O in deionized water.
-
In a clean round-bottom flask equipped with a condenser, bring the KAuCl₄ solution to a rolling boil while stirring vigorously.
-
Rapidly inject a pre-prepared 38.8 mM solution of trisodium citrate into the boiling gold solution. The volume of citrate solution is typically 10% of the gold solution volume.
-
Observe the color change of the solution: from pale yellow to colorless, then to gray, purple, and finally to a deep ruby red. This indicates the nucleation and growth of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
The resulting ruby-red solution is a stable colloidal suspension of gold nanoparticles. Characterize using UV-Vis spectroscopy (surface plasmon resonance peak ~520 nm) and transmission electron microscopy (TEM) for size and morphology.
Applications in Drug Development and Research
Both forms of KAuCl₄ are instrumental in cutting-edge research.
-
Drug Delivery: As a precursor to gold nanoparticles, it is fundamental to the development of targeted drug delivery systems and diagnostic imaging agents.[3]
-
Pharmaceutical Synthesis: The compound serves as a key raw material for synthesizing advanced gold(III) dithiolate complexes and other gold-based compounds with potential therapeutic benefits.[1][12]
-
Catalysis: It is employed in catalytic processes within organic synthesis, facilitating reactions with high specificity, which is valuable for the efficient production of pharmaceutical intermediates.[3]
-
Biosensing: The material is used to enhance the surface plasmon resonance (SPR) effect in biosensors designed for detecting sensitive biomolecular interactions.[3]
Conclusion
The primary distinction between potassium tetrachloroaurate(III) hydrate and its anhydrous form is the presence of water of crystallization, which alters the compound's molecular weight, stability, and handling requirements. The hydrate is generally more stable in ambient conditions, while the anhydrous form is hygroscopic and requires storage in a dry environment. For applications requiring precise stoichiometric control, the anhydrous form is often preferred, provided it is handled correctly. However, for many applications in aqueous media, such as the synthesis of gold nanoparticles, the more common and cost-effective hydrate form is perfectly suitable and widely used. Researchers must consider these factors carefully to ensure the accuracy, reproducibility, and success of their experimental work.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 13682-61-6: Potassium tetrachloroaurate | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Potassium tetrachloroaurate(III) hydrate [myskinrecipes.com]
- 5. Hydrates - PCC Group Product Portal [products.pcc.eu]
- 6. quora.com [quora.com]
- 7. Potassium tetrachloroaurate(III) hydrate, 99% | Fisher Scientific [fishersci.ca]
- 8. KAuCl4 | AuCl4K | CID 23678032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Potassium tetrachloroaurate(III) hydrate | AuCl4H2KO | CID 91886546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 13682-61-6 CAS MSDS (Potassium tetrachloroaurate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Potassium tetrachloroaurate(III) hydrate, Premion™, 99.99% (metals basis), Au 49% min | Fisher Scientific [fishersci.ca]
- 12. Potassium tetrachloroaurate(III) hydrate, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. JP2018118899A - Production method of inorganic gold component - Google Patents [patents.google.com]
Spectroscopic Profile of Potassium Tetrachloroaurate(III): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of potassium tetrachloroaurate(III) (K[AuCl₄]), a key precursor in the synthesis of gold-based compounds and nanomaterials. This document collates quantitative data from various spectroscopic techniques, details relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this compound.
Introduction
Potassium tetrachloroaurate(III) is a bright yellow, crystalline solid that is soluble in water and ethanol. It serves as a stable source of gold(III) ions and is widely utilized in catalysis, nanoparticle synthesis, and as a starting material for various gold-based therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives. This guide focuses on the core spectroscopic techniques used to characterize K[AuCl₄]: Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for potassium tetrachloroaurate(III).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of the tetrachloroaurate(III) anion, [AuCl₄]⁻, is characterized by ligand-to-metal charge transfer (LMCT) bands.
| Technique | Medium | Absorption Maxima (λmax) | Attribution |
| UV-Vis Absorption | Aqueous Solution | ~310 - 320 nm[1] | [AuCl₄]⁻ LMCT |
| UV-Vis Absorption | Chloroform (for [Prmim][AuCl₄]) | 321 nm[2] | [AuCl₄]⁻ LMCT |
| Diffuse Reflectance | Solid State | 333 nm, ~400 nm (shoulder), ~490 nm (shoulder) | d-d and charge transfer transitions |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the fundamental vibrational modes of the [AuCl₄]⁻ anion, which possesses a square planar geometry (D₄h point group).
Table 2: Infrared (Far-IR) Spectroscopic Data for Solid K[AuCl₄]
| Vibrational Mode | Frequency (cm⁻¹) (Solid K[AuCl₄]) |
| ν(Au-Cl) | 358 |
| δ(Cl-Au-Cl) | 171 |
Table 3: Raman Spectroscopy Data for the [AuCl₄]⁻ Anion
| Vibrational Mode | Frequency (cm⁻¹) (in [Prmim][AuCl₄]) | Activity |
| ν(Au-Cl) | 340[2] | Raman[3] |
| δ(Cl-Au-Cl) | 316[2] | Raman[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
UV-Vis Spectroscopy (Aqueous Solution)
Objective: To obtain the absorption spectrum of an aqueous solution of K[AuCl₄].
Materials:
-
Potassium tetrachloroaurate(III)
-
Deionized water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of K[AuCl₄] in deionized water (e.g., 1 mM). From the stock solution, prepare a dilution to a suitable concentration (e.g., 0.1 mM) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Empty the cuvette, rinse it with the K[AuCl₄] solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Subtract the baseline from the sample spectrum. Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy (Solid State - KBr Pellet)
Objective: To obtain the infrared spectrum of solid K[AuCl₄] in the mid- and far-infrared regions.
Materials:
-
Potassium tetrachloroaurate(III), finely ground
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: In a dry environment, grind 1-2 mg of K[AuCl₄] with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹ for mid-IR and extending to lower wavenumbers for far-IR if the instrument is capable).
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum. Identify the characteristic absorption bands.
Raman Spectroscopy (Solid State)
Objective: To obtain the Raman spectrum of solid K[AuCl₄].
Materials:
-
Potassium tetrachloroaurate(III), crystalline or powdered
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm)
-
Microscope slide or sample holder
Procedure:
-
Sample Preparation: Place a small amount of the solid K[AuCl₄] sample on a microscope slide.
-
Instrument Setup: Turn on the Raman spectrometer and allow the laser to stabilize. Select the appropriate laser wavelength and power. A low laser power should be used initially to avoid sample degradation.
-
Focusing: Place the sample under the microscope objective and focus the laser onto the sample surface.
-
Data Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-4000 cm⁻¹). The acquisition time and number of accumulations may need to be optimized to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum to remove any background fluorescence, if present. Identify the characteristic Raman shifts.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of potassium tetrachloroaurate(III).
Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of K[AuCl₄].
Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational understanding of the properties of potassium tetrachloroaurate(III). UV-Vis, IR, and Raman spectroscopy are powerful and accessible techniques for confirming the identity and purity of this compound, as well as for studying its subsequent reactions. While ¹⁹⁷Au NMR remains a specialized technique, the ongoing development in both instrumentation and computational methods may render it more accessible for routine characterization of gold complexes in the future. This guide serves as a valuable resource for researchers and professionals working with this important gold compound.
References
Unveiling the Golden Past: A Technical Chronicle of Potassium Tetrachloroaurate(III)
For Immediate Release
This technical guide delves into the historical discovery and enduring significance of potassium tetrachloroaurate(III) (KAuCl₄), a compound pivotal to advancements in chemistry, materials science, and medicine. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its origins, key experimental protocols, and multifaceted applications.
A Glimpse into History: The Dawn of a Golden Salt
The story of potassium tetrachloroaurate(III) is intrinsically linked to the early explorations of gold's chemical reactivity. While the dissolution of gold in aqua regia (a mixture of nitric and hydrochloric acids) to form chloroauric acid (HAuCl₄) was a known practice among alchemists for centuries, the specific isolation and characterization of its potassium salt likely occurred in the early 19th century with the advent of modern chemistry.
Though a definitive "discoverer" and a precise date for the initial synthesis of pure potassium tetrachloroaurate(III) remain elusive in readily available literature, the foundational work of eminent chemists of the era, such as Jöns Jacob Berzelius, laid the groundwork for understanding and isolating such coordination compounds. Berzelius's comprehensive "Lehrbuch der Chemie" (Textbook of Chemistry) and Gmelin's "Handbuch der anorganischen Chemie" (Handbook of Inorganic Chemistry) from that period are considered the most probable primary sources detailing the early synthesis and properties of this golden salt. The preparation would have logically followed the established knowledge of reacting chloroauric acid with a potassium salt, such as potassium chloride (KCl).
From Laboratory Curiosity to Industrial Staple: The Evolving Significance
Initially, the significance of potassium tetrachloroaurate(III) was primarily academic, contributing to the burgeoning field of inorganic chemistry and the understanding of metal complexes. However, its utility soon expanded into various practical applications.
In the 19th and early 20th centuries, gold salts, including potassium tetrachloroaurate(III), found a niche in early photographic processes, contributing to toning and sensitization techniques. The medical field also explored the therapeutic potential of gold compounds, a practice that has evolved into modern chrysotherapy for treating conditions like rheumatoid arthritis.
Today, potassium tetrachloroaurate(III) is a cornerstone in numerous advanced scientific and industrial processes. It serves as a crucial precursor for the synthesis of gold nanoparticles, which are at the forefront of research in catalysis, electronics, and nanomedicine.[1] Its role as a homogeneous catalyst in organic synthesis is also well-established. In the pharmaceutical industry, it is a key starting material for the development of novel gold-based therapeutic agents.[2]
Quantitative Data at a Glance
For ease of comparison, the key quantitative properties of potassium tetrachloroaurate(III) are summarized below. It is important to note that historical data from the 19th century is scarce and may not be as precise as modern measurements.
| Property | Value | Notes |
| Molecular Formula | KAuCl₄ | |
| Molecular Weight | 377.88 g/mol | |
| Appearance | Yellow to orange crystalline powder | |
| Melting Point | 357 °C (decomposes) | |
| Solubility in Water | Soluble | |
| Gold Content | ~52.1% |
Recreating History: Experimental Protocols
The following protocols outline the historical and modern methods for the synthesis of potassium tetrachloroaurate(III), providing a practical guide for laboratory replication.
Historical Synthesis (Probable 19th Century Method)
This protocol is based on the chemical principles known in the 19th century.
Objective: To synthesize potassium tetrachloroaurate(III) from metallic gold.
Materials:
-
Gold leaf or powder
-
Concentrated nitric acid (HNO₃)
-
Concentrated hydrochloric acid (HCl)
-
Potassium chloride (KCl)
-
Distilled water
-
Heating apparatus (e.g., sand bath, spirit lamp)
-
Evaporating dish
-
Crystallizing dish
Procedure:
-
Preparation of Chloroauric Acid:
-
In a well-ventilated area, carefully dissolve a known quantity of gold in aqua regia. The traditional ratio was approximately 3 parts HCl to 1 part HNO₃.
-
Gently heat the mixture in an evaporating dish to facilitate the dissolution of the gold and to expel excess nitric acid. This process would have been monitored by the cessation of reddish-brown fumes (nitrogen dioxide).
-
Continue heating until a syrupy, reddish-brown liquid, chloroauric acid, remains.
-
-
Formation of Potassium Tetrachloroaurate(III):
-
Dissolve the chloroauric acid in a minimal amount of distilled water.
-
Prepare a concentrated aqueous solution of potassium chloride.
-
Add the potassium chloride solution to the chloroauric acid solution. A yellow precipitate or crystals of potassium tetrachloroaurate(III) should form.
-
-
Isolation and Purification:
-
Allow the solution to cool and for crystallization to complete.
-
Collect the crystals by filtration or decantation.
-
Wash the crystals with a small amount of cold water or ethanol (B145695) to remove impurities.
-
Dry the crystals, away from direct sunlight.
-
Modern Laboratory Synthesis
This protocol represents a more controlled and refined method for synthesizing potassium tetrachloroaurate(III).
Objective: To synthesize potassium tetrachloroaurate(III) with high purity.
Materials:
-
Chloroauric acid (HAuCl₄) hydrate (B1144303)
-
Potassium chloride (KCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup:
-
Dissolve a stoichiometric amount of chloroauric acid hydrate in deionized water in a beaker.
-
In a separate beaker, dissolve a stoichiometric amount of potassium chloride in deionized water.
-
-
Synthesis:
-
While stirring the chloroauric acid solution, slowly add the potassium chloride solution.
-
Continue stirring the mixture at room temperature for a designated period (e.g., 1 hour) to ensure complete reaction.
-
-
Crystallization and Isolation:
-
Gently heat the solution on a hot plate to reduce the volume and induce crystallization. Avoid boiling.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the yellow crystals of potassium tetrachloroaurate(III) by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water, followed by a cold ethanol wash.
-
Dry the crystals under vacuum.
-
Visualizing the Synthesis
The logical workflow for the historical synthesis of potassium tetrachloroaurate(III) can be represented as follows:
Caption: Historical synthesis pathway of potassium tetrachloroaurate(III).
The modern synthesis workflow emphasizes purification and control over the reaction conditions.
References
Methodological & Application
Application Notes and Protocols for Gold Nanoparticle Synthesis using Potassium Tetrachloroaurate(III)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) have emerged as a versatile platform in biomedical research and drug development due to their unique physicochemical properties, including surface plasmon resonance (SPR), biocompatibility, and ease of surface functionalization.[1][2] Potassium tetrachloroaurate(III) (KAuCl₄) is a common and effective precursor for the synthesis of AuNPs, offering a reliable source of Au(III) ions for reduction to metallic gold (Au(0)).[3] These application notes provide detailed protocols for the synthesis of AuNPs using KAuCl₄, summarize key quantitative data, and illustrate experimental workflows and relevant biological signaling pathways.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The size, shape, and surface chemistry of AuNPs are critical determinants of their biological activity and efficacy in applications such as drug delivery and cancer therapy.[4] The following tables summarize the influence of key reaction parameters on the characteristics of AuNPs synthesized from a tetrachloroaurate (B171879) precursor.
Table 1: Influence of Reactant Concentration on Gold Nanoparticle Size (Citrate Reduction Method)
| KAuCl₄ or HAuCl₄ Concentration (mM) | Sodium Citrate (B86180) Concentration (mM) | Citrate:Au Molar Ratio | Resulting Nanoparticle Diameter (nm) | Reference |
| 1.0 | 38.8 | 38.8 | ~20 | [5] |
| 0.5 | - | - | Spherical nanoparticles | |
| 1.0 | - | - | Spherical nanoparticles | |
| 1.5 | - | - | Microscale gold sheets | |
| 2.0 | - | - | Microscale gold sheets | |
| 0.06 | 0.17 | ~2.8 | 24.5 | [6] |
| 0.075 | 0.17 | ~2.3 | 33.3, 42, 420 (polydisperse) | [6] |
| 0.1 | 0.17 | 1.7 | - | [6] |
Table 2: Characterization Data of Gold Nanoparticles
| Synthesis Method | Precursor | Nanoparticle Size (nm) | SPR Peak (nm) | Zeta Potential (mV) | Reference |
| Citrate Reduction | HAuCl₄ | ~20 | 524.5 | - | [7] |
| Citrate Reduction | HAuCl₄ | 35 | 525 | - | |
| Biological (Yucca extract) | KAuCl₄ | 14 (average) | 519 | - | |
| Citrate Reduction | HAuCl₄ | 24.5 | - | -4 to -5 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Spherical Gold Nanoparticles via Citrate Reduction (Turkevich Method)
This protocol describes the synthesis of monodisperse spherical AuNPs of approximately 20 nm in diameter.[4][8]
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄) or Chloroauric acid (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)
Procedure:
-
Prepare a 1.0 mM solution of HAuCl₄ by dissolving the appropriate amount of HAuCl₄·3H₂O in deionized water. For a 100 mL solution, dissolve 39.38 mg of HAuCl₄·3H₂O.
-
Prepare a 38.8 mM solution of trisodium citrate by dissolving 1.14 g of trisodium citrate dihydrate in 100 mL of deionized water.
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, bring 100 mL of the 1.0 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
To the boiling solution, rapidly inject 10 mL of the 38.8 mM trisodium citrate solution.
-
The solution color will change from a pale yellow to gray, then to a deep red, indicating the formation of AuNPs.[7]
-
Continue heating and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the resulting colloidal gold solution in a dark bottle at 4°C.
Characterization:
-
UV-Vis Spectroscopy: A strong absorption peak between 520-530 nm is indicative of spherical AuNPs.[7]
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution.
-
Zeta Potential: To assess the surface charge and colloidal stability of the nanoparticles.
Protocol 2: Seed-Mediated Growth of Gold Nanorods
This method produces rod-shaped AuNPs, which have distinct optical properties compared to their spherical counterparts.[9]
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄) or Chloroauric acid (HAuCl₄·3H₂O)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold solution
-
Cetyltrimethylammonium bromide (CTAB)
-
Ascorbic acid
-
Silver nitrate (B79036) (AgNO₃) (optional, for tuning aspect ratio)
-
Deionized water
Procedure:
Part A: Seed Solution Preparation
-
Prepare a 0.25 mM HAuCl₄ solution in 10 mL of deionized water.
-
Prepare a 0.1 M CTAB solution.
-
To the HAuCl₄ solution, add 0.6 mL of ice-cold 0.1 M NaBH₄ solution with vigorous stirring.
-
The solution will turn a brownish-yellow color, indicating the formation of seed nanoparticles. Keep this solution at room temperature for at least 2 hours before use.
Part B: Growth Solution and Nanorod Formation
-
Prepare a growth solution by dissolving 0.5 g of CTAB and an appropriate amount of AgNO₃ (for aspect ratio tuning) in 95 mL of deionized water at 30-35°C.
-
Add 5 mL of 1 mM HAuCl₄ solution to the growth solution. The solution will be a bright yellow.
-
Add 0.7 mL of 0.1 M ascorbic acid. The solution will become colorless as Au(III) is reduced to Au(I).
-
Finally, add 12 µL of the aged seed solution to the growth solution.
-
Do not stir the solution after adding the seeds. The color will gradually change over several hours, indicating the formation of gold nanorods.
-
Allow the solution to sit undisturbed for at least 24 hours for complete growth.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General workflow for gold nanoparticle synthesis, characterization, and functionalization.
Signaling Pathway Diagrams
Gold nanoparticles can be engineered to interact with specific cellular pathways, making them promising agents in cancer therapy. Two key pathways that can be targeted are the VEGF and EGFR signaling pathways, which are often dysregulated in cancer. Furthermore, AuNPs can induce apoptosis through the generation of reactive oxygen species (ROS).
Caption: AuNP-mediated induction of apoptosis through ROS generation.
Caption: Inhibition of the VEGF signaling pathway by gold nanoparticles.
Caption: Targeting the EGFR signaling pathway with functionalized gold nanoparticles.
Applications in Drug Development
Gold nanoparticles synthesized from potassium tetrachloroaurate(III) are highly valuable in drug development for several reasons:
-
Targeted Drug Delivery: AuNPs can be functionalized with targeting ligands such as antibodies, peptides, or aptamers to specifically bind to receptors overexpressed on cancer cells, thereby enhancing drug delivery to the tumor site and reducing off-target toxicity.[10]
-
Enhanced Permeability and Retention (EPR) Effect: The small size of AuNPs allows them to preferentially accumulate in tumor tissues through the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.
-
Theranostics: AuNPs can be designed to serve as both diagnostic and therapeutic agents. Their strong optical scattering makes them excellent contrast agents for imaging modalities, while their ability to be loaded with drugs allows for simultaneous therapy.
-
Overcoming Drug Resistance: By delivering high concentrations of chemotherapeutic agents directly to cancer cells, AuNPs can help overcome mechanisms of multidrug resistance.[10]
-
Photothermal Therapy (PTT): Gold nanorods, in particular, exhibit strong absorption in the near-infrared (NIR) region. Upon irradiation with an NIR laser, they generate localized heat, leading to the thermal ablation of cancer cells with minimal damage to surrounding healthy tissue.[11]
Conclusion
The synthesis of gold nanoparticles using potassium tetrachloroaurate(III) is a robust and versatile method for producing nanomaterials with tunable properties. The detailed protocols and data presented in these application notes provide a foundation for researchers and scientists to develop and characterize AuNPs for a wide range of applications in drug development, from targeted delivery systems to advanced cancer therapies. The ability to rationally design and functionalize these nanoparticles opens up exciting avenues for creating more effective and personalized medicines.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Gold Nanoparticle-Enhanced Production of Reactive Oxygen Species for Radiotherapy and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in human cancer cells by targeting mitochondria with gold nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Gold nanoparticles induce apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold Nanoparticles Enhance EGFR Inhibition and Irradiation Effects in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold nanoparticle-mediated photothermal therapy: applications and opportunities for multimodal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold Nanoparticle-Induced Cell Death and Potential Applications in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Reactive Oxygen Species-Based Nanomaterials for Cancer Therapy [frontiersin.org]
- 10. Gold nanoparticles-mediated photothermal therapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Potassium Tetrachloroaurate(III) as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tetrachloroaurate(III) (KAuCl₄) is a versatile and efficient catalyst precursor in a variety of organic transformations. Its utility stems from the ability of the gold(III) center to act as a potent soft Lewis acid, activating alkynes, allenes, and alkenes towards nucleophilic attack. This property has been exploited in the development of novel synthetic methodologies, particularly for the construction of complex nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products.[1][2] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by potassium tetrachloroaurate(III).
I. Three-Component Synthesis of Propargylamines (A³ Coupling)
The A³ coupling reaction, a one-pot three-component reaction between an aldehyde, an amine, and a terminal alkyne, is a highly atom-economical method for the synthesis of propargylamines.[3][4] Propargylamines are valuable building blocks in organic synthesis and are found in numerous biologically active molecules.[5] Gold catalysts, including KAuCl₄, have been shown to be effective in promoting this transformation.[6][7][8]
Reaction Principle
The catalytic cycle is believed to involve the in-situ formation of an iminium ion from the aldehyde and amine. Simultaneously, the gold(III) catalyst activates the terminal alkyne, facilitating its deprotonation to form a gold acetylide species. The subsequent nucleophilic addition of the gold acetylide to the iminium ion yields the propargylamine (B41283) product and regenerates the active catalyst.[3][4]
Data Presentation
The following table summarizes the results for the KAuCl₄-catalyzed A³ coupling reaction with various substrates, demonstrating the broad applicability of this method.
| Entry | Aldehyde | Amine | Alkyne | Product | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 1-(1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-yl)piperidine | 88 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | 1-(1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-yl)piperidine | 95 |
| 4 | Furfural | Piperidine | Phenylacetylene | 1-(1-(Furan-2-yl)-3-phenylprop-2-yn-1-yl)piperidine | 85 |
| 5 | Benzaldehyde | Morpholine | Phenylacetylene | 4-(1,3-Diphenylprop-2-yn-1-yl)morpholine | 90 |
| 6 | Benzaldehyde | Pyrrolidine | Phenylacetylene | 1-(1,3-Diphenylprop-2-yn-1-yl)pyrrolidine | 93 |
| 7 | Benzaldehyde | Piperidine | 1-Heptyne | 1-(1-Phenylnon-2-yn-1-yl)piperidine | 82 |
| 8 | Benzaldehyde | Piperidine | Trimethylsilylacetylene | 1-(1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-yl)piperidine | 89 |
Experimental Protocol: General Procedure for the A³ Coupling Reaction
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Solvent (e.g., Toluene, Dichloromethane, or water)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in the chosen solvent (5 mL) in a round-bottom flask, add potassium tetrachloroaurate(III) (0.02 mmol, 2 mol%).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
The reaction mixture is then stirred at the desired temperature (typically ranging from room temperature to 80 °C) for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure propargylamine.
Microwave-Assisted Protocol:
For accelerated reaction times, the following microwave-assisted protocol can be employed.
-
In a microwave-safe vessel, combine the aldehyde (1.0 mmol), amine (1.1 mmol), terminal alkyne (1.2 mmol), and potassium tetrachloroaurate(III) (0.02 mmol, 2 mol%) in a suitable solvent (2 mL).
-
The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is worked up and purified as described in the conventional protocol.
Logical Relationship Diagram: A³ Coupling Reaction
Caption: Mechanism of the KAuCl₄-catalyzed A³ coupling reaction.
II. Synthesis of Oxazoles
Oxazoles are an important class of five-membered heterocyclic compounds present in many natural products and pharmaceuticals. Gold-catalyzed cyclization reactions provide an efficient route to substituted oxazoles.[2][9] Potassium tetrachloroaurate(III) can be employed as a catalyst for the synthesis of oxazoles from propargyl amides.
Reaction Principle
The reaction proceeds through the gold-catalyzed intramolecular cyclization of the propargyl amide. The gold(III) catalyst activates the alkyne moiety, which is then attacked by the amide oxygen atom in a 5-exo-dig cyclization. Subsequent isomerization leads to the formation of the aromatic oxazole (B20620) ring.
Data Presentation
The following table presents data for the KAuCl₄-catalyzed synthesis of various oxazole derivatives.
| Entry | Propargyl Amide | Product | Yield (%) |
| 1 | N-(1-phenylprop-2-yn-1-yl)benzamide | 2,5-Diphenyloxazole | 85 |
| 2 | N-(1-(4-chlorophenyl)prop-2-yn-1-yl)benzamide | 5-(4-Chlorophenyl)-2-phenyloxazole | 82 |
| 3 | N-(1-phenylprop-2-yn-1-yl)-4-methylbenzamide | 5-Phenyl-2-(p-tolyl)oxazole | 88 |
| 4 | N-(1-(thiophen-2-yl)prop-2-yn-1-yl)benzamide | 2-Phenyl-5-(thiophen-2-yl)oxazole | 78 |
Experimental Protocol: General Procedure for Oxazole Synthesis
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Propargyl amide (1.0 mmol)
-
Solvent (e.g., Acetonitrile, Dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the propargyl amide (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask, add potassium tetrachloroaurate(III) (0.03 mmol, 3 mol%).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for the required time (typically 6-12 hours), with monitoring by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is taken up in ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure oxazole.
Experimental Workflow Diagram: Oxazole Synthesis
Caption: Experimental workflow for oxazole synthesis.
Conclusion
Potassium tetrachloroaurate(III) serves as a readily available and effective catalyst precursor for important organic transformations. The protocols detailed herein for the synthesis of propargylamines and oxazoles highlight its utility in constructing valuable molecular scaffolds for research, and drug development. The mild reaction conditions and broad substrate scope make KAuCl₄-catalyzed reactions an attractive tool for synthetic chemists.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Small gold nanoparticles for tandem cyclization/reduction and cyclization/hydroalkoxylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Electroless Gold Plating Using Potassium Tetrachloroaurate(III) (KAuCl₄)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electroless deposition of gold films using potassium tetrachloroaurate(III) (KAuCl₄) as the gold source. Electroless gold plating is a versatile technique for creating uniform, high-purity gold coatings on various substrates without the need for an external electrical current. This method is particularly valuable in research and development for applications requiring excellent conductivity, biocompatibility, and corrosion resistance, such as in the fabrication of biosensors, microfluidic devices, and specialized labware.
Overview of Electroless Gold Plating
Electroless gold plating is an autocatalytic chemical reduction process where gold ions in a plating solution are reduced to metallic gold on a catalytically active surface. The process is self-sustaining as the deposited gold itself catalyzes further deposition. This allows for the formation of uniform coatings on complex geometries and non-conductive materials that have been appropriately activated.
Key Advantages:
-
Uniform Coverage: Provides excellent coating uniformity on intricate and irregularly shaped surfaces.
-
No External Power Source: Simplifies the setup compared to electroplating.
-
Plating on Non-conductors: Allows for the metallization of plastics, glass, and ceramics after suitable surface activation.
-
High Purity Deposits: Can produce high-purity gold films with excellent electrical and chemical properties.
Chemical Bath Compositions and Operating Parameters
The composition of the electroless gold plating bath is critical to achieving the desired film properties. The following tables summarize typical bath compositions and operating conditions. While KAuCl₄ is the gold source, other components such as reducing agents, complexing agents, and stabilizers are essential for a stable and effective process.
Table 1: Example of a Neutral pH Electroless Gold Plating Bath Composition
| Component | Chemical Formula | Concentration Range | Purpose |
| Potassium Gold Chloride | KAuCl₄ | 0.005 - 0.02 M | Source of gold ions (Au³⁺) |
| Complexing Agent | e.g., Mercaptosuccinic acid | 0.2 - 0.3 M | Chelates gold ions to prevent precipitation and control the reduction rate. |
| Reducing Agent | e.g., L-cysteine | 0.05 - 0.1 M | Provides electrons for the reduction of Au³⁺ to metallic gold. |
| pH Buffer | e.g., Potassium dihydrogen phosphate | 0.1 - 0.2 M | Maintains a stable pH, which is crucial for the reaction kinetics and bath stability.[1] |
| pH Adjuster | e.g., Potassium hydroxide (B78521) (KOH) | As needed | To adjust the pH to the desired operating range. |
Table 2: Typical Operating Parameters for a Neutral pH Electroless Gold Plating Bath
| Parameter | Value | Notes |
| pH | 6.5 - 7.5 | The pH significantly affects the deposition rate and bath stability.[1] A neutral pH is often preferred to prevent damage to sensitive substrates like photoresists. |
| Temperature | 70 - 85 °C (158 - 185 °F) | Higher temperatures increase the plating rate but can also lead to bath instability if not carefully controlled.[1] |
| Plating Rate | 0.5 - 2.0 µm/hour | The rate is dependent on the specific bath composition, temperature, and substrate. |
| Agitation | Mild mechanical or air agitation | Gentle agitation ensures uniform concentration of reactants at the substrate surface and helps to dislodge any hydrogen bubbles that may form. |
Experimental Protocols
A successful electroless gold plating process relies on meticulous substrate preparation and careful control of the plating bath. The following protocols provide a general workflow.
Substrate Preparation
Proper cleaning and activation of the substrate are critical for good adhesion and a uniform coating.[2] The specific steps will vary depending on the substrate material.
Protocol 3.1.1: Preparation of a Metallic Substrate (e.g., Nickel-plated Copper)
-
Degreasing: Immerse the substrate in an alkaline cleaning solution to remove organic contaminants like oils and grease. This can be followed by ultrasonic cleaning for enhanced effectiveness.
-
Rinsing: Thoroughly rinse the substrate with deionized (DI) water.
-
Acid Activation: Dip the substrate in a dilute acid solution (e.g., 10% sulfuric acid or hydrochloric acid) to remove any oxide layers.[3]
-
Rinsing: Rinse thoroughly with DI water.
-
Immersion Gold Strike (Optional but Recommended): A thin initial layer of gold is often deposited via an immersion process to ensure a catalytically active surface for the autocatalytic electroless plating to initiate. This involves dipping the substrate in a separate immersion gold solution.[3]
-
Final Rinse: A final rinse with DI water before proceeding to the electroless plating bath.
Plating Procedure
Protocol 3.2.1: Autocatalytic Electroless Gold Plating
-
Bath Preparation: Prepare the electroless gold plating solution according to the formulation in Table 1 in a clean, inert container (e.g., glass or polypropylene). It is often recommended to add the components in the order listed, ensuring each is fully dissolved before adding the next.
-
Heating and pH Adjustment: Heat the bath to the desired operating temperature (e.g., 80°C) and adjust the pH to the target value (e.g., 7.0) using a pH meter and the appropriate pH adjuster.[1]
-
Substrate Immersion: Immerse the prepared substrate into the heated plating bath. Ensure the substrate is fully submerged and not in contact with the bottom or sides of the container if possible.
-
Plating: Allow the plating to proceed for the desired amount of time to achieve the target thickness. The plating time can be estimated based on the known plating rate of the bath.
-
Rinsing: Once the desired thickness is achieved, carefully remove the substrate from the plating bath and immediately rinse it thoroughly with DI water to remove any residual plating solution.
-
Drying: Dry the plated substrate using a stream of nitrogen or clean, compressed air, or by placing it in a low-temperature oven.
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the electroless gold plating process.
References
Application Notes and Protocols: The Role of Potassium Tetrachloroaurate(III) in Electrochemical Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tetrachloroaurate(III) (KAuCl₄) is a crucial precursor in the development of highly sensitive and selective electrochemical biosensors. Its primary role lies in the synthesis of gold nanoparticles (AuNPs), which serve as versatile platforms for signal amplification and biomolecule immobilization. The unique electronic and catalytic properties of AuNPs, derived from KAuCl₄, enable the fabrication of advanced biosensing devices for a wide range of analytes, including cancer biomarkers, pathogens, and metabolites. These biosensors offer significant advantages in terms of rapid detection, high sensitivity, and potential for miniaturization, making them invaluable tools in clinical diagnostics, drug discovery, and environmental monitoring.
This document provides detailed application notes and experimental protocols for the utilization of potassium tetrachloroaurate(III) in the fabrication of electrochemical biosensors. It is intended to guide researchers, scientists, and drug development professionals in the practical application of this technology.
Key Applications of Potassium Tetrachloroaurate(III)-Derived Gold Nanoparticles in Electrochemical Biosensors
The versatility of gold nanoparticles synthesized from potassium tetrachloroaurate(III) allows for their integration into electrochemical biosensors in several key ways:
-
Immobilization Platform: AuNPs possess a high surface-area-to-volume ratio and can be easily functionalized with biomolecules such as antibodies, enzymes, and nucleic acids through stable thiol-gold bonds. This provides a robust platform for the specific recognition of target analytes.
-
Signal Amplification: AuNPs can be used as labels or carriers for signaling molecules, such as enzymes (e.g., horseradish peroxidase) or redox-active species. This leads to a significant amplification of the electrochemical signal, thereby enhancing the sensitivity of the biosensor. The catalytic activity of AuNPs themselves can also be harnessed for signal enhancement.
-
Enhanced Electron Transfer: Gold nanoparticles can facilitate faster electron transfer between the immobilized biomolecule and the electrode surface. This improved conductivity leads to a more sensitive and rapid electrochemical response.
-
Catalytic Activity: AuNPs can exhibit catalytic properties, for instance, in the oxidation of glucose or the reduction of hydrogen peroxide. This catalytic activity can be directly linked to the detection of the analyte, forming the basis of the biosensor's signaling mechanism.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of gold nanoparticles from potassium tetrachloroaurate(III) and the subsequent fabrication of an electrochemical immunosensor for the detection of a model cancer biomarker.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) via Citrate (B86180) Reduction (Turkevich Method)
This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a diameter of approximately 15-20 nm.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Prepare a 1.0 mM solution of HAuCl₄ by dissolving the appropriate amount of KAuCl₄ in DI water. Note: While the protocol often refers to HAuCl₄, KAuCl₄ is a common and suitable precursor salt.
-
In a clean 250 mL round-bottom flask containing a magnetic stir bar, bring 100 mL of the 1.0 mM HAuCl₄ solution to a vigorous boil while stirring.
-
Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to gray, and finally to a deep red or burgundy, indicating the formation of AuNPs.
-
Continue boiling the solution for an additional 15-20 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature with continuous stirring.
-
Store the synthesized AuNP solution in a clean, dark glass bottle at 4°C for future use.
Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for the synthesis of gold nanoparticles via the Turkevich method.
Protocol 2: Fabrication of an Electrochemical Immunosensor for Cancer Biomarker Detection
This protocol outlines the steps to construct a sandwich-type electrochemical immunosensor using the synthesized AuNPs for the detection of a model cancer biomarker, such as Prostate-Specific Antigen (PSA).
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
Synthesized Gold Nanoparticle (AuNP) solution
-
Capture Antibody (Anti-PSA)
-
Detection Antibody (Biotinylated Anti-PSA)
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Substrate solution: 3,3',5,5'-Tetramethylbenzidine (TMB) and Hydrogen Peroxide (H₂O₂)
-
Stopping Solution (e.g., 1 M H₂SO₄)
-
Electrochemical workstation
Procedure:
-
Electrode Modification:
-
Clean the SPCE surface by electrochemical methods (e.g., cycling in 0.5 M H₂SO₄).
-
Drop-cast 10 µL of the AuNP solution onto the working electrode surface and allow it to dry at room temperature. This forms a layer of AuNPs that increases the surface area and provides binding sites for the capture antibody.
-
-
Immobilization of Capture Antibody:
-
Incubate the AuNP-modified electrode with a solution of the capture antibody (e.g., 10 µg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C. The antibodies will bind to the AuNPs.
-
Gently rinse the electrode with wash buffer to remove any unbound antibodies.
-
-
Blocking:
-
Incubate the electrode in a 1% BSA solution in PBS for 30-60 minutes at room temperature to block any remaining non-specific binding sites on the electrode surface.
-
Rinse the electrode with wash buffer.
-
-
Antigen Incubation:
-
Incubate the electrode with different concentrations of the target antigen (e.g., PSA standards or samples) for 30-60 minutes at room temperature.
-
Rinse thoroughly with wash buffer.
-
-
Detection Antibody and Enzyme Conjugate Incubation:
-
Incubate the electrode with the biotinylated detection antibody solution (e.g., 1 µg/mL in PBS) for 30-60 minutes.
-
Rinse with wash buffer.
-
Incubate the electrode with the Strep-HRP conjugate solution (e.g., 1:1000 dilution in PBS) for 30 minutes.
-
Rinse thoroughly with wash buffer.
-
-
Electrochemical Detection:
-
Add the TMB/H₂O₂ substrate solution to the electrode surface. HRP will catalyze the oxidation of TMB in the presence of H₂O₂, leading to a colored product that can be electrochemically detected.
-
Perform electrochemical measurements (e.g., chronoamperometry or differential pulse voltammetry) to measure the current generated by the reduction of the oxidized TMB product. The magnitude of the current is proportional to the concentration of the target antigen.
-
Experimental Workflow for Immunosensor Fabrication
Caption: Step-by-step workflow for the fabrication of an electrochemical immunosensor.
Signaling Pathway: Enzyme-Amplified Electrochemical Detection
The signaling pathway in the described immunosensor relies on the enzymatic activity of HRP to generate a measurable electrochemical signal. The AuNPs play a crucial role in immobilizing the entire sandwich immunoassay complex, bringing the enzyme in close proximity to the electrode surface for efficient signal transduction.
Signaling Pathway Diagram
Caption: Signaling pathway for enzyme-amplified electrochemical detection.
Quantitative Data Summary
The performance of electrochemical biosensors is evaluated based on several key parameters. The following tables summarize typical performance data for AuNP-based electrochemical biosensors for the detection of various cancer biomarkers.
Table 1: Performance Characteristics of AuNP-Based Electrochemical Immunosensors for Cancer Biomarkers
| Biomarker | Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) |
| PSA | AuNPs/Graphene | DPV | 0.01 - 50 ng/mL | 1.93 pg/mL |
| AFP | AuNPs/GO-MB | DPV | 0.005 - 20 ng/mL | 1.5 pg/mL |
| CA 125 | rGO/L-cysteine/AuNPs | DPV | 0.1 - 200 U/mL | 0.01 U/mL |
| BRCA1 | AuNPs/graphene | EIS | 10 fM - 0.1 µM | 3 fM |
DPV: Differential Pulse Voltammetry, EIS: Electrochemical Impedance Spectroscopy, GO: Graphene Oxide, MB: Methylene Blue, rGO: reduced Graphene Oxide.
Table 2: Comparison of AuNP Synthesis Parameters and Resulting Nanoparticle Size
| HAuCl₄ Concentration (mM) | Citrate Concentration (mM) | Temperature (°C) | Resulting AuNP Diameter (nm) |
| 1.0 | 38.8 | 100 | ~15-20 |
| 0.25 | 2.5 | 100 | ~20 |
| 0.1 | 0.3 | Room Temp | ~40-50 |
Conclusion
Potassium tetrachloroaurate(III) is an indispensable starting material for the synthesis of gold nanoparticles, which are fundamental to the advancement of electrochemical biosensors. The protocols and data presented here demonstrate the practical steps and expected outcomes for developing high-performance biosensors for sensitive and specific analyte detection. The continued exploration of AuNP-based platforms promises further innovations in diagnostics and personalized medicine.
Application Notes and Protocols: Potassium Tetrachloroaurate(III) in Biomedical Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium tetrachloroaurate(III) as a precursor for the synthesis of gold nanoparticles (AuNPs) and their subsequent applications in various biomedical imaging modalities. Detailed protocols for the synthesis of AuNPs and their use in Computed Tomography (CT), Photoacoustic Imaging (PAI), and Photothermal Therapy (PTT) are provided, along with quantitative data to support these applications.
Introduction
Potassium tetrachloroaurate(III) (KAuCl₄) is a key starting material for the synthesis of gold nanoparticles.[1] AuNPs have garnered significant interest in the biomedical field due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization.[2][3][4] These properties make them excellent candidates for use as contrast agents in various imaging techniques and as therapeutic agents. This document details the synthesis of AuNPs from potassium tetrachloroaurate(III) and their applications in CT imaging, photoacoustic imaging, and photothermal therapy.
Synthesis of Gold Nanoparticles from Potassium Tetrachloroaurate(III)
The most common method for synthesizing spherical AuNPs from a gold salt like potassium tetrachloroaurate(III) is the Turkevich method, which involves the reduction of a gold salt with citrate (B86180) in an aqueous solution.[2][4]
Protocol: Citrate Reduction Synthesis of Gold Nanoparticles (Turkevich Method)
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄) or Tetrachloroauric acid (HAuCl₄)
-
Trisodium (B8492382) citrate (Na₃C₆H₅O₇)
-
Deionized water
-
Glassware cleaned with aqua regia
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Heat the HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Rapidly add a 1% solution of trisodium citrate to the boiling HAuCl₄ solution. The volume of citrate solution added will determine the final size of the AuNPs. A common ratio is 1 mL of 1% trisodium citrate to 100 mL of 1 mM HAuCl₄.
-
The solution will change color from yellow to blue and finally to a brilliant red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
The resulting colloidal gold solution can be stored at 4°C for several months.
Protocol: Seed-Mediated Growth for Size-Controlled Synthesis
For more precise control over the size of the AuNPs, a seed-mediated growth method can be employed. This involves the synthesis of small "seed" particles, which are then used to nucleate the growth of larger particles.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄) or Tetrachloroauric acid (HAuCl₄)
-
Trisodium citrate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ascorbic acid
-
Deionized water
Procedure:
Seed Particle Synthesis:
-
Prepare a solution of 0.25 mM HAuCl₄ and 0.25 mM trisodium citrate in 100 mL of deionized water.
-
While stirring vigorously, add 0.6 mL of ice-cold, freshly prepared 0.1 M NaBH₄ solution.
-
The solution will turn a reddish-brown color, indicating the formation of seed particles.
-
Continue stirring for at least 15 minutes.
Growth of Larger Nanoparticles:
-
Prepare a growth solution containing 0.25 mM HAuCl₄ and 0.1 M CTAB in deionized water.
-
Add a specific amount of ascorbic acid (e.g., 0.5 mM) to the growth solution, which will act as a mild reducing agent.
-
Add a small volume of the seed solution to the growth solution under gentle stirring.
-
The color of the solution will gradually change as the nanoparticles grow. The final color will depend on the size and shape of the resulting nanoparticles.
-
The size of the nanoparticles can be controlled by varying the ratio of seed solution to the growth solution.
Application in Computed Tomography (CT) Imaging
AuNPs are effective contrast agents for CT imaging due to the high atomic number and electron density of gold, which results in strong X-ray attenuation.[5]
Application Note: AuNPs as a High-Contrast Agent for CT
Gold nanoparticles offer a significant advantage over traditional iodine-based contrast agents. They exhibit higher X-ray attenuation, particularly at higher X-ray tube voltages, leading to enhanced contrast in CT images.[6] Furthermore, their surface can be modified (e.g., with polyethylene (B3416737) glycol, PEG) to increase circulation time and enable targeted delivery to specific tissues or tumors.[7]
Protocol: In Vitro CT Imaging of AuNPs
Materials:
-
Synthesized AuNP solution of known concentration
-
Agarose (B213101) gel phantom
-
Micro-CT scanner
Procedure:
-
Prepare a series of dilutions of the AuNP solution in deionized water.
-
Suspend the AuNP dilutions in an agarose gel phantom.
-
Scan the phantom using a micro-CT scanner.
-
Typical scanning parameters:
-
X-ray tube voltage: 80-140 kVp
-
Tube current: 300 mA
-
Slice thickness: 0.625 mm
-
-
Analyze the resulting images to determine the Hounsfield Units (HU) for each concentration. A linear relationship between AuNP concentration and HU is expected.
Protocol: In Vivo CT Imaging in a Murine Model
Materials:
-
Synthesized and sterile-filtered AuNPs (often PEGylated for longer circulation)
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Micro-CT scanner
Procedure:
-
Acquire a baseline CT scan of the mouse before contrast agent injection.
-
Administer a sterile solution of AuNPs to the mouse via intravenous (tail vein) injection. The typical dose can range from 1.7 to 4 g Au/kg body weight.[8]
-
Acquire CT scans at various time points post-injection (e.g., 1, 3, 8, and 24 hours) to monitor the biodistribution and tumor accumulation of the AuNPs.[8]
-
Analyze the CT images to quantify the contrast enhancement in the tumor and other organs by measuring the change in Hounsfield Units.
Quantitative Data: CT Contrast Enhancement
| Nanoparticle | Concentration (mM) | Tube Voltage (kVp) | Contrast Enhancement (HU) | Reference |
| Gold Nanoparticles (13 nm) | 5 | 80 | ~3 times higher than iodine | |
| Gold Nanoparticles | 0.5077 M | 140 | >2 times greater signal than iodine | [9] |
| Gold Nanoparticles | 0.7 mM | 130 | ~5 times higher CNR than iodine | [6] |
CNR: Contrast-to-Noise Ratio
Application in Photoacoustic Imaging (PAI)
AuNPs are excellent contrast agents for PAI due to their strong optical absorption in the near-infrared (NIR) region, where biological tissues have low absorption. Upon laser irradiation, the AuNPs absorb light and generate an acoustic wave that can be detected to form an image.
Application Note: AuNPs for High-Resolution PAI
The tunable surface plasmon resonance of AuNPs allows for the synthesis of particles that absorb light at specific NIR wavelengths, enabling deep tissue imaging with high resolution. This makes them ideal for visualizing tumors and other pathological tissues.
Protocol: In Vitro Photoacoustic Imaging of Cancer Cells
Materials:
-
Synthesized AuNPs (e.g., glycol-chitosan-coated AuNPs)
-
Cancer cell line (e.g., breast cancer cells)
-
Tissue-mimicking phantom
-
Photoacoustic imaging system
Procedure:
-
Incubate the cancer cells with the AuNP solution for a specific period (e.g., >3 hours).[10]
-
Wash the cells to remove unbound AuNPs.
-
Embed the cells in a tissue-mimicking phantom.
-
Image the phantom using a photoacoustic imaging system with a tunable laser.
-
Acquire photoacoustic signals at the wavelength corresponding to the maximum absorption of the AuNPs.
Protocol: Ex Vivo Photoacoustic Imaging
Materials:
-
Antibody-conjugated AuNPs (e.g., targeting EGFR)
-
Tumor-mimicking gelatin implants
-
Mouse tissue
-
Photoacoustic imaging system
Procedure:
-
Prepare tumor-mimicking gelatin implants containing cancer cells targeted by the antibody-conjugated AuNPs.
-
Implant the gelatin phantom into ex vivo mouse tissue.
-
Perform multiwavelength photoacoustic imaging to detect the specific accumulation of AuNPs in the target cells. The aggregation of AuNPs upon binding to cell surface receptors can cause a red-shift in the plasmon resonance, which can be detected by scanning different wavelengths.[11]
Application in Photothermal Therapy (PTT)
The strong light absorption of AuNPs can also be utilized for photothermal therapy. When irradiated with a laser at their plasmon resonance frequency, AuNPs efficiently convert the absorbed light into heat, leading to localized hyperthermia and destruction of cancer cells.[12]
Application Note: AuNPs for Targeted Cancer Therapy
AuNPs can be designed to accumulate in tumors through passive (Enhanced Permeability and Retention effect) or active targeting. Subsequent irradiation with a NIR laser, which can penetrate deep into tissues, allows for the selective ablation of tumor cells with minimal damage to surrounding healthy tissue.[4]
Protocol: In Vitro Photothermal Therapy
Materials:
-
Synthesized AuNPs
-
Cancer cell line
-
NIR laser (e.g., 808 nm)
-
Cell viability assay (e.g., Annexin V/Propidium Iodide staining)
Procedure:
-
Incubate cancer cells with AuNPs to allow for internalization.
-
Irradiate the cells with a NIR laser at a specific power density (e.g., 0.3 W/cm²) for a set duration (e.g., 10 minutes).[13]
-
Assess cell viability 24 hours post-treatment using a flow cytometer and Annexin V/PI staining to quantify apoptosis and necrosis.[13]
Protocol: In Vivo Photothermal Therapy in a Murine Model
Materials:
-
Synthesized and sterile-filtered AuNPs
-
Tumor-bearing mouse model
-
NIR laser
Procedure:
-
Administer AuNPs intravenously to the tumor-bearing mouse.
-
Allow time for the AuNPs to accumulate in the tumor (can be monitored by CT or PAI).
-
Irradiate the tumor region with a NIR laser. The laser power and duration will depend on the type and concentration of AuNPs and the tumor size.
-
Monitor the tumor size over time to assess the therapeutic efficacy. A significant reduction in tumor volume is expected.
Biodistribution and Cellular Uptake
Understanding the biodistribution and cellular uptake of AuNPs is crucial for their application in biomedical imaging and therapy.
Application Note: Factors Influencing Biodistribution
The size, shape, and surface chemistry of AuNPs significantly influence their biodistribution.[14] Smaller nanoparticles (<10 nm) tend to have wider organ distribution, while larger particles are primarily taken up by the liver and spleen.[14] PEGylation can reduce uptake by the reticuloendothelial system and prolong circulation time.
Quantitative Data: Biodistribution of AuNPs in Rats (24 hours post-IV injection)
| Organ | 10 nm AuNPs (% Injected Dose/g) | 50 nm AuNPs (% Injected Dose/g) | 100 nm AuNPs (% Injected Dose/g) | 250 nm AuNPs (% Injected Dose/g) | Reference |
| Liver | ~15 | ~50 | ~40 | ~25 | [14] |
| Spleen | ~5 | ~25 | ~30 | ~15 | [14] |
| Blood | ~2 | ~1 | ~0.5 | ~0.2 | [14] |
| Lungs | ~1 | ~2 | ~1 | ~0.5 | [14] |
| Kidneys | ~1 | <0.5 | <0.5 | <0.5 | [14] |
Cellular Uptake Mechanisms
The primary mechanism for the cellular uptake of AuNPs is endocytosis. The specific pathway (e.g., clathrin-mediated endocytosis, macropinocytosis) can depend on the nanoparticle size, shape, and surface functionalization.[15] For example, peptide-modified PEGylated gold nanoparticles have been shown to enter cells via clathrin-mediated endocytosis and macropinocytosis.[15]
Visualizations
Experimental Workflow for AuNP Synthesis and Application
References
- 1. Gold Nanorod-Assisted Photothermal Therapy and Improvement Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gold Nanoparticle-Mediated Photothermal Therapy: Applications and Opportunities for Multimodal Cancer Treatment - Advanced Science News [advancedsciencenews.com]
- 5. In vivo visualization of gold-loaded cells in mice using x-ray computed tomography [arts.units.it]
- 6. brieflands.com [brieflands.com]
- 7. Gold Nanoparticles as CT Contrast Agents - CD Bioparticles [cd-bioparticles.com]
- 8. tandfonline.com [tandfonline.com]
- 9. aapm.org [aapm.org]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Multiwavelength Photoacoustic Imaging and Plasmon Resonance Coupling of Gold Nanoparticles for Selective Detection of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Gold Nanoparticles for Photothermal Cancer Therapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Particle size-dependent organ distribution of gold nanoparticles after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Potassium Tetrachloroaurate(III) as a Precursor in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tetrachloroaurate(III) (KAuCl₄) is a widely utilized precursor for the synthesis of gold nanoparticles (AuNPs), which have emerged as versatile platforms for advanced drug delivery systems. The unique physicochemical properties of AuNPs, including their tunable size and shape, large surface area-to-volume ratio, biocompatibility, and surface plasmon resonance, make them ideal candidates for therapeutic delivery. These properties can be precisely controlled during synthesis, starting from the reduction of KAuCl₄, to optimize drug loading, targeted delivery, and controlled release.
This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and characterization of AuNPs derived from potassium tetrachloroaurate(III) for drug delivery applications.
Synthesis of Gold Nanoparticles from Potassium Tetrachloroaurate(III)
The synthesis of AuNPs from KAuCl₄ typically involves the reduction of Au(III) ions to metallic gold (Au(0)). The choice of synthesis method dictates the size, shape, and stability of the resulting nanoparticles. Two of the most common and well-established methods are the Turkevich and Brust-Schiffrin methods.
Experimental Protocol 1: Turkevich Method for Citrate-Stabilized AuNPs
This method yields relatively monodisperse, spherical AuNPs typically in the 10-30 nm size range.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Prepare a 1 mM aqueous solution of KAuCl₄.
-
In a clean round-bottom flask equipped with a condenser and a magnetic stir bar, bring 50 mL of the 1 mM KAuCl₄ solution to a vigorous boil with constant stirring.
-
Rapidly inject 5 mL of a 38.8 mM trisodium citrate solution into the boiling KAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
Store the citrate-stabilized AuNPs at 4°C.
Characterization:
The synthesized AuNPs should be characterized to determine their size, morphology, and concentration.
| Characterization Technique | Parameter Measured | Typical Results for Turkevich Method |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~520 nm for ~20 nm spherical AuNPs |
| Transmission Electron Microscopy (TEM) | Size, Shape, and Dispersity | Spherical nanoparticles, 10-30 nm diameter |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter and Size Distribution | Slightly larger than TEM size due to the citrate layer |
Experimental Protocol 2: Brust-Schiffrin Method for Thiol-Stabilized AuNPs
This two-phase method produces smaller, highly stable AuNPs (2-10 nm) functionalized with thiol-containing ligands.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Tetraoctylammonium bromide (TOAB)
-
Toluene
-
Dodecanethiol (or other thiol-containing ligand)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized (DI) water
Procedure:
-
Dissolve KAuCl₄ in DI water and TOAB in toluene.
-
Mix the two solutions in a flask and stir vigorously until the aqueous phase becomes colorless and the organic phase turns deep orange, indicating the transfer of AuCl₄⁻ ions to the organic phase.
-
Separate the organic phase and add dodecanethiol with stirring.
-
Prepare a fresh aqueous solution of NaBH₄.
-
Add the NaBH₄ solution dropwise to the organic phase under vigorous stirring. The solution will turn dark brown/black, signifying the formation of AuNPs.
-
Continue stirring for at least 3 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting nanoparticles repeatedly with ethanol to remove excess thiol and phase transfer agent.
-
Dry the purified thiol-stabilized AuNPs under vacuum.
Functionalization of Gold Nanoparticles for Drug Delivery
For effective drug delivery, AuNPs are often functionalized with polymers, targeting ligands, and therapeutic agents. Poly(ethylene glycol) (PEG) is commonly used to improve biocompatibility and circulation time.
Experimental Protocol 3: PEGylation of Citrate-Stabilized AuNPs
Materials:
-
Citrate-stabilized AuNPs (from Protocol 1)
-
Thiol-terminated PEG (e.g., HS-PEG-OCH₃)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To a solution of citrate-stabilized AuNPs, add a solution of thiol-terminated PEG in a significant molar excess.
-
Stir the mixture at room temperature for 12-24 hours to allow for ligand exchange.
-
Purify the PEGylated AuNPs by centrifugation to remove excess unbound PEG and citrate. The centrifugation speed and time will depend on the nanoparticle size.
-
Resuspend the pellet in PBS. Repeat the washing step at least twice.
-
Resuspend the final PEGylated AuNPs in the desired buffer.
Drug Loading and Release
Therapeutic agents can be loaded onto AuNPs through various mechanisms, including covalent conjugation, electrostatic adsorption, and physical encapsulation.
Experimental Protocol 4: Loading of Doxorubicin onto AuNPs
Doxorubicin (DOX), a common chemotherapeutic agent, can be loaded onto AuNPs.
Materials:
-
Functionalized AuNPs (e.g., PEGylated AuNPs)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
PBS, pH 7.4
Procedure:
-
Disperse the functionalized AuNPs in PBS.
-
Add DOX·HCl to the AuNP solution and stir at room temperature for 24 hours in the dark.
-
To determine the loading efficiency, dialyze the solution against PBS to remove unloaded DOX.
-
The amount of loaded DOX can be quantified by measuring the absorbance or fluorescence of the dialysate and comparing it to a standard curve of free DOX.
Drug Loading and Release Data:
The following table summarizes representative quantitative data for drug loading and release from AuNP-based systems.
| Nanoparticle Formulation | Drug | Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |
| Two-layer AuNPs | Cisplatin | 68.4 ± 7.1 | 14 days in PBS | 64.0 ± 2.4 | [1] |
| Three-layer AuNPs | Cisplatin | 78.9 ± 4.9 | 14 days in PBS | 98.3 ± 2.6 | [1] |
| Two-layer AuNPs | Paclitaxel | 99.1 ± 0.7 | 14 days in PBS | 22.3 ± 1.5 | [1] |
| Three-layer AuNPs | Paclitaxel | 99.4 ± 0.4 | 14 days in PBS | ~100 | [1] |
| Dendronized AuNPs | Doxorubicin | - | pH 4.5, 5 hours | Rapid Release | [2] |
Experimental Protocol 5: In Vitro Drug Release Study
Procedure:
-
Place a known concentration of drug-loaded AuNPs in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Cellular Uptake and Signaling Pathways
The size, shape, and surface chemistry of AuNPs significantly influence their interaction with cells and their mechanism of cellular entry. Receptor-mediated endocytosis is a common pathway for targeted nanoparticles.
Experimental Protocol 6: Quantification of Cellular Uptake
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Drug-loaded AuNPs
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with a known concentration of AuNPs for various time points (e.g., 2, 6, 24 hours).
-
After incubation, wash the cells thoroughly with PBS to remove non-internalized nanoparticles.
-
Lyse the cells and digest the samples.
-
Quantify the intracellular gold content using ICP-MS or AAS.
Cellular Uptake Data:
The efficiency of cellular uptake is dependent on nanoparticle size and cell type.
| Cell Line | Nanoparticle Size | Incubation Time (h) | Nanoparticles per Cell | Reference |
| MDAMB231 | 32 nm | 6 | ~160 | [3] |
| MDAMB231 | 32 nm | 24 | ~400 | [3] |
| T47D | 32 nm | 6 | ~80 | [3] |
| T47D | 32 nm | 24 | ~200 | [3] |
| HepG2 | 5 nm | 24 | 111.7 ± 21.5 ng/10⁴ cells | [4] |
| L02 | 5 nm | 24 | 109.2 ± 12.3 ng/10⁴ cells | [4] |
| HepG2 | 50 nm | 24 | Increased uptake vs 5 nm | [4] |
| L02 | 50 nm | 24 | Decreased uptake vs 5 nm | [4] |
Visualizations
Diagram 1: Synthesis of Gold Nanoparticles
Caption: Workflow for the synthesis of gold nanoparticles from KAuCl4.
Diagram 2: Functionalization and Drug Loading
Caption: General workflow for functionalizing AuNPs for targeted drug delivery.
Diagram 3: Cellular Uptake via Receptor-Mediated Endocytosis
Caption: Signaling pathway for receptor-mediated endocytosis of targeted AuNPs.
References
Application Notes & Protocols: Synthesis of Gold(III) Dithiolate Complexes from Potassium Tetrachloroaurate(III)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gold(III) complexes have garnered significant interest as potential therapeutic agents, particularly in oncology and microbiology.[1][2] Unlike platinum-based drugs such as cisplatin (B142131), many gold(III) compounds exhibit different mechanisms of action, potentially overcoming common drug resistance pathways.[1][2][3] Stabilizing the Au(III) oxidation state under physiological conditions is a key challenge, which can be addressed by using specific ligands, such as dithiocarbamates and dithiolates.[1][4] These ligands form stable, square planar {AuS₄} cores that are crucial for their biological activity.[5][6][7]
This document provides a detailed protocol for the synthesis of monoanionic gold(III) bis(dithiolate) complexes starting from potassium tetrachloroaurate(III) (KAuCl₄). These compounds have shown promise as anticancer agents, capable of inducing the formation of reactive oxygen species (ROS) and activating apoptotic pathways in cancer cells, including cisplatin-resistant lines.[1] Furthermore, their activity can be tuned by modifying the substituents on the dithiolate ligands.[1]
General Synthesis Workflow
The synthesis follows a straightforward pathway where the dithiol ligand is first prepared in a basic aqueous solution, followed by the addition of an aqueous solution of potassium tetrachloroaurate(III). The resulting gold(III) dithiolate complex is then precipitated and purified.
Figure 1: General workflow for the synthesis of gold(III) dithiolate complexes.
Experimental Protocol
This protocol is based on the synthesis of tetrabutylammonium (B224687) salts of gold(III) bis(dithiolate) complexes as described in the literature.[1]
Materials:
-
Dithiol ligand (e.g., Benzene-1,2-dithiol)
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (n-Bu₄NBr)
-
Deionized water
-
Acetone
-
Isopropanol
-
Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Schlenk line or similar apparatus for inert atmosphere
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Dithiolate Ligand Solution:
-
In a round-bottom flask, dissolve the dithiol ligand (2 molar equivalents) in a 5 mL aqueous solution of NaOH under an inert atmosphere (e.g., nitrogen).
-
Gently warm the mixture in a water bath to approximately 45 °C until the solution becomes a translucent yellow, indicating the formation of the dithiolate salt.[1]
-
-
Preparation of the Gold(III) Solution:
-
In a separate beaker, dissolve potassium tetrachloroaurate(III) (KAuCl₄, 1 molar equivalent) in 5 mL of deionized water.
-
-
Complex Formation:
-
Add the KAuCl₄ solution dropwise to the dithiolate ligand solution while stirring.
-
Continue stirring the reaction mixture for approximately 30 minutes at room temperature.[1]
-
-
Isolation of the Gold(III) Dithiolate Complex:
-
Prepare a solution of the counter-ion by dissolving tetrabutylammonium bromide (n-Bu₄NBr, 1 molar equivalent) in 2 mL of deionized water.
-
Filter the reaction mixture directly into the n-Bu₄NBr solution. This will cause the tetrabutylammonium salt of the gold(III) dithiolate complex to precipitate.[1]
-
Collect the crude solid product by filtration.
-
-
Purification:
-
Recrystallize the crude material from a suitable solvent system, such as acetone/isopropanol, to yield the purified complex, often as colored plates or crystals.[1]
-
Dry the purified product under vacuum.
-
Characterization: The identity and purity of the synthesized complexes should be confirmed using standard analytical techniques such as elemental analysis, High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS).[1]
Quantitative Data Summary
The following tables summarize the synthesis yields and characterization data for a series of gold(III) bis(dithiolate) complexes prepared using the described protocol.[1]
Table 1: Synthesis Yields and Analytical Data
| Complex Name | Dithiol Ligand Precursor | Yield (%) | HPLC Rt (min) | MS: m/z [M]⁻ |
| n-Bu₄N[Au(bdt)₂] | Benzene-1,2-dithiol | 51% | 12.30 | 476.9081 |
| n-Bu₄N[Au(dcbdt)₂] | 5,6-Dicyanobenzene-1,3-dithiol-2-thione | 63% | 12.30 | 526.9080 |
| n-Bu₄N[Au(3-cbdt)₂] | 3-Cyanobenzene-1,3-dithiol-2-ketone | 47% | 13.12 | 526.9083 |
| n-Bu₄N[Au(pdt)₂] | Pyrazine-1,2-dithiol | 12% | 17.24 | 480.8983 |
| n-Bu₄N[Au(dcdmp)₂] | 4,5-Dicyanopyrazine-1,2-dithiol | N/A | 17.24 | 580.8784 |
Data sourced from Rodrigues et al., 2024.[1]
Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM after 24h)
| Complex Name | A2780 Ovarian Cancer Cells | A2780cisR (Cisplatin-Resistant) |
| n-Bu₄N[Au(dcbdt)₂] | ~5 µM | ~5 µM |
| n-Bu₄N[Au(dcdmp)₂] | ~5 µM | ~5 µM |
| Cisplatin (Control) | N/A | 45 µM |
| KAuCl₄ (Control) | > 100 µM | N/A |
Data demonstrates the high activity of cyano-substituted complexes and their ability to overcome cisplatin resistance.[1]
Application in Drug Development: Mechanism of Action
Gold(III) dithiolate complexes are being investigated as anticancer agents due to their stability and novel mechanisms of action.[1][2][8] Unlike cisplatin, which primarily targets DNA, these gold complexes often target cellular proteins and redox systems.[1][3][8] One proposed mechanism involves the inhibition of the thioredoxin (Trx) system, a key antioxidant pathway in cells.[1] Inhibition of thioredoxin reductase (TrxR) leads to an imbalance in cellular redox homeostasis, causing a buildup of reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades that lead to programmed cell death (apoptosis), effectively killing cancer cells.[1]
Figure 2: Proposed mechanism of action for gold(III) dithiolate complexes in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gold(III) complexes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses, Structures, and Physical Properties of Neutral Gold Dithiolate Complex, [Au(etdt)2]·THF [mdpi.com]
- 8. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Tetrachloroaurate(III) in Photosensitization and Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of potassium tetrachloroaurate(III) (KAuCl₄) as a versatile precursor and active agent in the fields of photosensitization and photocatalysis. The protocols detailed below are based on established methodologies for the synthesis of gold-based photosensitizers and photocatalysts, and their subsequent application in therapeutic and environmental contexts.
I. Introduction to Potassium Tetrachloroaurate(III) Applications
Potassium tetrachloroaurate(III) is a water-soluble gold(III) salt that serves as a valuable starting material for the synthesis of various gold complexes and gold nanoparticles (AuNPs).[1][2] Its applications in photosensitization and photocatalysis stem from the unique electronic and optical properties of the resulting gold-based nanomaterials and coordination compounds. These materials can be activated by light to generate reactive oxygen species (ROS) for photodynamic therapy (PDT) or to drive chemical reactions for photocatalysis.[3][4]
Key Applications:
-
Photodynamic Therapy (PDT): KAuCl₄ is used to synthesize gold nanoclusters and other gold complexes that can act as photosensitizers.[5] Upon light irradiation, these photosensitizers can generate singlet oxygen and other ROS, leading to localized cell death, a principle applied in cancer therapy.[4]
-
Photocatalysis: Gold nanoparticles derived from KAuCl₄ are effective photocatalysts for the degradation of organic pollutants, such as textile dyes, in wastewater.[6][7][8][9] The localized surface plasmon resonance (LSPR) of AuNPs enhances light absorption and promotes the generation of electron-hole pairs, driving redox reactions.[10]
-
Organic Synthesis: Gold(III) complexes, often synthesized from KAuCl₄, can act as photocatalysts in various organic transformations, including cycloadditions.[11][12]
II. Mechanisms of Action
A. Photosensitization for Photodynamic Therapy
The primary mechanism in PDT involves the generation of cytotoxic ROS.[4] The process, known as the Type II photochemical reaction, can be summarized as follows:
-
Excitation: The gold-based photosensitizer (PS), initially in its ground state (S₀), absorbs a photon of a specific wavelength, transitioning to an excited singlet state (S₁).
-
Intersystem Crossing: The excited photosensitizer can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).
-
Energy Transfer: In the presence of molecular oxygen (³O₂), the photosensitizer in its triplet state transfers its energy to the oxygen molecule.
-
Singlet Oxygen Generation: This energy transfer excites the ground-state triplet oxygen to the highly reactive singlet oxygen (¹O₂).[13]
-
Cellular Damage: Singlet oxygen, being a powerful oxidizing agent, reacts with various biomolecules within the cell, such as proteins, lipids, and nucleic acids, leading to oxidative stress and ultimately, apoptotic or necrotic cell death.[4][14]
Gold nanoclusters synthesized from KAuCl₄ can also inhibit thioredoxin reductase (TrxR), an enzyme crucial for cellular antioxidant defense, thereby enhancing the cytotoxic effect of ROS.
Caption: Mechanism of Type II Photosensitization for Photodynamic Therapy.
B. Photocatalysis for Pollutant Degradation
The photocatalytic activity of gold nanoparticles often involves the following steps:
-
Light Absorption: AuNPs absorb light, leading to the excitation of electrons due to their LSPR.
-
Charge Separation: This creates electron-hole pairs (e⁻-h⁺).
-
ROS Generation: The photogenerated electrons can reduce adsorbed molecular oxygen to superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH).
-
Degradation: These highly reactive radicals then attack and decompose organic pollutant molecules into simpler, less harmful substances like CO₂, H₂O, and mineral acids.[15]
Caption: General Mechanism of Photocatalytic Degradation by Gold Nanoparticles.
III. Quantitative Data
The efficiency of photosensitization and photocatalysis can be quantified by several parameters. The following tables summarize representative data for gold-based nanomaterials, often synthesized from KAuCl₄ or similar precursors.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Gold Nanoparticles
| Gold Nanoparticle System | Irradiation Condition | Quantum Yield (ΦΔ) | Reference |
| 15 nm Citrate-stabilized AuNPs | 532 nm CW laser | 5 x 10⁻⁷ | [16] |
| 46 nm Citrate-stabilized AuNPs | 532 nm CW laser | 8 x 10⁻⁷ | [16] |
| 15 nm Citrate-stabilized AuNPs | 5 ns pulsed laser | 3.5 x 10⁻⁵ | [16] |
Note: The quantum yields for singlet oxygen generation by bare gold nanoparticles are generally low but can be enhanced by surface modifications or the formation of nanocomposites.
Table 2: Photocatalytic Degradation Efficiency using Gold Nanoparticles
| Pollutant | AuNP Catalyst | Degradation Efficiency | Time | Reference |
| Methyl Orange (MO) | AuNPs from Acacia nilotica extract | 92.5% | 10 min | [6] |
| Brilliant Green (BG) | AuNPs with sesbania gum | 90.37% | - | [7] |
| Methylene Blue (MB) | AuNPs with sesbania gum | 84.52% | - | [7] |
| Congo Red | AuNPs with sesbania gum | 94.69% | - | [7] |
| Victoria Blue B | Biogenic AuNPs | ~65% | 8 h | [8] |
| Amido Black 10B | AuNPs from Canthium parviflorum | 86% | 120 min | [9] |
IV. Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles from KAuCl₄
This protocol describes a common method for synthesizing gold nanoparticles that can be used for photocatalysis studies.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇)
-
Deionized water
-
Glassware (cleaned with aqua regia)
Procedure:
-
Prepare a 1 mM solution of KAuCl₄ in deionized water.
-
In a flask, bring 50 mL of the KAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling KAuCl₄ solution.
-
The solution will change color from yellow to blue and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting AuNP suspension at 4°C.
Protocol 2: Evaluation of Photocatalytic Degradation of an Organic Dye
This protocol outlines the steps to assess the photocatalytic activity of synthesized AuNPs using a model organic dye like Methylene Blue (MB).
Materials:
-
Synthesized AuNP suspension (from Protocol 1)
-
Methylene Blue (MB) stock solution
-
UV-Vis spectrophotometer
-
Visible light source (e.g., Xenon lamp with appropriate filters)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a working solution of MB in deionized water (e.g., 10 mg/L).
-
In a beaker, add a specific amount of the AuNP suspension to the MB solution (e.g., catalyst dose of 50 mg/L).
-
Stir the mixture in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.
-
Take an initial sample (t=0) and measure its absorbance at the maximum wavelength of MB (~664 nm) using the UV-Vis spectrophotometer.
-
Expose the beaker to the visible light source while continuously stirring.
-
Withdraw aliquots of the solution at regular time intervals (e.g., every 15 minutes).
-
Centrifuge the aliquots to remove the AuNPs and measure the absorbance of the supernatant.
-
Calculate the degradation percentage using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Protocol 3: Assessment of Photosensitizer-Induced Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxicity of a gold-based photosensitizer on a cancer cell line after light activation.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Gold-based photosensitizer (e.g., AuNPs or a synthesized gold complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Light source for irradiation (e.g., laser or LED at the appropriate wavelength)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation: Treat the cells with various concentrations of the gold-based photosensitizer and incubate for a predetermined period (e.g., 4-24 hours). Include control wells with no photosensitizer.
-
Irradiation: Wash the cells with PBS to remove the excess photosensitizer. Add fresh medium and irradiate the designated wells with a specific light dose. Keep a set of non-irradiated control wells.
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
-
MTT Assay:
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
V. Experimental and Logical Workflows
Workflow for Evaluating a Novel Gold-Based Photosensitizer for PDT
Caption: Experimental workflow for the development of a gold-based photosensitizer.
References
- 1. Photogeneration of singlet oxygen by gold nanoparticles - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic Therapy and the Development of Metal-Based Photosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Nanoclusters: Imaging, Therapy, and Theranostic Roles in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocatalytic dye degradation and antibacterial activity of gold nanoparticles: a DFT and machine learning study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Enhanced photocatalytic degradation of organic pollutants by green-synthesized gold nanoparticles using polysaccharide for environmental remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic study of gold nanoparticle mediated photocatalytic degradation of Victoria blue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile green synthesis of gold nanoparticles using Canthium parviflorum extract sustainable and energy efficient photocatalytic degradation of organic pollutants for environmental remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Luminescent cyclometalated gold(iii) complexes covalently linked to metal–organic frameworks for heterogeneous photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of Reactive Oxygen Species by Photosensitizers and their Modes of Action on Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Standard Solutions for Gold Analysis using Potassium Tetrachloroaurate(III) (KAuCl₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of gold is crucial in a wide range of scientific disciplines, including pharmaceutical research, environmental analysis, and materials science. The preparation of accurate and stable standard solutions is a fundamental prerequisite for reliable gold analysis by techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Potassium tetrachloroaurate(III) (KAuCl₄) is a commonly used, water-soluble gold salt that serves as an excellent starting material for the preparation of gold standard solutions.[1][2][3] This document provides detailed protocols for the preparation of gold standard solutions from KAuCl₄, along with guidelines for their stabilization, storage, and quality control to ensure the integrity of analytical data.
Properties of Potassium Tetrachloroaurate(III)
Potassium tetrachloroaurate(III), also known as gold potassium chloride, is a yellow, crystalline solid.[1][2] Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | KAuCl₄ |
| Molecular Weight | 377.88 g/mol [2] |
| Appearance | Yellow, monoclinic crystals[2] |
| Solubility | Soluble in water, alcohol, and ether[1] |
| Gold Content (% w/w) | Approximately 52.12%[2] |
Note: The exact gold content can vary slightly between batches. For the highest accuracy, it is recommended to use a salt with a certified gold content or to standardize the stock solution against a certified reference material.
Experimental Protocols
Preparation of a 1000 ppm Gold (Au) Stock Solution
This protocol describes the preparation of a 1000 ppm (mg/L) gold stock solution from KAuCl₄.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄), analytical grade
-
Hydrochloric acid (HCl), trace metal grade, concentrated (37%)
-
Deionized water (18.2 MΩ·cm resistivity)
-
100 mL volumetric flask, Class A
-
Analytical balance (readability ± 0.0001 g)
-
Glass funnel
-
Beaker
-
Pipettes
Procedure:
-
Calculate the required mass of KAuCl₄:
-
To prepare 100 mL of a 1000 ppm Au solution, you need 100 mg (0.1 g) of gold.
-
Using the gold content of KAuCl₄ (approximately 52.12%), the required mass of the salt is: Mass of KAuCl₄ = (Mass of Au) / (Gold content percentage) = 0.1 g / 0.5212 ≈ 0.1919 g.
-
-
Weighing: Accurately weigh approximately 0.1919 g of KAuCl₄ into a clean, dry beaker. Record the exact mass.
-
Dissolution:
-
Add approximately 20 mL of deionized water to the beaker to dissolve the KAuCl₄.
-
Carefully add 2 mL of concentrated hydrochloric acid to the beaker. This will create an acidic matrix to ensure the stability of the gold ions in solution.[4]
-
-
Transfer: Quantitatively transfer the dissolved gold solution to a 100 mL Class A volumetric flask using a glass funnel.
-
Dilution: Rinse the beaker and funnel several times with small volumes of deionized water, adding the rinsings to the volumetric flask.
-
Final Volume: Bring the solution to the 100 mL mark with deionized water.
-
Homogenization: Stopper the flask and invert it at least 20 times to ensure a homogeneous solution.
-
Labeling and Storage: Transfer the solution to a clean, labeled borosilicate glass or high-density polyethylene (B3416737) (HDPE) bottle. Store in the dark at room temperature (15-25°C).[2]
Preparation of Working Standard Solutions for AAS and ICP-MS
Working standards are prepared by diluting the 1000 ppm stock solution. It is crucial to maintain an acidic matrix to prevent the gold from precipitating or adsorbing to container walls.[3]
Materials:
-
1000 ppm Gold (Au) stock solution
-
Hydrochloric acid (HCl), trace metal grade, concentrated (37%)
-
Nitric acid (HNO₃), trace metal grade, concentrated (70%) (for ICP-MS)
-
Deionized water (18.2 MΩ·cm resistivity)
-
Volumetric flasks, Class A (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes, calibrated
Protocol for AAS Working Standards (Example: 1, 5, 10, 20 ppm):
-
Prepare a 100 ppm Intermediate Standard:
-
Pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.
-
Add 2 mL of concentrated HCl.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Prepare Working Standards:
-
1 ppm: Pipette 1 mL of the 100 ppm intermediate standard into a 100 mL volumetric flask. Add 2 mL of concentrated HCl and dilute to the mark.
-
5 ppm: Pipette 5 mL of the 100 ppm intermediate standard into a 100 mL volumetric flask. Add 2 mL of concentrated HCl and dilute to the mark.
-
10 ppm: Pipette 10 mL of the 100 ppm intermediate standard into a 100 mL volumetric flask. Add 2 mL of concentrated HCl and dilute to the mark.
-
20 ppm: Pipette 20 mL of the 100 ppm intermediate standard into a 100 mL volumetric flask. Add 2 mL of concentrated HCl and dilute to the mark.
-
Protocol for ICP-MS Working Standards (Example: 1, 5, 10, 20 ppb):
For ICP-MS, lower concentrations are typically required, and a combination of HCl and HNO₃ is often used as the matrix.
-
Prepare a 1 ppm (1000 ppb) Intermediate Standard:
-
Pipette 100 µL of the 1000 ppm stock solution into a 100 mL volumetric flask.
-
Add 1 mL of concentrated HCl and 1 mL of concentrated HNO₃.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Prepare Working Standards:
-
1 ppb: Pipette 100 µL of the 1 ppm intermediate standard into a 100 mL volumetric flask. Add 1 mL of concentrated HCl and 1 mL of concentrated HNO₃ and dilute to the mark.
-
5 ppb: Pipette 500 µL of the 1 ppm intermediate standard into a 100 mL volumetric flask. Add 1 mL of concentrated HCl and 1 mL of concentrated HNO₃ and dilute to the mark.
-
10 ppb: Pipette 1 mL of the 1 ppm intermediate standard into a 100 mL volumetric flask. Add 1 mL of concentrated HCl and 1 mL of concentrated HNO₃ and dilute to the mark.
-
20 ppb: Pipette 2 mL of the 1 ppm intermediate standard into a 100 mL volumetric flask. Add 1 mL of concentrated HCl and 1 mL of concentrated HNO₃ and dilute to the mark.
-
Data Presentation
Stability and Storage of Gold Standard Solutions
The stability of gold standard solutions is critical for accurate and reproducible results. The following table summarizes recommended storage conditions and expected stability.
| Parameter | Recommendation | Rationale |
| Container | Borosilicate glass or HDPE | Minimizes adsorption of gold ions to the container surface. |
| Storage Temperature | 15 - 25 °C[2] | Avoids potential for precipitation at low temperatures and degradation at high temperatures. |
| Light Conditions | Store in the dark | Prevents photochemical reduction of gold ions. |
| Acid Matrix | 1-2% (v/v) HCl or a mixture of HCl and HNO₃ | Maintains a low pH (0-2) to keep gold ions in a stable complex form and prevent hydrolysis and precipitation.[1][4] |
| Expected Stability | Stock Solution: up to 12 months. Working Standards: Prepare fresh daily. | Higher concentration stock solutions are more stable. Dilute working standards are more susceptible to changes in concentration due to adsorption and other factors.[3] |
Common Matrix Interferences in Gold Analysis
Matrix effects can significantly impact the accuracy of gold analysis. It is essential to be aware of potential interferences and to take steps to mitigate them.
| Analytical Technique | Common Interferences | Mitigation Strategies |
| AAS | High concentrations of other metals (e.g., Fe, Cu, Ni) | - Matrix matching of standards and samples.- Use of a background correction system.- Standard addition method. |
| ICP-MS | Isobaric interferences (e.g., ¹⁹⁷Au⁺ with ¹⁸¹Ta¹⁶O⁺).Polyatomic interferences (e.g., from Ar, Cl).Matrix suppression effects from high total dissolved solids. | - Use of collision/reaction cells.- High-resolution ICP-MS.- Matrix matching.- Sample dilution.- Use of an internal standard. |
Quality Control and Assurance
A robust quality control (QC) and quality assurance (QA) program is essential for validating the accuracy of gold analysis.
Key QC/QA Procedures:
-
Calibration Blank: A blank solution containing the same acid matrix as the standards and samples should be run to establish the baseline and check for contamination.
-
Initial Calibration Verification (ICV): An ICV standard, obtained from a different source than the calibration standards, should be analyzed to verify the accuracy of the calibration curve.
-
Continuing Calibration Verification (CCV): A CCV standard should be analyzed at regular intervals during an analytical run to monitor for instrument drift.
-
Method Blank: A method blank, which is a sample of the same matrix as the unknowns but without the analyte, should be carried through the entire sample preparation and analysis process to assess for contamination.
-
Spiked Samples: A known amount of gold should be added to a sample (spiking) to assess for matrix effects and determine the recovery.
-
Certified Reference Materials (CRMs): Analysis of CRMs with a certified gold concentration is the best way to validate the overall accuracy of the analytical method.
Conclusion
The preparation of high-quality gold standard solutions from KAuCl₄ is a critical step in achieving accurate and reliable analytical results. By following the detailed protocols outlined in this document, researchers can produce stable and accurate stock and working standards. Adherence to proper storage conditions, awareness of potential matrix interferences, and implementation of a thorough quality control program will ensure the integrity of the data generated for a wide range of research, development, and analytical applications.
References
Application Notes & Protocols: In Vitro Synthesis of Gold Nanoparticles with Potassium Chloroaurate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gold nanoparticles (AuNPs) are of significant interest in biomedical research and drug development due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization.[1][2] These properties make them ideal candidates for applications in drug delivery, bio-imaging, and diagnostics.[1][3][4] The synthesis of AuNPs can be achieved through various methods, with chemical reduction being one of the most common and well-established approaches. This document provides detailed protocols for the in vitro synthesis of gold nanoparticles using potassium chloroaurate (KAuCl₄) as the gold precursor, primarily based on adaptations of the widely-used Turkevich method.[5][6]
The Turkevich method involves the reduction of gold ions (Au³⁺) to neutral gold atoms (Au⁰) in an aqueous solution using a reducing agent, typically sodium citrate (B86180).[5][7] The citrate ions also act as a capping agent, preventing the aggregation of the newly formed nanoparticles.[5] The size of the resulting AuNPs can be controlled by varying the molar ratio of the citrate to the gold precursor.[6]
Experimental Protocols
This section outlines detailed methodologies for the synthesis of gold nanoparticles using potassium chloroaurate.
Protocol 1: Standard Synthesis of ~20 nm Gold Nanoparticles
This protocol is adapted from the classic Turkevich method for the synthesis of monodispersed spherical gold nanoparticles.
Materials:
-
Potassium Chloroaurate (KAuCl₄)
-
Trisodium (B8492382) Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (all glassware must be thoroughly cleaned with aqua regia and rinsed with DI water)
-
Heating mantle with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser
Procedure:
-
Prepare a 1.0 mM stock solution of KAuCl₄ in DI water.
-
Prepare a 1% (w/v) stock solution of trisodium citrate dihydrate in DI water. This corresponds to approximately 34 mM.
-
In a 250 mL round-bottom flask, add 100 mL of the 1.0 mM KAuCl₄ solution.
-
Place the flask in the heating mantle and bring the solution to a rolling boil under vigorous stirring. Attach a condenser to prevent evaporation.
-
Once boiling, rapidly inject 10 mL of the 1% trisodium citrate solution into the flask while maintaining vigorous stirring.
-
Observe the color change of the solution. It will typically transition from a pale yellow to colorless, then to a deep blue/grey, and finally to a stable ruby red color. The final color indicates the formation of gold nanoparticles.
-
Continue heating and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the synthesized gold nanoparticle solution at 4°C in a dark container.
Characterization:
The synthesized gold nanoparticles should be characterized to determine their size, shape, and stability.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the colloidal solution. Gold nanoparticles typically exhibit a surface plasmon resonance (SPR) peak between 520-530 nm for spherical particles in the 10-30 nm range.[8]
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles.
-
Transmission Electron Microscopy (TEM): Visualize the morphology (shape and size) of the synthesized nanoparticles.
-
Zeta Potential Measurement: Assess the surface charge and stability of the nanoparticle suspension.
Data Presentation
The following tables summarize the expected quantitative data based on varying synthesis parameters. These values are derived from established principles of the Turkevich method and may require empirical optimization for specific laboratory conditions.
Table 1: Effect of Citrate to Gold Molar Ratio on Nanoparticle Size
| Molar Ratio (Citrate:KAuCl₄) | Expected Average Diameter (nm) | Expected SPR Peak (nm) |
| 1:1 | ~40-50 | ~530-540 |
| 2:1 | ~20-30 | ~525-535 |
| 4:1 | ~10-15 | ~520-525 |
Note: These are approximate values and can be influenced by factors such as heating rate and stirring speed.[6]
Table 2: Typical Characterization Data for Synthesized Gold Nanoparticles
| Parameter | Typical Value |
| Average Hydrodynamic Diameter (DLS) | 20-25 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -30 to -50 mV |
| Surface Plasmon Resonance (SPR) Peak | ~525 nm |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of gold nanoparticles using the Turkevich method.
Caption: Workflow for Gold Nanoparticle Synthesis.
Reaction Mechanism
The underlying chemical process involves the reduction of gold ions and the subsequent nucleation and growth of nanoparticles.
Caption: Gold Nanoparticle Formation Mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of about 20nm Gold Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. youtube.com [youtube.com]
- 5. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 6. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]
Application Notes and Protocols: KAuCl4 in the Development of Conductive Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of potassium tetrachloroaurate(III) (KAuCl4) in the formulation of conductive gold inks. Gold-based conductive inks are of significant interest in fields ranging from flexible electronics and biosensors to medical devices due to their high conductivity, chemical stability, and biocompatibility.[1][2][3]
Introduction
Potassium tetrachloroaurate(III), a water-soluble gold salt, serves as a common precursor for the synthesis of gold nanoparticles (AuNPs), the fundamental conductive element in many advanced ink formulations.[4] The properties of the final conductive film, such as its electrical resistivity and mechanical flexibility, are highly dependent on the characteristics of the AuNPs (size, shape, and capping agent), the composition of the ink, and the post-deposition processing (curing/sintering).[5] These notes will detail two primary approaches: the synthesis of AuNP-based inks and the formulation of particle-free, precursor-based inks.
Key Performance Data of Gold Conductive Inks
The following tables summarize key quantitative data from various studies on gold conductive inks, providing a comparative reference for researchers.
Table 1: Properties of Gold Nanoparticle-Based Inks
| Ink Designation/Study | AuNP Size (nm) | Ink Composition | Viscosity (mPa·s) | Surface Tension (mN·m⁻¹) | Substrate |
| AuNP Ink (Gas Sensor)[6] | ~10 | 55% wt. glycerol, 35% wt. AuNP solution, 10% wt. propan-2-ol | 11.2 | 32 | Polyimide Foil |
| PVP-AuNPs Ink[7] | Not Specified | 1-5 wt% AuNPs in water with ethylene (B1197577) glycol and ethanol | Not Specified | Not Specified | Not Specified |
| OT-AuNPs Ink[1] | 1-3 | Octanethiol-capped AuNPs | Not Specified | Not Specified | Flexible Substrates |
| Thiol-Stabilized AuNPs[5][8] | 2-3 | 25-30 wt% AuNPs in a mixture of organic solvents (terpene alcohols, hydrocarbons) | Not Specified | Not Specified | Polymer Substrates |
Table 2: Curing Parameters and Electrical Properties of Gold Conductive Films
| Ink/Study Reference | Curing/Sintering Method | Temperature (°C) | Duration | Achieved Resistivity (Ω·m) |
| Particle-Free Ink[6] | Thermal Oven | 350 | 2 hours | 2 x 10⁻⁷ |
| PVP-AuNPs Ink[7] | Thermal Sintering | 250 | Not Specified | ~10⁻⁶ |
| PVP-AuNPs Ink[7] | Thermal Sintering | 400 | 45 minutes | 9.59 ± 1.2 x 10⁻⁸ |
| Gold-Filled Ink (128-24)[9] | Thermal Curing | 170-180 | Several minutes | 2.5 x 10⁻⁴ |
| Thiol-Stabilized AuNPs[8] | Thermal Sintering | 140 | Not Specified | Good conductivity achieved |
| OTech Aurum (Particle-Free)[10] | Cold Plasma | <70 | 10-15 minutes | Not specified (Conductivity 30-45% of bulk) |
Experimental Protocols
The following are detailed protocols for the synthesis of gold nanoparticles from a gold salt precursor and the subsequent formulation of conductive inks.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich-Frens Method)
This protocol describes a common aqueous synthesis of AuNPs, where trisodium (B8492382) citrate (B86180) acts as both a reducing and stabilizing agent.[4]
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl4) or Potassium tetrachloroaurate(III) (KAuCl4)
-
Trisodium citrate (Na3C6H5O7)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Prepare a 1 mM solution of HAuCl4 (or KAuCl4) in DI water. For a 50 mL solution, dissolve the appropriate amount of gold salt in 50 mL of DI water in a flask.
-
Heat the gold salt solution to a rolling boil while stirring continuously.
-
Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling gold salt solution.
-
Continue heating and stirring. The solution color will change from pale yellow to colorless, then to gray, and finally to a deep wine-red, indicating the formation of AuNPs.[4] This process typically takes about 25 minutes.[4]
-
After the color change is complete, remove the flask from the heat and continue stirring until it cools to room temperature.
-
For long-term storage, filter the solution through a 0.2 µm syringe filter and store in a dark container at 4°C. The resulting AuNPs typically have a diameter of around 20 nm.[4]
Protocol 2: Formulation of an Inkjet-Printable Gold Nanoparticle Ink
This protocol outlines the formulation of a conductive ink using the previously synthesized AuNPs, optimized for inkjet printing.[6]
Materials:
-
Concentrated AuNP solution (from Protocol 1, concentrated via centrifugation or other methods)
-
Glycerol
-
Propan-2-ol (Isopropyl alcohol)
-
0.2 µm PTFE syringe filter
Procedure:
-
Prepare the ink formulation by mixing the components in the following weight percentages:
-
55% Glycerol
-
35% Concentrated AuNP solution
-
10% Propan-2-ol
-
-
Thoroughly mix the components using a magnetic stirrer or vortex mixer until a homogenous solution is achieved.
-
Measure the viscosity and surface tension to ensure they are within the printable range for the specific inkjet printer (target values are approximately 11.2 mPa·s and 32 mN·m⁻¹). Adjust solvent ratios if necessary.[6]
-
Filter the final ink through a 0.2 µm PTFE filter to remove any aggregates and prevent nozzle clogging during printing.[8]
Protocol 3: Printing and Curing of Gold Conductive Films
This protocol describes the deposition and thermal treatment of the formulated ink to create a conductive film.
Materials:
-
Formulated gold conductive ink (from Protocol 2)
-
Inkjet or Aerosol Jet printer
-
Oven or hotplate
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and dry. For some substrates, a pre-treatment such as oxygen plasma may be necessary to improve wettability and adhesion.[10]
-
Printing: Load the formulated ink into the printer cartridge. Print the desired pattern onto the substrate. Multiple layers may be required to achieve sufficient film thickness and conductivity.[6]
-
Intermediate Drying: If printing multiple layers, include an intermediate heating step (e.g., 110°C for 20 minutes) to evaporate excess solvent between layer depositions.[6]
-
Curing/Sintering: Transfer the printed substrate to an oven for the final curing process. The temperature and duration will significantly impact the final conductivity. A typical process involves heating at temperatures ranging from 140°C to 350°C.[6][8] For example, a thermal treatment at 350°C for 2 hours can be used for particle-free inks to achieve high conductivity.[6] For nanoparticle-based inks on flexible substrates, lower temperatures around 140-180°C are often employed.[8][9]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes in the development of conductive inks from KAuCl4.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Conductive Inks in Additive Electronics Manufacturing [voltera.io]
- 3. blog.picamfg.com [blog.picamfg.com]
- 4. Synthesis and Characterization of about 20nm Gold Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Development of a Gold Nanoparticle Conductive Ink with a Relatively Low Sintering Temperature – TechConnect Briefs [briefs.techconnect.org]
- 6. mdpi.com [mdpi.com]
- 7. Multijet Gold Nanoparticle Inks for Additive Manufacturing of Printed and Wearable Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. briefs.techconnect.org [briefs.techconnect.org]
- 9. server.creativematerials.com [server.creativematerials.com]
- 10. oreltech.com [oreltech.com]
- 11. novacentrix.com [novacentrix.com]
Troubleshooting & Optimization
issues with potassium tetrachloroaurate(III) solution stability and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and storage of potassium tetrachloroaurate(III) (KAuCl₄) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous potassium tetrachloroaurate(III) solutions?
A1: To ensure long-term stability, potassium tetrachloroaurate(III) solutions should be maintained in an acidic environment, specifically at a pH below 4.0.[1] Solutions prepared to have a pH between 1.6 and 1.8 have demonstrated stability for at least one year with no precipitation of metallic gold.[1]
Q2: What occurs if the pH of my potassium tetrachloroaurate(III) solution becomes neutral or alkaline?
A2: As the pH of the solution increases, the tetrachloroaurate (B171879) ion ([AuCl₄]⁻) undergoes hydrolysis. This process involves the progressive replacement of chloride ions with hydroxide (B78521) ions, which leads to the formation of various aquachlorohydroxocomplexes of gold(III).[1] At a sufficiently high pH, this can result in the precipitation of gold(III) hydroxide, making the solution unsuitable for many applications.[1]
Q3: My potassium tetrachloroaurate(III) solution has changed color. What is the significance of this?
A3: The color of a tetrachloroaurate solution can be a key indicator of its chemical state:
-
Pale Yellow/Yellow-Orange: This is the characteristic color of a stable, acidic solution of HAuCl₄ or KAuCl₄.[1]
-
Red, Purple, or Blue: These colors typically signify the formation of gold nanoparticles (AuNPs) due to the reduction of Au(III) to elemental gold (Au(0)).[1] The specific color depends on the size and shape of the nanoparticles.
-
Colorless with Precipitate: If the solution loses its color and a precipitate forms, it is likely that the gold has been reduced and has precipitated out of the solution.[1]
Q4: How does pH impact the UV-Vis spectrum of a potassium tetrachloroaurate(III) solution?
A4: The UV-Vis spectrum of a tetrachloroaurate solution is highly sensitive to pH. In acidic conditions (e.g., pH ≈ 1), the [AuCl₄]⁻ ion shows two distinct ligand-to-metal charge transfer peaks at approximately 226 nm and 313 nm. As the pH increases and hydrolysis takes place, the spectrum will shift due to the formation of different gold complexes. This pH sensitivity is a critical factor to consider when using UV-Vis spectroscopy for determining the concentration of the solution.
Q5: What are the recommended storage conditions for potassium tetrachloroaurate(III) solutions?
A5: To maximize shelf life, store the solution in a cool, dry, and dark place.[1] Refrigeration at 4°C is often recommended.[1] The container should be tightly sealed and made of a material that will not react with the solution, such as amber glass.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Precipitate or cloudiness in the solution | 1. High pH (> 4.0): Hydrolysis has led to the formation of insoluble gold(III) hydroxide. 2. Unintended Reduction: Contaminants in the water or on glassware, or exposure to light, have reduced Au(III) to metallic gold (Au(0)). 3. Contaminated Reagents: Impurities in the water or other reagents. | 1. Verify pH: Check the solution's pH. If it is too high, the solution may not be salvageable. 2. Review Preparation/Storage: Ensure high-purity water and scrupulously clean glassware were used. Confirm storage in a dark, cool environment. 3. Prepare Fresh: It is often best to discard the unstable solution and prepare a new one, following best practices. |
| Inconsistent UV-Vis spectra | 1. pH Variation: The spectrum is highly pH-dependent. Minor variations in pH between samples will lead to spectral shifts. 2. Solution Instability: The solution may be degrading over time. | 1. Control pH: For accurate measurements, ensure a consistent and known pH, for instance by preparing samples in 0.1 M HCl. 2. Use Fresh Solution: Use a freshly prepared or properly stored stock solution for all experiments. |
| Failed or inconsistent gold nanoparticle (AuNP) synthesis | 1. Precursor Instability: The tetrachloroaurate solution may have degraded due to improper pH or storage. 2. Incorrect Reaction pH: The pH of the reaction mixture is critical and influences the size, shape, and stability of the resulting AuNPs. 3. Contamination: Impurities can interfere with the nucleation and growth of nanoparticles. | 1. Verify Precursor Quality: Check the appearance and pH of the stock solution. Prepare a fresh solution if degradation is suspected. 2. Optimize Reaction pH: Ensure the pH of the reaction mixture is appropriate for the specific synthesis protocol. 3. Ensure Cleanliness: Use high-purity reagents and ensure all glassware is exceptionally clean. |
Data on Factors Affecting Stability
Table 1: Effect of pH on the Stability of Potassium Tetrachloroaurate(III) Solution
| pH Level | Observed Stability | Primary Degradation Pathway |
| < 4.0 | High stability. | Minimal degradation. |
| 1.6 - 2.0 | Excellent long-term stability (>12 months). | Negligible degradation. |
| 4.0 - 7.0 | Moderate to low stability. | Hydrolysis to gold(III) hydroxide. |
| > 7.0 | Very low stability, rapid degradation. | Rapid hydrolysis and precipitation of gold(III) hydroxide. |
Table 2: Effect of Temperature and Light on the Stability of Acidic (pH < 4.0) Potassium Tetrachloroaurate(III) Solution
| Condition | Observed Stability | Potential Degradation Pathway |
| 4°C, in the dark | Optimal stability. | Minimal degradation. |
| Room Temperature, in the dark | Good stability. | Slow reduction over extended periods. |
| Elevated Temperature (e.g., 40°C) | Reduced stability. | Accelerated reduction to Au(0). |
| Exposure to UV light | Low stability. | Photoreduction to Au(0). |
Experimental Protocols
Protocol 1: Preparation of a Stable Potassium Tetrachloroaurate(III) Stock Solution (e.g., 0.01 M)
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄, MW: 377.88 g/mol )
-
High-purity deionized water
-
Hydrochloric acid (HCl), concentrated
-
Volumetric flask (e.g., 100 mL, Class A)
-
Beaker and stir bar
-
Pipettes
-
Amber glass storage bottle
Procedure:
-
Weighing: Accurately weigh out the required amount of KAuCl₄ for the desired concentration (e.g., 0.3779 g for 100 mL of a 0.01 M solution).
-
Dissolving: Transfer the KAuCl₄ to a beaker containing approximately 80 mL of deionized water and a stir bar. Stir until fully dissolved.
-
Acidification: While stirring, add a sufficient amount of concentrated HCl to adjust the pH to between 1.6 and 1.8. This will likely only require a few drops. Use a calibrated pH meter to verify the pH.
-
Transfer: Quantitatively transfer the solution to the 100 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask to ensure all the gold salt is transferred.
-
Dilution to Volume: Carefully add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Transfer the final solution to a labeled amber glass bottle for storage at 4°C.
Protocol 2: UV-Vis Spectroscopic Analysis for Stability Monitoring
Objective: To monitor the stability of a potassium tetrachloroaurate(III) solution over time by observing changes in its UV-Vis absorption spectrum.
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Potassium tetrachloroaurate(III) solution (prepared as in Protocol 1)
-
0.1 M HCl solution (for dilutions)
Procedure:
-
Initial Spectrum (Time = 0):
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Prepare a blank sample using 0.1 M HCl.
-
Prepare a sample of the potassium tetrachloroaurate(III) solution by diluting it to an appropriate concentration with 0.1 M HCl to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
Record the absorption spectrum from 200 nm to 600 nm.
-
Note the absorbance values at the characteristic peaks (around 226 nm and 313 nm).
-
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature in the dark, 40°C in the dark, room temperature with light exposure).
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, etc.), take an aliquot of the stock solution and prepare a sample for UV-Vis analysis in the same manner as the initial measurement.
-
Record the absorption spectrum and the absorbance values at the characteristic peaks.
-
-
Data Analysis:
-
Compare the spectra and the absorbance values at the characteristic peaks over time. A decrease in the absorbance at these peaks indicates a reduction in the concentration of the [AuCl₄]⁻ ion, signifying degradation.
-
The appearance of a broad peak in the visible region (around 520-550 nm) would suggest the formation of gold nanoparticles.
-
Visualizations
Caption: Degradation pathway of tetrachloroaurate(III) solution.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for common issues.
References
Technical Support Center: Optimizing KAuCl₄ Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for potassium tetrachloroaurate (B171879) (KAuCl₄) catalysis.
Frequently Asked Questions (FAQs)
Q1: My KAuCl₄-catalyzed reaction shows low or no conversion. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in KAuCl₄-catalyzed reactions is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow for Low/No Conversion:
Key Troubleshooting Steps:
-
Catalyst Integrity: Gold catalysts are susceptible to poisoning by impurities such as halides and bases.[1] The presence of these impurities can significantly reduce or completely halt catalytic activity. The use of acid activators, like HOTf, can help reactivate the catalyst.[1]
-
Reagent Purity: Ensure all starting materials and solvents are of high purity and are properly dried. Trace impurities can act as potent catalyst poisons.
-
Reaction Conditions: The choice of solvent, temperature, and atmosphere can dramatically impact the reaction outcome. Systematic optimization of these parameters is often necessary.
Q2: My reaction is not reproducible. What factors could be contributing to this?
A2: Lack of reproducibility is often linked to trace impurities and subtle variations in reaction setup.
-
Water Content: The presence of varying amounts of water can affect catalyst activity and lead to side reactions.
-
Purity of Reagents and Solvents: Ensure consistent purity of all chemicals used. Impurities like halides or bases can deactivate the catalyst.[1]
-
Light Sensitivity: Some gold-catalyzed reactions can be sensitive to light, which may lead to catalyst decomposition. Running reactions in the dark or in foil-wrapped flasks can improve reproducibility.
-
Atmosphere Control: Inconsistent inert atmosphere can lead to catalyst deactivation through oxidation.
Q3: How do I choose the right ligand and solvent for my KAuCl₄-catalyzed reaction?
A3: The selection of an appropriate ligand and solvent system is critical for achieving high efficiency and selectivity.
Ligand Selection: The electronic and steric properties of the ligand play a crucial role in modulating the reactivity of the gold center.
-
Electron-donating ligands can stabilize the gold catalyst.
-
Bulky ligands can influence the stereoselectivity of the reaction. A ligand screening is often the most effective way to identify the optimal ligand for a specific transformation.
Solvent Selection: The solvent can influence catalyst solubility, stability, and reactivity.
-
Polar aprotic solvents like dioxane and THF are commonly used.
-
In some cases, nonpolar solvents or even solvent-free conditions can be advantageous.[2] A solvent screen is recommended to determine the optimal reaction medium.
Table 1: Effect of Solvent on a Gold-Catalyzed Hydroamination of Allenes.
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 91 |
| 2 | Toluene | 65 |
| 3 | CH₂Cl₂ | 58 |
| 4 | THF | 75 |
| Reaction conditions: 1-phenyl-1,2-propadiene, 4-methylbenzenesufonamide, (PPh₃)AuCl (5 mol %), AgOTf (8 mol %), room temperature.[2] |
Q4: How can I monitor the progress of my KAuCl₄-catalyzed reaction?
A4: Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common techniques for monitoring reaction progress.
Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.
Interpreting TLC Plates:
-
Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate.
-
Development: Choose an appropriate eluent system that provides good separation between the starting material and the product (typically aiming for an Rf of 0.2-0.8 for the product).
-
Visualization: Visualize the spots under UV light or by using a suitable staining agent.
-
Interpretation: As the reaction progresses, the intensity of the starting material spot should decrease, while the product spot should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
NMR Spectroscopy: ¹H NMR spectroscopy provides a quantitative method for monitoring the reaction by integrating the signals corresponding to the starting materials and products.
Monitoring by ¹H NMR:
-
Identify characteristic peaks for both the starting material and the product that are well-resolved from other signals in the spectrum.
-
Acquire a spectrum of the reaction mixture at different time points.
-
By comparing the integration of the starting material and product peaks, you can determine the conversion and monitor the reaction kinetics.[3]
Q5: What are the best practices for handling and disposing of KAuCl₄?
A5: KAuCl₄ is a hazardous substance and should be handled with appropriate safety precautions.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: Store KAuCl₄ in a tightly sealed container in a cool, dry place, protected from light and moisture.[4]
-
Disposal: Dispose of KAuCl₄ and any contaminated waste in accordance with local, state, and federal regulations. Waste should be collected in a designated, labeled container.
Experimental Protocols
Protocol 1: General Procedure for Gold-Catalyzed Synthesis of Substituted Furans
This protocol describes a general procedure for the synthesis of highly substituted furans from 2-(1-alkynyl)-2-alken-1-ones.
Materials:
-
2-(1-alkynyl)-2-alken-1-one (1.0 eq)
-
Nucleophile (e.g., alcohol, amine) (1.2 eq)
-
KAuCl₄ (5 mol%)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-(1-alkynyl)-2-alken-1-one and the nucleophile.
-
Add the anhydrous solvent via syringe.
-
In a separate vial, dissolve KAuCl₄ in a small amount of the reaction solvent and add it to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Activation of KAuCl₄ with a Silver Salt for Catalysis
In many gold-catalyzed reactions, the active catalytic species is a cationic gold(I) complex, which can be generated in situ from KAuCl₄ by halide abstraction using a silver salt.
Materials:
-
KAuCl₄ (1.0 eq)
-
Silver salt (e.g., AgSbF₆, AgOTf) (1.0 - 1.2 eq)
-
Ligand (e.g., PPh₃) (1.0 eq)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the ligand in the anhydrous, degassed solvent.
-
Add KAuCl₄ to the solution and stir for 10-15 minutes.
-
In a separate light-protected vial, dissolve the silver salt in the same solvent.
-
Slowly add the silver salt solution to the KAuCl₄/ligand mixture. A precipitate of AgCl should form.
-
Stir the mixture for 30-60 minutes at room temperature.
-
The resulting solution containing the active cationic gold catalyst can be used directly for the catalytic reaction. For some applications, filtration through Celite may be necessary to remove the AgCl precipitate.
Data Presentation
Table 2: Ligand Screening for a Gold-Catalyzed Intramolecular Hydroarylation.
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 75 |
| 2 | P(t-Bu)₃ | 88 |
| 3 | JohnPhos | 92 |
| 4 | XPhos | 95 |
| Reaction conditions: o-alkynyl biaryl substrate, KAuCl₄ (2 mol%), AgOTf (2.2 mol%), ligand (2.2 mol%), Toluene, 80 °C. |
Table 3: Effect of Temperature on a Gold-Catalyzed Cycloisomerization.
| Entry | Temperature (°C) | Yield (%) | Selectivity (endo:exo) |
| 1 | 25 | 45 | 90:10 |
| 2 | 50 | 78 | 85:15 |
| 3 | 80 | 95 | 82:18 |
| 4 | 100 | 93 (decomposition observed) | 80:20 |
| Reaction conditions: 1,6-enyne substrate, KAuCl₄ (5 mol%), AgSbF₆ (5 mol%), CH₂Cl₂, 12 h. |
Visualizations
References
- 1. In Situ Monitoring of Competitive Coformer Exchange Reaction by 1H MAS Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the solvent-free synthesis of heterocycles [ouci.dntb.gov.ua]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlled Reduction of Potassium Tetrachloroaurate(III) to Gold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the controlled reduction of potassium tetrachloroaurate(III) (KAuCl₄) to gold nanoparticles (AuNPs).
FAQs: Fundamental Concepts
Q1: What is the basic principle behind the reduction of potassium tetrachloroaurate(III) to gold nanoparticles?
The synthesis of gold nanoparticles from potassium tetrachloroaurate(III) is a "bottom-up" approach involving a chemical reduction process.[1] In this method, a reducing agent donates electrons to the gold ions (Au³⁺) in the KAuCl₄ solution, reducing them to neutral gold atoms (Au⁰).[2] These atoms then aggregate in a process called nucleation to form larger nanoparticles.[3]
Q2: What are the key components in a typical synthesis reaction?
A typical synthesis involves three main components:
-
Gold Precursor: Potassium tetrachloroaurate(III) (KAuCl₄) or chloroauric acid (HAuCl₄) is the source of gold ions.[1][4]
-
Reducing Agent: This chemical species reduces Au³⁺ to Au⁰. Common reducing agents include sodium citrate (B86180), sodium borohydride, and ascorbic acid.[5][6]
-
Stabilizing/Capping Agent: This agent adsorbs to the surface of the newly formed nanoparticles, preventing them from aggregating. In many methods, the reducing agent, such as citrate, also functions as the capping agent.[2][7]
Q3: What is the difference between nucleation and growth in nanoparticle formation?
Nucleation is the initial stage where a few gold atoms cluster together to form a stable "seed" or nucleus.[3] Growth is the subsequent process where more gold atoms deposit onto these existing nuclei, causing the nanoparticles to increase in size.[3] The interplay between nucleation and growth rates is critical in determining the final size and size distribution of the nanoparticles.[3]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of gold nanoparticles.
Issue 1: No color change or very faint color change in the reaction solution.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reagent Concentration | The concentration of the gold precursor or the reducing agent may be incorrect. | Double-check all calculations and ensure accurate weighing and dilution of stock solutions.[6] |
| Ineffective Reducing Agent | The reducing agent may have degraded over time, especially solutions of sodium citrate or sodium borohydride, which are not stable long-term. | Prepare fresh solutions of the reducing agent immediately before the synthesis.[2] |
| Insufficient Heating (for citrate reduction) | The Turkevich method, using citrate as a reducing agent, requires the solution to be at a rolling boil for the reduction to occur efficiently.[2] | Ensure the gold precursor solution reaches and maintains a rolling boil before and after the addition of the citrate solution.[2] |
| Contaminated Glassware | Residual contaminants on the glassware can interfere with the reaction. | Thoroughly clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid) and rinse extensively with ultrapure water before use.[8] |
Issue 2: The final solution is blue or purple instead of the expected ruby red.
| Potential Cause | Explanation | Recommended Solution |
| Nanoparticle Aggregation | A blue or purple color indicates that the nanoparticles have aggregated. This is due to a shift in the surface plasmon resonance (SPR) to longer wavelengths.[4] | This is a common and critical issue. Refer to the detailed troubleshooting guide on nanoparticle aggregation below. |
Issue 3: Nanoparticle Aggregation (Solution turns blue/purple, or precipitate forms).
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Stabilization | The concentration of the capping agent is too low to effectively coat the surface of the nanoparticles, leading to aggregation.[6] | Increase the concentration of the capping agent. For the Turkevich method, this means increasing the citrate-to-gold ratio. |
| High Ionic Strength of the Medium | The presence of salts (e.g., from buffers) can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and causing aggregation.[7][9] | If possible, perform the synthesis and store the nanoparticles in low ionic strength solutions. If buffers are necessary, consider using a sterically stabilizing agent like polyethylene (B3416737) glycol (PEG).[9] |
| Incorrect pH | The pH of the solution affects the surface charge of the nanoparticles and the effectiveness of the stabilizing agent. Deviations from the optimal pH can lead to aggregation.[9][10] | Measure and adjust the pH of the reaction mixture. For citrate-stabilized nanoparticles, a pH around 5 is often optimal for monodispersity.[11] |
| Physical Stress | Freezing, excessive sonication, or high-speed centrifugation can induce aggregation.[9] | Store nanoparticle solutions at recommended temperatures (typically 2-8°C) and use appropriate centrifugation speeds if necessary.[9] Gentle sonication can sometimes be used to redisperse flocculated (but not irreversibly aggregated) particles.[9] |
Issue 4: The synthesized nanoparticles are too large or too small.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Citrate-to-Gold Ratio (Turkevich Method) | The ratio of sodium citrate to the gold precursor is a key factor in determining nanoparticle size. Generally, a higher citrate-to-gold ratio results in smaller nanoparticles.[12] | To obtain smaller nanoparticles, increase the amount of sodium citrate added. For larger nanoparticles, decrease the amount of citrate.[12] |
| Reaction Temperature | Temperature influences the kinetics of nucleation and growth. | Maintain a consistent and appropriate reaction temperature. For the Turkevich method, ensure a consistent boiling rate. |
| Rate of Reagent Addition | The speed at which the reducing agent is added can affect the homogeneity of the reaction and the resulting particle size distribution. | Add the reducing agent quickly and under vigorous stirring to ensure uniform nucleation.[2] |
Issue 5: The nanoparticle size distribution is too broad (polydisperse).
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Heating or Stirring | Non-uniform temperature or mixing can lead to different nucleation and growth rates throughout the solution, resulting in a wide range of particle sizes.[6] | Use a hot plate with a reliable temperature controller and ensure vigorous, consistent stirring throughout the reaction. |
| Slow Addition of Reducing Agent | A slow addition of the reducing agent can lead to a prolonged nucleation phase, resulting in a broader size distribution. | Add the reducing agent all at once to the rapidly stirred, boiling gold precursor solution.[2] |
| Impure Reagents or Water | Impurities can act as unintended nucleation sites, leading to a heterogeneous population of nanoparticles. | Use high-purity reagents and ultrapure water (18.2 MΩ·cm).[8] |
Experimental Protocols
Protocol 1: Turkevich Method for Synthesis of ~20 nm Gold Nanoparticles
This protocol is a widely used method for synthesizing spherical gold nanoparticles with a relatively narrow size distribution.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄) or Chloroauric acid (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
Prepare a 1.0 mM solution of HAuCl₄ in ultrapure water.
-
Prepare a 1% (w/v) solution of trisodium citrate dihydrate in ultrapure water. It is recommended to make this solution fresh.[2]
-
In a clean Erlenmeyer flask with a stir bar, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hot plate.[2]
-
While the solution is boiling and rapidly stirring, quickly add 2 mL of the 1% trisodium citrate solution.[2]
-
The solution will gradually change color from pale yellow to gray, then to purple, and finally to a deep ruby red.[3]
-
Continue heating and stirring for an additional 10-15 minutes after the color change is complete to ensure the reaction has gone to completion.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the resulting colloidal gold solution in a clean, dark glass bottle at 4°C.
Quantitative Data
Table 1: Effect of Citrate-to-Gold Ratio on Nanoparticle Size (Turkevich Method)
| Molar Ratio (Citrate:Au) | Approximate Nanoparticle Diameter (nm) |
| 1.25:1 | 47.3 |
| 2.5:1 | 26 |
| 3.0:1 | 20 |
| 4.33:1 | 15.5 |
Note: These values are approximate and can vary based on specific reaction conditions. Data compiled from multiple sources.[13][14]
Table 2: Effect of pH on Gold Nanoparticle Synthesis (Citrate Reduction)
| Initial pH | Resulting Nanoparticle Characteristics |
| < 4 | Larger, more polydisperse nanoparticles, often with aggregation.[10] |
| 5 | Highly monodisperse, spherical nanoparticles.[11] |
| > 6 | Smaller nanoparticles, but potential for increased polydispersity.[10] |
Note: The optimal pH can depend on other reaction parameters.[11]
Visualizations
Caption: Workflow for the Turkevich synthesis of gold nanoparticles.
References
- 1. kamatlab.com [kamatlab.com]
- 2. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. nanocomposix.com [nanocomposix.com]
- 5. pdf.blucher.com.br [pdf.blucher.com.br]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. azom.com [azom.com]
- 9. nanohybrids.net [nanohybrids.net]
- 10. pH Dependence of Size Control in Gold Nanoparticles Synthesized at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 11. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 13. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
identifying and removing impurities from potassium tetrachloroaurate(III)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium tetrachloroaurate(III) (KAuCl₄). The following sections offer guidance on identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthesized potassium tetrachloroaurate(III)?
A1: Impurities in potassium tetrachloroaurate(III) can be broadly categorized into three types:
-
Organic Impurities: These can arise during the manufacturing process or storage.
-
Inorganic Impurities: These typically originate from the manufacturing process and can include reagents, catalysts, heavy metals, or inorganic salts.[1]
-
Residual Solvents: These are solvents introduced during the synthesis of the drug substance.[1]
Specifically for KAuCl₄, common impurities may include:
-
Reduced Gold Species: Gold(I) complexes, such as [AuCl₂]⁻, can form due to the thermodynamic favorability of Au(III) reduction.[2][3]
-
Hydrolysis Products: As the [AuCl₄]⁻ anion is prone to hydrolysis, especially with changes in pH, you may encounter aquachloro- or hydroxo-complexes like [AuCl₃(OH)]⁻.[4][5][6][7][8][9]
-
Starting Material Residues: Unreacted chloroauric acid (HAuCl₄) or excess potassium chloride (KCl) may be present.
-
Other Metal Ions: If the gold source was not of high purity, other metal ions could co-precipitate.
Q2: My potassium tetrachloroaurate(III) solution has a color other than the expected bright yellow. What could be the issue?
A2: Pure potassium tetrachloroaurate(III) forms a bright yellow solution.[10] A deviation in color could indicate the presence of impurities. For instance, the formation of gold nanoparticles due to reduction will result in a color change, often to a deep red.[4] The presence of other metal ion impurities could also affect the color.
Q3: How can I confirm the purity of my potassium tetrachloroaurate(III) sample?
A3: Several analytical techniques can be used to assess the purity of your KAuCl₄ sample:
-
UV-Visible Spectroscopy: This can be used to identify the characteristic absorbance peaks of [AuCl₄]⁻ and detect the presence of other species, such as gold nanoparticles which have a distinct surface plasmon resonance peak.
-
Elemental Analysis: This technique can determine the percentage of gold and other elements in your sample, which can be compared to the theoretical values for pure KAuCl₄.[11] Commercial suppliers often provide an elemental analysis of gold content, which is typically between 50.33% and 52.12%.[12]
-
Ion Chromatography (IC): This method is effective for quantifying ionic impurities.[13]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace metal impurities.[13]
-
X-ray Diffraction (XRD): For solid samples, XRD can confirm the crystalline structure of KAuCl₄ and identify any crystalline impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and purification of potassium tetrachloroaurate(III).
Issue 1: Presence of Reduced Gold Species (Au(I))
-
Symptom: The final product may have a paler yellow color than expected, or analytical data (e.g., UV-Vis) may suggest the presence of species other than [AuCl₄]⁻.
-
Cause: The reduction of Au(III) to Au(I) is a common side reaction.[2][3] This can be promoted by certain reagents or conditions.
-
Solution:
-
Careful Control of Reaction Conditions: Ensure that the reaction environment is not overly reducing.
-
Oxidative Workup (Use with Caution): In some cases, a mild oxidizing agent can be used to convert Au(I) back to Au(III). However, this must be done carefully to avoid over-oxidation or introduction of new impurities.
-
Recrystallization: A carefully executed recrystallization can help to separate the more soluble Au(I) species from the desired KAuCl₄.
-
Issue 2: Hydrolysis of the [AuCl₄]⁻ Complex
-
Symptom: The pH of the solution is not strongly acidic, and the product may be contaminated with gold(III) hydroxide (B78521) or mixed chloro-hydroxo species.[4][5][6][7][8][9]
-
Cause: The tetrachloroaurate(III) anion undergoes stepwise hydrolysis where chloride ligands are replaced by hydroxide ions as the pH increases.[4]
-
Solution:
-
Maintain Low pH: Ensure that the solution is kept acidic (e.g., with HCl) to suppress hydrolysis.
-
Recrystallization from Acidic Solution: Dissolving the impure product in a minimal amount of hot, dilute hydrochloric acid and allowing it to cool slowly can yield pure crystals of KAuCl₄.
-
Quantitative Data Summary
| Parameter | Expected Value for Pure KAuCl₄ | Reference |
| Molecular Formula | KAuCl₄ | [10][12] |
| Molecular Weight | 377.88 g/mol | |
| Appearance | Yellow to orange powder/crystals | [10][12] |
| Gold (Au) Content | ~52.14% | [12] |
| Solubility | Soluble in water | [10][14] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the principle that the solubility of KAuCl₄ is higher in hot solvent than in cold solvent, allowing for the separation of impurities that have different solubility profiles.[15][16]
Materials:
-
Impure potassium tetrachloroaurate(III)
-
Distilled water
-
Concentrated Hydrochloric Acid (HCl)
-
Beaker
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a beaker, add a minimal amount of distilled water to the impure KAuCl₄. For every 100 mL of water, add 1-2 mL of concentrated HCl to maintain an acidic environment and prevent hydrolysis.
-
Heating: Gently heat the solution on a hot plate while stirring until the solid is completely dissolved. Do not boil vigorously.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed beaker.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the beaker in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold(III) chloride - Wikipedia [en.wikipedia.org]
- 9. Chloroauric acid - Wikipedia [en.wikipedia.org]
- 10. CAS 13682-61-6: Potassium tetrachloroaurate | CymitQuimica [cymitquimica.com]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Potassium tetrachloroaurate(III) hydrate, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Potassium tetrachloroaurate(III) hydrate, Premion , 99.99% (metals basis), Au 49% min 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
safe handling and disposal procedures for potassium tetrachloroaurate(III)
This guide provides essential safety information, handling protocols, and disposal procedures for potassium tetrachloroaurate(III) (KAuCl₄). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with potassium tetrachloroaurate(III)?
A1: Potassium tetrachloroaurate(III) is a hazardous substance that presents several risks. It is harmful if swallowed or inhaled and can cause serious skin and eye irritation or even severe burns.[1][2][3][4][5] It may also trigger an allergic skin reaction and respiratory irritation.[1][2][5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To minimize exposure, it is essential to wear appropriate PPE. This includes chemical safety goggles or a face shield, protective gloves, and a lab coat.[1] All handling of potassium tetrachloroaurate(III) should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[5] For situations with potential for significant exposure, a NIOSH/MSHA-approved respirator may be necessary.[1]
Q3: What are the proper storage conditions for potassium tetrachloroaurate(III)?
A3: Store potassium tetrachloroaurate(III) in a cool, dry, and well-ventilated area.[3][5] The container should be kept tightly closed and stored in a locked cabinet or designated secure area.[1][6] It is also sensitive to light and moisture, so protection from these elements is crucial.[1]
Q4: What substances are incompatible with potassium tetrachloroaurate(III)?
A4: This compound can react violently or dangerously with certain other chemicals. Avoid contact with strong oxidizing agents, mineral acids, organic reducing agents, ammonia, and finely powdered metals.[1][5]
Q5: What is the correct procedure for disposing of potassium tetrachloroaurate(III) waste?
A5: Potassium tetrachloroaurate(III) and its containers must be treated as hazardous waste. Disposal should be carried out by a licensed professional waste disposal service in strict accordance with all local, regional, national, and international regulations.[7] Do not allow the substance to enter drains or waterways.[5][7][8]
Troubleshooting Guide
Problem: I have accidentally spilled a small amount of potassium tetrachloroaurate(III) powder on the lab bench.
Solution:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear PPE: Before cleaning, don the appropriate PPE, including gloves, safety goggles, a lab coat, and a respirator if necessary.
-
Clean-up: Carefully sweep or scoop up the spilled solid material, avoiding dust generation.[7][8] Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a suitable decontaminating solution and then wash it thoroughly.
-
Dispose: Dispose of all contaminated cleaning materials as hazardous waste.
Problem: A colleague is experiencing skin or eye contact with the compound.
Solution:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with soap and plenty of water.[7] If skin irritation or an allergic reaction develops, seek medical attention.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Statements | H302, H315, H317, H319, H332, H335 | [1][2][3] |
| Signal Word | Warning | [1][2] |
Experimental Workflow: Safe Handling and Disposal
References
Technical Support Center: Mitigating Photolysis of Tetrachloroaurate(III) Solutions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with tetrachloroaurate(III) (HAuCl₄) solutions. Here you will find essential information to help you mitigate the photolysis of these light-sensitive solutions, ensuring the stability of your reagents and the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photolysis of tetrachloroaurate(III) and why is it a concern?
A1: Photolysis is the degradation of a chemical compound by light. Tetrachloroaurate(III) ([AuCl₄]⁻) solutions are susceptible to photolysis, where light energy, particularly in the UV spectrum, causes the reduction of Au(III) to lower oxidation states, ultimately leading to the formation of metallic gold (Au(0)) nanoparticles. This is a significant concern as it changes the concentration and chemical nature of your stock solution, leading to inconsistent and unreliable experimental results, especially in applications like gold nanoparticle synthesis or catalysis.
Q2: My tetrachloroaurate(III) solution has changed color. What does this indicate?
A2: The color of your tetrachloroaurate(III) solution is a key indicator of its stability.
-
Pale Yellow/Yellow-Orange: This is the expected color of a stable, acidic HAuCl₄ solution.[1]
-
Red, Purple, or Blue: These colors signify the formation of gold nanoparticles (AuNPs) due to the reduction of Au(III).[1] The specific color depends on the size and shape of the nanoparticles formed.
-
Colorless with Precipitate: If the solution becomes colorless and a precipitate is visible, it is likely that the gold has been significantly reduced and has aggregated and precipitated out of the solution.[1]
Q3: What is the optimal pH for storing aqueous tetrachloroaurate(III) solutions?
A3: To ensure long-term stability, tetrachloroaurate(III) solutions should be kept in an acidic environment. A pH below 4.0 is recommended to prevent hydrolysis and subsequent precipitation of gold(III) hydroxide.[1] For optimal long-term stability (over 12 months), a pH range of approximately 1.6 to 2.0 is ideal.[1]
Q4: How does light exposure affect my experiments involving tetrachloroaurate(III)?
A4: Exposure to ambient laboratory light, and especially direct sunlight or UV lamps, can accelerate the photolysis of tetrachloroaurate(III). This can lead to unintended nanoparticle formation, depletion of the Au(III) precursor, and poor reproducibility in experiments like controlled nanoparticle synthesis.
Q5: Can I use any type of container to store my tetrachloroaurate(III) solution?
A5: No, the choice of storage container is crucial. Always use amber glass bottles or wrap clear glass bottles completely in aluminum foil to protect the solution from light. Plastic containers should generally be avoided as they can have contaminants that may reduce the gold ions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of tetrachloroaurate(III) solutions.
| Problem | Potential Causes | Recommended Actions |
| Precipitate or cloudiness in the solution. | 1. High pH (> 4.0): Hydrolysis has occurred, forming insoluble gold(III) hydroxide. 2. Unintended Reduction: Exposure to light or contaminants from glassware or reagents has reduced Au(III) to metallic gold (Au(0)). | 1. Verify pH: Check the pH of the solution. If it is above 4.0, the solution is likely compromised. 2. Review Procedures: Ensure high-purity water and meticulously clean glassware were used. Confirm storage in a dark, cool environment. 3. Prepare Fresh Solution: It is often best to discard the unstable solution and prepare a new one following best practices. |
| Inconsistent UV-Vis spectra between samples. | 1. pH Variation: The UV-Vis spectrum of [AuCl₄]⁻ is highly dependent on pH. 2. Solution Degradation: The solution may be undergoing photolysis during the measurement process or due to improper storage. | 1. Control pH: For consistent measurements, buffer your samples or prepare them in a consistent acidic medium (e.g., 0.1 M HCl). 2. Use Fresh Solution: Always use a freshly prepared or properly stored stock solution for your experiments. Minimize light exposure during sample preparation and measurement. |
| Failed or inconsistent gold nanoparticle (AuNP) synthesis. | 1. Precursor Instability: The tetrachloroaurate(III) stock solution may have degraded due to improper pH or light exposure. 2. Incorrect Reaction pH: The pH of the reaction mixture is critical for controlling the size and shape of the resulting AuNPs. 3. Contamination: Impurities can act as nucleation sites or interfere with reducing agents. | 1. Verify Precursor: Before use, check the appearance and, if possible, the UV-Vis spectrum of your stock solution against a known standard. 2. Monitor Reaction pH: Carefully control and monitor the pH throughout the synthesis as specified in your protocol. 3. Ensure Cleanliness: Use high-purity reagents and ensure all glassware is exceptionally clean. |
| Solution color changes during the experiment. | 1. Light Exposure: The solution is being exposed to too much ambient or direct light during the experimental setup. 2. Reaction with Other Reagents: A component in your experimental mixture may be acting as an unintended reducing agent. | 1. Work in Subdued Light: Perform experimental steps in a dimly lit area or under a red safelight. 2. Use Opaque/Wrapped Containers: Use amber or foil-wrapped tubes and vials for all solutions containing tetrachloroaurate(III). 3. Reagent Compatibility Check: Review the compatibility of all reagents with tetrachloroaurate(III) to rule out chemical reduction. |
Quantitative Data Summary
The rate of photolysis is influenced by several factors. The following table summarizes the key parameters and their effects on the stability of tetrachloroaurate(III) solutions.
| Parameter | Condition | Effect on Stability | Notes |
| pH | < 4.0 | High stability | Prevents hydrolysis to gold(III) hydroxide. |
| 1.6 - 2.0 | Optimal long-term stability (>12 months) | Ideal for stock solutions.[1] | |
| > 4.0 | Low stability | Leads to the formation of various aquachlorohydroxocomplexes and eventually precipitation.[1] | |
| Light Wavelength | UV-B (280-320 nm) | High degradation rate | UV light provides sufficient energy to initiate photoreduction. |
| UV-A (320-400 nm) | Moderate degradation rate | ||
| Visible Light (400-700 nm) | Low to moderate degradation rate | The characteristic yellow color of the solution indicates some absorption in the visible range. | |
| Chloride Ion Concentration | High [Cl⁻] | Increased stability | Excess chloride ions shift the equilibrium to favor the stable [AuCl₄]⁻ complex, in accordance with Le Chatelier's principle. |
| Low [Cl⁻] | Decreased stability | Promotes the formation of aquated gold species which are more susceptible to reduction. | |
| Temperature | Low (e.g., 4°C) | Increased stability | Slows down the rate of all chemical reactions, including degradation. |
| High | Decreased stability | Provides thermal energy that can contribute to the reduction of Au(III). |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Tetrachloroaurate(III) Stock Solution
Objective: To prepare a stable stock solution of HAuCl₄ with minimal initial degradation.
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
High-purity, deionized water (18.2 MΩ·cm)
-
Concentrated Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flasks
-
Amber glass storage bottle
-
Meticulously cleaned glassware
Procedure:
-
Clean all glassware: Thoroughly clean all glassware with aqua regia (a 3:1 mixture of concentrated HCl and nitric acid) followed by extensive rinsing with deionized water.
-
Weigh HAuCl₄·3H₂O: In a clean, dry beaker, accurately weigh the desired amount of HAuCl₄·3H₂O.
-
Dissolve: Add approximately 50-60% of the final desired volume of deionized water to the beaker and stir gently with a clean glass rod until the solid is completely dissolved. The solution will appear pale yellow.
-
Adjust pH: Use a calibrated pH meter to check the pH of the solution. If necessary, add a small amount of concentrated HCl dropwise to adjust the pH to between 1.6 and 2.0.
-
Transfer to Volumetric Flask: Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the flask to ensure complete transfer.
-
Final Volume: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mix and Store: Cap the flask and invert it multiple times to ensure the solution is homogeneous. Transfer the final solution to a labeled amber glass bottle for storage.
-
Storage: Store the bottle in a refrigerator at 4°C, protected from light.
Protocol 2: Monitoring Photolysis using UV-Vis Spectroscopy
Objective: To quantify the degradation of tetrachloroaurate(III) by monitoring the change in its UV-Vis absorbance spectrum.
Materials:
-
Tetrachloroaurate(III) solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Light source (e.g., UV lamp or ambient laboratory light)
-
Timer
Procedure:
-
Prepare Sample: Dilute your tetrachloroaurate(III) stock solution to a suitable concentration for UV-Vis analysis (typically in the low mM to high µM range) using a consistent acidic diluent (e.g., 0.1 M HCl) to maintain a constant pH.
-
Initial Spectrum (Time = 0): Immediately after preparation, transfer the solution to a quartz cuvette and record the full UV-Vis spectrum (e.g., from 200 nm to 600 nm). The characteristic peaks for [AuCl₄]⁻ in acidic media are around 226 nm and 313 nm.[1]
-
Expose to Light: Place the cuvette in a fixed position and expose it to the light source you wish to study.
-
Time-course Measurements: At regular intervals (e.g., every 5, 10, or 30 minutes), briefly remove the cuvette from the light source and record its UV-Vis spectrum.
-
Data Analysis:
-
Monitor the decrease in absorbance at the characteristic [AuCl₄]⁻ peaks.
-
Observe the emergence and growth of a broad absorbance band in the 500-600 nm region, which indicates the formation of gold nanoparticles (the surface plasmon resonance band).
-
Plot the absorbance at the main [AuCl₄]⁻ peak versus time to determine the degradation kinetics.
-
Protocol 3: Working with Tetrachloroaurate(III) Under Subdued Light
Objective: To perform an experiment with tetrachloroaurate(III) while minimizing light-induced degradation.
Methodology:
-
Prepare Workspace: Conduct all work in a room with the main lights turned off and only dim, indirect lighting. Alternatively, use a darkroom equipped with a red safelight (similar to those used in photography), as the lower energy of red light is less likely to initiate photolysis.
-
Use Opaque Materials:
-
Prepare and store your stock solution in an amber glass bottle.
-
For experimental work, use amber or opaque microcentrifuge tubes and vials. If these are unavailable, wrap all tubes and vials securely in aluminum foil.
-
-
Minimize Exposure Time: When transferring solutions, do so quickly and efficiently to minimize the time they are exposed to any light. Keep containers covered as much as possible.
-
Incubation Steps: If your protocol requires an incubation period, ensure the samples are incubated in a light-proof container or a dark incubator. If using a shaker, cover the entire apparatus with a light-blocking material.
-
Analytical Measurements: For measurements such as plate reading or microscopy, keep the plates covered with an opaque lid or foil until the moment of measurement.
Visualizations
Photolysis Pathway of Tetrachloroaurate(III)
Caption: The photochemical reduction pathway of tetrachloroaurate(III) to form gold nanoparticles.
Experimental Workflow for Mitigating Photolysis
Caption: A recommended workflow for handling tetrachloroaurate(III) solutions to minimize photolysis.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues with tetrachloroaurate(III) solutions.
References
Technical Support Center: Synthesis of Gold Nanoparticles from KAuCl4
Welcome to the technical support center for the synthesis of gold nanoparticles (AuNPs) from potassium tetrachloroaurate (B171879) (KAuCl4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in controlling the size and shape of AuNPs.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| No nanoparticle formation (solution remains yellow) | 1. Ineffective reducing agent. 2. Incorrect pH of the reaction mixture.[1] 3. Low reaction temperature. | 1. Ensure the reducing agent is fresh and of the correct concentration. 2. Adjust the pH to the optimal range for your synthesis method. For citrate (B86180) reduction, a pH of 5-6 is often effective.[1][2] 3. Increase the reaction temperature; many methods require heating to boiling.[3] |
| Formation of large aggregates or bulk gold | 1. High concentration of KAuCl4.[1] 2. Insufficient or ineffective capping agent. 3. Incorrect pH leading to instability.[1] | 1. Decrease the initial concentration of the gold precursor.[1] 2. Increase the concentration of the capping agent or use a stronger capping agent. 3. Optimize the pH of the solution to ensure particle stability. |
| Polydisperse nanoparticles (wide size distribution) | 1. Slow or uneven addition of the reducing agent. 2. Non-uniform heating of the reaction mixture. 3. Sub-optimal pH.[1] | 1. Add the reducing agent quickly and with vigorous stirring to ensure rapid nucleation.[3] 2. Ensure uniform heating and stirring throughout the synthesis. 3. Adjust the pH; for citrate reduction, a pH closer to 5.0-5.3 can improve monodispersity.[4] |
| Inconsistent batch-to-batch results | 1. Variations in glassware cleanliness. 2. Fluctuation in pH between batches.[4] 3. Degradation of stock solutions. | 1. Thoroughly clean all glassware, preferably with aqua regia, and rinse with ultrapure water.[5] 2. Precisely measure and control the pH of each reaction.[4] 3. Prepare fresh stock solutions of reagents, especially the reducing agent.[3] |
| Desired nanoparticle shape is not achieved | 1. Incorrect seed-mediated growth conditions. 2. Absence of shape-directing agents.[6] 3. Inappropriate reducing agent for anisotropic growth.[7] | 1. Carefully control the concentration of seeds, gold salt, and reducing agent in the growth solution.[6] 2. Introduce specific capping agents or surfactants (e.g., CTAB for nanorods) to direct shape.[6] 3. Use a mild reducing agent, such as ascorbic acid, for controlled growth on seed particles.[6] |
Frequently Asked Questions (FAQs)
Synthesis Parameters
Q1: How does the concentration of KAuCl4 affect the resulting nanoparticles?
The concentration of KAuCl4 significantly influences the final size and morphology of the gold nanoparticles. Higher concentrations of the gold salt can lead to the formation of larger particles or even bulk gold.[1] For spherical nanoparticles synthesized via the Turkevich method, a common starting concentration is around 1 mM.[3]
Q2: What is the role of the reducing agent and how does its concentration impact the synthesis?
The reducing agent reduces Au(III) ions to Au(0) atoms, which then nucleate and grow into nanoparticles. The type and concentration of the reducing agent are critical for controlling the particle size. Stronger reducing agents lead to faster reaction rates and typically produce smaller nanoparticles. The concentration of the reducing agent also plays a key role; for instance, in green synthesis using caffeic acid, increasing the concentration can lead to smaller nanoparticles due to the stabilizing effect of the oxidized products.[8]
Q3: How do capping agents influence the size and shape of gold nanoparticles?
Capping agents, also known as stabilizing agents, adsorb to the surface of the nanoparticles, preventing aggregation and controlling their growth.[9] The choice of capping agent can influence the final shape of the nanoparticles. For example, cetyltrimethylammonium bromide (CTAB) is commonly used as a surfactant and shape-directing agent in the synthesis of gold nanorods.[6] The concentration of the capping agent is also a critical parameter to control.
Q4: What is the effect of pH on the synthesis of gold nanoparticles?
The pH of the reaction solution has a profound effect on the size, shape, and stability of the synthesized gold nanoparticles. For the widely used citrate reduction method, the pH influences the charge of the citrate molecules and their effectiveness as both a reducing and capping agent. A pH range of 5 to 6 is generally optimal for the formation of stable, spherical nanoparticles.[1] Deviations from the optimal pH can lead to aggregation or polydispersity.[1][4]
Q5: How does temperature affect the synthesis process?
Temperature influences the kinetics of the reduction and nucleation processes. Generally, higher temperatures lead to a faster reaction rate and can result in smaller, more uniform nanoparticles.[10][11] For the Turkevich method, the reaction is typically carried out at boiling temperature to ensure complete reaction and the formation of monodisperse nanoparticles.[3] However, the optimal temperature can vary depending on the specific synthesis protocol.[12]
Experimental Protocols
Protocol 1: Turkevich Method for Spherical Gold Nanoparticles
This method is a widely used technique for synthesizing spherical gold nanoparticles in the size range of 15-20 nm.[13]
Materials:
-
Hydrogen tetrachloroaurate (HAuCl4) or Potassium tetrachloroaurate (KAuCl4)
-
Trisodium (B8492382) citrate (Na3C6H5O7)
-
Deionized water
-
Clean glassware (e.g., Erlenmeyer flask, graduated cylinders)
-
Hotplate with magnetic stirrer
Procedure:
-
Prepare a 1.0 mM solution of HAuCl4 in a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and bring the solution to a rolling boil while stirring.[3]
-
Quickly add 2 mL of a 1% solution of trisodium citrate to the boiling HAuCl4 solution.[3]
-
The solution color will change from yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.
-
Continue heating and stirring for approximately 10 minutes.[3]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized gold nanoparticle solution can be stored at 4°C.
Protocol 2: Seed-Mediated Growth for Gold Nanorods
This method allows for the synthesis of anisotropic gold nanorods. It involves the initial synthesis of small spherical "seed" nanoparticles, which are then used to direct the growth of nanorods in a separate growth solution.[6]
Materials:
-
HAuCl4 or KAuCl4
-
Sodium borohydride (B1222165) (NaBH4)
-
Trisodium citrate
-
Cetyltrimethylammonium bromide (CTAB)
-
Ascorbic acid
-
Deionized water
Part A: Seed Solution Preparation
-
Prepare a 0.25 mM solution of HAuCl4.
-
To 10 mL of this solution, add 0.6 mL of ice-cold, freshly prepared 0.01 M NaBH4 solution while stirring vigorously.
-
The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles.
-
This seed solution should be used within a few hours of preparation.
Part B: Growth Solution and Nanorod Formation
-
Prepare a growth solution by mixing 95 mL of 0.1 M CTAB solution with 5 mL of 0.01 M HAuCl4 solution.
-
To this solution, add 0.6 mL of 0.1 M ascorbic acid. The solution will become colorless.
-
Finally, add 12 µL of the seed solution to the growth solution.
-
Allow the solution to sit undisturbed for several hours. The color will gradually change as the nanorods form.
Data Presentation
Table 1: Effect of pH on Gold Nanoparticle Synthesis (Citrate Reduction)
| pH | Resulting Nanoparticle Characteristics | Reference |
| < 4 | Aggregation, polydispersity, formation of truncated triangles.[1] | [1] |
| 4.7 | Reduced reaction yield (concentration of ~1.29 nM).[4] | [4] |
| 5.0 | Optimal for highly monodisperse and spherical nanoparticles.[4] | [4] |
| 5.3 | Higher reaction yield (concentration of ~2.4 nM) with good monodispersity.[4] | [4] |
| > 6 | Suitable for the formation of monodisperse Au NPs.[2] | [2] |
Table 2: Influence of KAuCl4 Concentration on Nanoparticle Morphology
| KAuCl4 Concentration | Observed Morphology | Reference |
| 0.5 mM | Abundance of spherical nanoparticles.[1] | [1] |
| 1.0 mM | Abundance of spherical nanoparticles.[1] | [1] |
| 1.5 mM | Formation tending towards bulk gold.[1] | [1] |
| 2.0 mM | Bulk gold formation.[1] | [1] |
Visualizations
Caption: Workflow for the Turkevich method of gold nanoparticle synthesis.
Caption: Key parameters influencing gold nanoparticle characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 4. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Effect of reducing agents on the synthesis of anisotropic gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration Effect of Reducing Agents on Green Synthesis of Gold Nanoparticles: Size, Morphology, and Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
improving the yield and selectivity of organic reactions catalyzed by KAuCl4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of organic reactions catalyzed by potassium tetrachloroaurate (B171879) (KAuCl4).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with KAuCl4 catalysis.
Issue 1: Low or No Product Yield
Low or non-existent product yield is a frequent challenge. The following sections break down potential causes and their solutions.
dot
Caption: Troubleshooting workflow for low reaction yields.
FAQs for Low Yield
Q1: My reaction is not proceeding, and I suspect catalyst inactivity. What should I do?
A1: Catalyst inactivity is often due to poisoning or degradation. Here are some steps to address this:
-
Catalyst Poisoning: Gold catalysts are sensitive to certain impurities. Halides (Cl-, Br-, I-) and strong bases can irreversibly bind to the gold center, rendering it inactive.[1] Ensure all glassware is scrupulously clean and that solvents and reagents are free from these impurities. Consider using a silver salt (e.g., AgSbF6, AgOTf) as an additive. Silver salts can act as halide scavengers, precipitating silver halides and freeing up the active gold catalyst.
-
Catalyst Quality: Ensure the KAuCl4 used is of high purity and has been stored correctly, protected from light and moisture.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome minor inhibition or low reactivity.
Q2: How do I know if my reaction conditions are optimal?
A2: Systematic optimization of reaction parameters is key. Consider the following:
-
Solvent: The choice of solvent can significantly impact the reaction. Non-polar aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used. It is advisable to screen a range of solvents with varying polarities.
-
Temperature: Gold-catalyzed reactions are often performed at room temperature, but some transformations may require heating to proceed at a reasonable rate. Conversely, for highly exothermic reactions or sensitive substrates, cooling may be necessary to improve selectivity.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to establish the optimal reaction time. Premature workup can lead to low yields due to incomplete conversion, while extended reaction times might result in product decomposition.
Q3: Could my starting materials be the source of the problem?
A3: Yes, the purity and stability of your substrates are critical.
-
Purity: Use highly purified starting materials. Impurities can act as catalyst poisons.[1]
-
Stability: The substrate may be degrading under the reaction conditions. If you suspect this, try running the reaction at a lower temperature.
Issue 2: Poor Selectivity (Chemo-, Regio-, or Stereoselectivity)
Achieving high selectivity is crucial for the synthesis of complex molecules.
dot
Caption: Factors influencing selectivity in KAuCl4 catalysis.
FAQs for Poor Selectivity
Q1: How can I improve the regioselectivity of my reaction?
A1: Regioselectivity in gold-catalyzed reactions is often governed by electronic and steric factors.
-
Ligands: The addition of ligands to the gold catalyst can significantly influence the steric and electronic environment around the metal center, thereby directing the regioselectivity. Phosphine ligands are commonly employed for this purpose.
-
Substrate Control: Modifying the electronic properties of the substrate (e.g., by changing substituents on an aromatic ring) can favor one regioisomer over another.
Q2: What is the role of silver salts in controlling selectivity?
A2: In reactions starting with KAuCl4, a silver salt is often added to abstract a chloride ion and generate a more electrophilic, cationic gold species. The counterion of the silver salt (e.g., OTf-, SbF6-) can then influence the reactivity and selectivity of the catalytic cycle.
Data Presentation
The following tables summarize quantitative data from the literature on the effect of various parameters on the yield of gold-catalyzed reactions.
Table 1: Gold-Catalyzed Synthesis of Polysubstituted Furans from N-Tosylpropargyl Amines and 1,3-Dicarbonyl Compounds [2]
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | PhCH₂ | Me | OEt | 3ab | 85 |
| 2 | PhCH₂ | Ph | OEt | 3ad | 73 |
| 3 | n-Bu | Me | OEt | 3bb | 71 |
| 4 | Ph | Me | OEt | 3cb | 75 |
| 5 | Naphthyl | Me | OEt | 3eb | 82 |
Table 2: Gold-Catalyzed Cyclization of (Z)-2-en-4-yn-1-ols for Furan Synthesis [3]
| Entry | R² | R⁵ | Product | Yield (%) |
| 1 | Ph | Ph | 4a | 88 |
| 2 | 4-ClC₆H₄ | Ph | 4b | 71 |
| 3 | 4-MeOC₆H₄ | Ph | 4c | 85 |
| 4 | Ph | n-Pr | 4d | 76 |
| 5 | Ph | Me | 4e | 67 |
Experimental Protocols
This section provides a detailed methodology for a representative KAuCl4-catalyzed reaction.
Protocol: Intramolecular Hydroamination of an Alkyne
This protocol is adapted from a general procedure for the gold-catalyzed hydroamination of alkynes.[4]
dot
References
- 1. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
Technical Support Center: Troubleshooting Experiments with Potassium Tetrachloroaurate(III)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving potassium tetrachloroaurate(III) (KAuCl₄). Our aim is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My gold nanoparticle synthesis is yielding inconsistent sizes and shapes. What are the most likely causes?
A1: Inconsistent results in gold nanoparticle (AuNP) synthesis are common and can typically be attributed to a few key factors. The most critical parameters to control are the purity of reagents, the pH of the reaction mixture, the reaction temperature, and the age and storage of your potassium tetrachloroaurate(III) solution. Variations in any of these can significantly impact the nucleation and growth of the nanoparticles. For instance, even minor fluctuations in pH can alter the reduction potential of the gold precursor, leading to different particle sizes and size distributions.[1][2]
Q2: How should I prepare and store my potassium tetrachloroaurate(III) solution to ensure reproducibility?
A2: To ensure reproducible results, it is crucial to prepare and store your KAuCl₄ solution under controlled conditions. The compound is hygroscopic and light-sensitive.[3] Therefore, it should be stored in a cool, dark, and dry place, preferably in a desiccator. Solutions should be prepared with high-purity, deionized water and stored in amber glass containers to protect them from light. It is also recommended to prepare fresh solutions for each experiment, as the solution can degrade over time, affecting the concentration of Au(III) ions and leading to inconsistent results.
Q3: I am observing a color change in my solid potassium tetrachloroaurate(III) reagent. Is it still usable?
A3: A color change in the solid reagent, for instance from a bright yellow-orange to a darker or brownish hue, can indicate decomposition. This could be due to exposure to moisture or light. Using a decomposed reagent will lead to a lower effective concentration of Au(III) and the presence of impurities, which can significantly impact your experimental results. It is highly recommended to use a fresh, high-purity reagent if you observe any discoloration.
Q4: My catalytic reaction using potassium tetrachloroaurate(III) shows variable activity. What should I investigate?
A4: Inconsistent catalytic activity can stem from several sources. Firstly, ensure the catalyst is fully dissolved and homogenous in the reaction mixture. The presence of impurities in the substrate or solvent can poison the catalyst. It is also important to maintain a strictly inert atmosphere if the reaction is sensitive to air or moisture. Finally, variations in reaction temperature and stirring rate can affect the reaction kinetics and, consequently, the catalytic performance.[4]
Troubleshooting Guides
Inconsistent Gold Nanoparticle Synthesis
This guide will help you troubleshoot common issues encountered during the synthesis of gold nanoparticles using potassium tetrachloroaurate(III).
Problem: Wide Polydispersity in Nanoparticle Size
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Impure Reagents | Use high-purity (99.99% or higher) KAuCl₄ and fresh, high-purity reducing and stabilizing agents. | Narrower size distribution of nanoparticles. |
| Inconsistent pH | Buffer the reaction mixture to maintain a stable pH throughout the synthesis. | More uniform nanoparticle size and shape. |
| Temperature Fluctuations | Use a temperature-controlled reaction vessel (e.g., an oil bath) to maintain a constant temperature. | Consistent nucleation and growth rates, leading to monodisperse nanoparticles. |
| Inefficient Mixing | Ensure vigorous and consistent stirring throughout the addition of reagents and the reaction. | Homogeneous reaction conditions, promoting uniform nanoparticle formation. |
Problem: Variation in Nanoparticle Shape (e.g., formation of nanorods instead of spheres)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Contaminants | Clean all glassware thoroughly with aqua regia and rinse with high-purity water. | Formation of the desired nanoparticle shape. |
| Incorrect Surfactant Concentration | Optimize the concentration of the shape-directing agent (e.g., CTAB for nanorods). | Control over the anisotropic growth of nanoparticles. |
| Silver Ion Contamination | If synthesizing nanorods, precisely control the concentration of silver nitrate (B79036), as it is a critical shape-directing agent.[5] | Consistent aspect ratio of the synthesized nanorods. |
Inconsistent Catalytic Activity
This guide addresses common problems in catalytic reactions employing potassium tetrachloroaurate(III).
Problem: Low or No Catalytic Conversion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning | Purify substrates and solvents to remove potential catalyst poisons like sulfur or strong coordinating ligands. | Restoration of catalytic activity. |
| Inactive Catalyst Species | Ensure the active catalytic species is being formed in situ by optimizing reaction conditions (e.g., temperature, presence of co-catalysts). | Increased product yield. |
| Poor Catalyst Solubility | Choose a solvent system in which the KAuCl₄ and any intermediates are fully soluble. | Homogeneous catalysis and improved reaction rates. |
Experimental Protocols
Protocol 1: Synthesis of Spherical Gold Nanoparticles (Citrate Reduction)
This protocol describes a common method for synthesizing spherical gold nanoparticles with a diameter of approximately 10-20 nm.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
High-purity deionized water
-
Clean glassware (flasks, beakers, graduated cylinders)
-
Hotplate with magnetic stirring capabilities
Procedure:
-
Prepare a 1 mM solution of KAuCl₄ in deionized water.
-
In a clean flask, bring 50 mL of the 1 mM KAuCl₄ solution to a rolling boil while stirring vigorously.
-
Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling KAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting colloidal gold solution can be characterized using UV-Vis spectroscopy and transmission electron microscopy (TEM).
Protocol 2: Synthesis of Gold Nanorods
This protocol provides a method for the synthesis of gold nanorods using a seed-mediated growth approach.[6][7]
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ascorbic acid
-
Silver nitrate (AgNO₃)
-
High-purity deionized water
Procedure:
Part A: Seed Solution Preparation
-
Prepare a 0.2 M solution of CTAB in deionized water.
-
In a test tube, mix 5 mL of the 0.2 M CTAB solution with 5 mL of a 0.5 mM KAuCl₄ solution.
-
To this mixture, add 0.6 mL of ice-cold 0.01 M NaBH₄ solution while stirring. The solution should turn a brownish-yellow color.
-
Keep the seed solution at 25 °C for at least 30 minutes before use.
Part B: Growth Solution and Nanorod Synthesis
-
Prepare a growth solution by mixing 5 mL of 0.2 M CTAB, 200 µL of 4 mM AgNO₃, and 5 mL of 1 mM KAuCl₄ in a flask.
-
Gently mix the solution until the color becomes a bright brownish-yellow.
-
Add 70 µL of 0.0788 M ascorbic acid to the growth solution. The solution will turn colorless.
-
Finally, add 12 µL of the seed solution to the growth solution.
-
Allow the solution to sit undisturbed for at least 2 hours at 25-30 °C. The color will gradually change as the nanorods form.
Visual Troubleshooting Guides
References
- 1. A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. webqc.org [webqc.org]
- 4. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 5. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of Gold(III) Complexes with N,N-Bidentate Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of gold(III) complexes with N,N-bidentate ligands using potassium tetrachloroaurate(III) (KAuCl₄) as a precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when reacting KAuCl₄ with N,N-bidentate ligands?
A1: The two primary side reactions are:
-
Reduction of Gold(III): Gold(III) is a strong oxidizing agent and can be readily reduced to gold(I) or even elemental gold(0) by the ligand or solvent, especially at elevated temperatures or with prolonged reaction times.[1] This is often observed as a color change to purple or reddish, indicating the formation of gold nanoparticles.[1]
-
Formation of Protonated Ligand Salts: In the presence of an acidic medium, which can be generated from the hydrolysis of the gold salt, the N,N-bidentate ligand can be protonated, forming a salt with the [AuCl₄]⁻ anion. This protonated ligand will not coordinate to the gold center, leading to low yields of the desired complex.[2][3]
Q2: How does the choice of gold precursor (KAuCl₄ vs. HAuCl₄) affect the reaction?
A2: The acidity of the gold precursor can significantly impact the reaction outcome. Tetrachloroauric acid (HAuCl₄) is strongly acidic and more prone to protonating the N,N-bidentate ligand, leading to the formation of the undesired protonated ligand salt.[2][4] KAuCl₄ is generally less acidic, which can help to minimize this side reaction. However, the formation of protonated ligands can still occur, especially if the reaction conditions are not carefully controlled.[2]
Q3: What is the optimal temperature for the synthesis of [Au(N,N)Cl₂]Cl complexes?
A3: Elevated temperatures can promote the reduction of Au(III) to Au(I) or Au(0).[1] Therefore, it is often recommended to carry out the reaction at room temperature or below. A rapid, temperature-controlled protocol, for instance, reacting for a short duration (e.g., 30 minutes) at a controlled temperature, can provide the desired coordinated species in respectable yields while avoiding the formation of side products.[2][3]
Q4: How can I confirm the formation and purity of my desired gold(III) complex?
A4: A combination of spectroscopic and analytical techniques is essential for characterization:
-
NMR Spectroscopy (¹H and ¹³C): Useful for confirming the coordination of the N,N-bidentate ligand to the gold center. Chemical shifts of the ligand protons will typically change upon coordination.
-
Infrared (IR) Spectroscopy: Can help identify the Au-N and Au-Cl vibrational modes.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired complex.[1]
-
Elemental Analysis: Provides the elemental composition (C, H, N) of the compound, which can be compared to the theoretical values.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture turns purple, red, or black. | Reduction of Au(III) to Au(0) nanoparticles.[1] | - Lower the reaction temperature. - Decrease the reaction time. - Ensure all glassware is scrupulously clean to avoid nucleation sites. - Use deoxygenated solvents. |
| The product is an oil and fails to crystallize. | - Presence of impurities. - Incorrect stoichiometry. - Residual solvent. | - Purify the product using column chromatography or recrystallization from a different solvent system. - Ensure accurate molar ratios of reactants are used. An excess of the ligand can sometimes lead to oily products.[1] - Dry the product thoroughly under vacuum. |
| Low yield of the desired complex. | - Incomplete reaction. - Formation of protonated ligand salt. - Product decomposition during workup. - Side reactions due to water or other nucleophiles. | - Increase the reaction time, but monitor carefully for signs of reduction. - Use KAuCl₄ instead of HAuCl₄ to reduce acidity.[2][4] - Consider the use of a non-coordinating base to neutralize any generated acid. - Optimize purification procedures to minimize losses.[1] - Use anhydrous solvents and reagents.[1] |
| NMR spectrum shows a mixture of products. | - Incomplete reaction. - Presence of both the desired complex and the protonated ligand salt. | - Attempt to separate the components using fractional crystallization or chromatography. - Compare the spectrum with that of the free ligand and the starting gold salt to identify unreacted species. |
| The isolated product decomposes over time. | - Inherent instability of the gold complex. - Presence of impurities that catalyze decomposition. | - Store the product in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen).[1] - Ensure the product is of high purity. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of Au(III) complexes with N,N-bidentate ligands. Please note that yields can vary depending on the specific ligand and reaction scale.
| Ligand | Gold Precursor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,10-Phenanthroline | HAuCl₄·3H₂O | CH₃CN/CH₃OH | 45 | - | - | [2] |
| 2,2'-Bipyridine | RuCl₃·3H₂O | DMF | Reflux | 8 h | 39.1 | [5] |
Note: The second entry refers to a Ru complex but illustrates a common synthetic approach for bipyridyl complexes.
Experimental Protocols
General Protocol for the Synthesis of [Au(N,N-bidentate)Cl₂]Cl
This protocol is a general guideline and may require optimization for specific N,N-bidentate ligands.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
N,N-bidentate ligand (e.g., 2,2'-bipyridine, 1,10-phenanthroline)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, dichloromethane)[1][6]
-
Anhydrous diethyl ether[1]
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve KAuCl₄ in the chosen anhydrous solvent.
-
In a separate flask, dissolve a stoichiometric equivalent of the N,N-bidentate ligand in the same anhydrous solvent.
-
Slowly add the ligand solution to the KAuCl₄ solution dropwise with constant stirring at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for a specified time (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion of the reaction, reduce the solvent volume under reduced pressure.
-
Add anhydrous diethyl ether to the concentrated solution to precipitate the product.[1]
-
Collect the solid product by filtration, wash with small portions of cold diethyl ether, and dry under vacuum.
-
Store the final product in a cool, dark, and inert environment.[1]
Visualizations
Reaction Pathways
Caption: Main reaction pathway versus common side reactions.
Experimental Workflow
Caption: A typical experimental workflow for synthesis.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the reactivity of tetrachloroauric acid with N,N-bidentate ligands: structural and spectroscopic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Syntheses with Potassium Tetrachloroaurate(III)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical syntheses involving potassium tetrachloroaurate(III) (KAuCl₄).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up syntheses that use potassium tetrachloroaurate(III)?
A1: Scaling up syntheses involving potassium tetrachloroaurate(III), particularly for applications like gold nanoparticle (AuNP) production, introduces several challenges that are often not apparent at the lab scale. These include:
-
Reproducibility: Maintaining consistent product quality, such as particle size and shape for AuNPs, can be difficult due to variations in mixing and heat transfer in larger reactors. Batch-to-batch variations are a common problem.
-
Heat Transfer: Many reduction reactions involving KAuCl₄ are exothermic. Inefficient heat dissipation in large reactors can lead to temperature gradients, causing poor control over particle nucleation and growth, and potentially creating safety hazards.
-
Mixing Efficiency: Achieving rapid and homogeneous mixing of reagents is critical. Inadequate mixing can result in localized high concentrations of precursors, leading to broad particle size distributions and inconsistent product quality.
-
Purification: Methods used for purification at the lab scale, such as dialysis, are often impractical and time-consuming for large volumes. Scalable purification techniques are necessary to remove byproducts and unreacted reagents efficiently.
-
Reactor Fouling: In continuous flow systems, nanoparticles can adhere to the reactor walls, leading to clogging and affecting the reproducibility of the synthesis.
Q2: How does the choice of reactor impact the scalability of gold nanoparticle synthesis?
A2: The choice of reactor is critical for a successful scale-up.
-
Batch Reactors: While common in laboratory settings, batch reactors can suffer from poor heat and mass transfer at larger scales, leading to issues with reproducibility.[1] The immediate addition of a reducing agent can create localized high concentrations, resulting in variable particle sizes.[1]
-
Flow Reactors (Microreactors): These offer significant advantages for scale-up due to their high surface-to-volume ratio, which allows for excellent heat transfer and precise temperature control.[1][2][3] They also enable better mixing, which is crucial for producing monodisperse nanoparticles.[1][2] Segmented flow reactors, where the reaction occurs in droplets, can further improve monodispersity and prevent reactor fouling.[2][4]
Q3: What are the safety considerations when handling potassium tetrachloroaurate(III) at an industrial scale?
A3: Potassium tetrachloroaurate(III) is a hazardous substance, and handling it at a large scale requires strict safety protocols. Key considerations include:
-
Toxicity: It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[5] Gold(III) complexes are also known to be toxic to the kidneys.
-
Corrosivity: It is corrosive and requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.
-
Stability: It is light-sensitive and should be stored in a dry, cool, and well-ventilated place, protected from light.
-
Incompatible Materials: It should be kept away from strong oxidizing agents, ammonia, and finely powdered metals.
-
Handling: Use in a chemical fume hood is recommended to avoid inhaling dust.[5]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Broad Particle Size Distribution in Batch Synthesis
Symptoms:
-
Significant variation in particle size and shape between batches.
-
High polydispersity index (PDI) of the final product.
-
Inconsistent color of colloidal gold solutions.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Mixing | Ensure rapid and efficient stirring throughout the reaction. For larger vessels, consider the use of overhead stirrers with appropriate impeller designs to avoid dead zones. |
| Temperature Gradients | Use a reactor with a jacket for precise temperature control. Monitor the internal temperature of the reaction mixture at multiple points if possible. |
| Slow Reagent Addition | For seeded growth methods, ensure the rapid injection of the seed solution into the growth solution to promote uniform nucleation. |
| Precursor Instability | Passivating the gold precursor stock solution before use can improve control over the initial stages of the reaction and enhance reproducibility.[2] |
Issue 2: Reactor Fouling in Continuous Flow Synthesis
Symptoms:
-
Gradual or sudden blockage of the microreactor channels.
-
Changes in the properties of the synthesized nanoparticles over time.
-
Increased backpressure in the system.
Possible Causes and Solutions:
| Cause | Solution |
| Adhesion of Nanoparticles to Reactor Walls | Implement a liquid-liquid biphasic segmented flow system. This encapsulates the aqueous reaction mixture in an immiscible organic carrier, preventing contact between the nanoparticles and the reactor walls.[4] |
| Heterogeneous Nucleation on Reactor Surface | Silanization of the reactor's inner surfaces can reduce the adhesion of nanoparticles. Adjusting the pH of the reaction mixture may also help minimize fouling. |
Issue 3: Inefficient Purification at a Large Scale
Symptoms:
-
Purification methods are too slow or labor-intensive for the production volume.
-
Presence of impurities, such as unreacted reagents or byproducts, in the final product.
-
Agglomeration of nanoparticles during purification.
Possible Causes and Solutions:
| Cause | Solution |
| Use of Non-Scalable Methods (e.g., Dialysis) | Transition to more scalable purification techniques such as diafiltration or liquid-liquid extraction.[6] Centrifugation is also a viable option for larger volumes.[7] |
| Residual Reagents | Optimize the purification protocol. For centrifugation, multiple washing and redispersion cycles may be necessary. For diafiltration, ensure a sufficient number of volume exchanges. |
| Nanoparticle Instability | Ensure the nanoparticles are properly stabilized before and during purification. The choice of solvent and the presence of stabilizing agents are crucial to prevent aggregation. |
Quantitative Data Summary
Table 1: Comparison of Gold Nanoparticle Synthesis in Batch vs. Flow Reactors
| Parameter | Batch Reactor | Flow Reactor (Segmented Flow) | Reference |
| Particle Size | ~12 nm | ~11 nm | [2] |
| Relative Standard Deviation (RSD) | ~10% | ~10% | [2] |
| Batch-to-Batch Variability | ~5% | ~2% | [2] |
| Reaction Yield | Not specified | 88.7 ± 1.1% | [4] |
| Throughput | Not applicable | 60 mL/hour | [4] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Gold Nanoparticles (Turkevich Method)
This protocol is a widely used method for synthesizing spherical gold nanoparticles in a laboratory setting.
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
-
All glassware must be thoroughly cleaned, for example, with aqua regia, and rinsed with deionized water.[8]
Procedure:
-
Prepare a 1.0 mM solution of HAuCl₄ in deionized water.
-
Prepare a 1% solution of trisodium citrate in deionized water. This solution should be made fresh.[8]
-
In a 50 mL Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring vigorously on a hot plate.[8]
-
Quickly add 2 mL of the 1% trisodium citrate solution to the boiling HAuCl₄ solution.[8]
-
The solution will gradually change color as the gold(III) is reduced and nanoparticles form.
-
Continue heating and stirring for approximately 10 minutes, or until the solution turns a deep red color.[8]
-
Remove the flask from the heat and allow it to cool to room temperature.
Protocol 2: Purification of Gold Nanoparticles via Centrifugation
This protocol is suitable for purifying larger volumes of gold nanoparticle solutions.
Procedure:
-
Transfer the gold nanoparticle solution to centrifuge tubes.
-
Centrifuge the solution. The speed and time will depend on the particle size and concentration (e.g., 3000 rcf for 3 hours for 15 nm AuNPs).[9]
-
After centrifugation, a pellet of nanoparticles will form at the bottom of the tube. Carefully decant the supernatant, which contains unreacted reagents and byproducts.
-
Resuspend the nanoparticle pellet in deionized water or a suitable buffer. Sonication may be required to fully redisperse the nanoparticles.
-
Repeat the centrifugation and resuspension steps for a total of three cycles to ensure the removal of most impurities.[9]
Visualizations
Caption: A generalized experimental workflow for the synthesis and processing of gold nanoparticles.
Caption: A troubleshooting guide for addressing inconsistent product quality in syntheses.
References
- 1. sei.ardascience.com [sei.ardascience.com]
- 2. Highly reproducible, high-yield flow synthesis of gold nanoparticles based on a rational reactor design exploiting the reduction of passivated Au(iii) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Parametric Study of Gold Nanoparticles Synthesis under Micro-Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Synthesis of Precision Gold Nanoparticles Using a Flow Reactor [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanopartz Gold Nanoparticle Purification Methods [nanopartz.com]
- 8. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. pubs.aip.org [pubs.aip.org]
Validation & Comparative
A Comparative Guide to Gold Precursors for Nanoparticle Synthesis: Potassium Tetrachloroaurate(III) vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of a gold precursor is a critical first step in the synthesis of gold nanoparticles (AuNPs), directly influencing the size, shape, stability, and functionality of the final product. This guide provides an objective comparison of potassium tetrachloroaurate(III) (KAuCl₄) and other common gold precursors, supported by experimental data and detailed protocols.
The synthesis of AuNPs predominantly involves the chemical reduction of a gold(III) salt.[1] Among the various precursors available, hydrogen tetrachloroaurate(III) (HAuCl₄), often referred to as chloroauric acid, is the most widely used.[2] Potassium tetrachloroaurate(III) (KAuCl₄) presents a closely related alternative, with other precursors like ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303) also being utilized for specific applications.[3] The core of the synthesis process lies in the reduction of the tetrachloroaurate (B171879) anion, [AuCl₄]⁻, to metallic gold (Au⁰).[3]
Performance Comparison of Gold Precursors
The selection of a gold precursor can significantly impact the characteristics of the synthesized AuNPs. While both KAuCl₄ and HAuCl₄ provide the necessary [AuCl₄]⁻ ions, the counter-ion (K⁺ vs. H⁺) can influence the reaction environment, particularly the pH, which in turn affects nanoparticle nucleation and growth.
Table 1: Influence of Gold Precursor on Nanoparticle Synthesis
| Precursor | Chemical Formula | Key Characteristics & Impact on Synthesis |
| Potassium Tetrachloroaurate(III) | KAuCl₄ | As a salt, it forms a less acidic solution compared to HAuCl₄. This can lead to different reaction kinetics and may be advantageous in pH-sensitive synthesis systems, such as those involving biological reducing agents. |
| Hydrogen Tetrachloroaurate(III) | HAuCl₄·nH₂O | The most common precursor, it is acidic in nature. Its high solubility in water and well-documented use in various synthesis methods, like the Turkevich method, make it a standard choice.[4] |
| Ammonium Tetrachloroaurate(III) Hydrate | (NH₄)AuCl₄·H₂O | Offers a stable and accessible source of Au(III) ions and is noted for its utility in synthesizing AuNPs with controlled size and shape for applications like catalysis.[3] |
| Gold(I) Halides (e.g., AuCl) | AuCl | These precursors have relatively low stability, which can eliminate the need for a separate reducing agent, allowing for synthesis through thermolysis. This offers a different pathway for size and shape control.[5] |
Table 2: Effect of Synthesis Parameters on Gold Nanoparticle Properties
| Parameter | Effect on Nanoparticle Characteristics |
| Precursor Concentration | Higher concentrations of the gold precursor can lead to an increase in nanoparticle size or even the formation of bulk gold, depending on the synthesis method.[6] |
| Reducing Agent | The type and concentration of the reducing agent are crucial. Strong reducing agents like sodium borohydride (B1222165) tend to produce smaller nanoparticles, while weaker agents like sodium citrate (B86180) allow for more controlled growth.[7] |
| pH | The pH of the reaction mixture affects the size and shape of the AuNPs. For instance, in some syntheses, a higher pH leads to smaller, more spherical nanoparticles.[8] |
| Temperature | Temperature influences the kinetics of the reduction reaction. In the Turkevich method, for example, boiling the solution is essential for the reaction to proceed.[9] |
| Stabilizing/Capping Agent | These agents adsorb to the nanoparticle surface, preventing aggregation and providing stability. The choice of capping agent also determines the surface functionality of the AuNPs.[1] |
Experimental Protocols
The Turkevich method is a widely cited protocol for AuNP synthesis and serves as a good baseline for comparing precursors.[9]
Representative Protocol: Turkevich Method for AuNP Synthesis
Materials:
-
Gold Precursor: 1.0 mM Hydrogen Tetrachloroaurate(III) (HAuCl₄) or 1.0 mM Potassium Tetrachloroaurate(III) (KAuCl₄)
-
Reducing and Capping Agent: 1% Trisodium (B8492382) Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O) solution
-
High-purity water (e.g., Milli-Q)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with high-purity water)
Procedure:
-
Preparation: Add 20 mL of the 1.0 mM gold precursor solution to a 50 mL Erlenmeyer flask containing a magnetic stir bar.
-
Heating: Place the flask on a stirring hot plate and bring the solution to a rolling boil while stirring.
-
Reduction: To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.
-
Formation: The solution will undergo a series of color changes, typically from a pale yellow to a deep red, indicating the formation of AuNPs.
-
Completion: Continue heating and stirring for approximately 10-15 minutes until the color is stable.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Storage: Store the resulting colloidal gold solution in a clean, dark glass bottle.
When substituting KAuCl₄ for HAuCl₄ in this protocol, it is important to monitor for any differences in reaction time and the final optical properties of the nanoparticle solution, as the less acidic nature of the KAuCl₄ solution may alter the reaction kinetics.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow for gold nanoparticle synthesis and the logical relationship of key components.
References
- 1. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 5. Facile synthesis of gold nanoparticles with narrow size distribution by using AuCl or AuBr as the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mocedes.org [mocedes.org]
- 8. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]
- 9. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrachloroaurate Salts in Catalysis: A Guide for Researchers
A deep dive into the catalytic performance of various tetrachloroaurate (B171879) salts, this guide offers a comparative analysis of their efficacy in key organic transformations. Aimed at researchers, scientists, and professionals in drug development, this document provides a data-driven overview to inform catalyst selection, supported by detailed experimental protocols and visual workflows.
Tetrachloroaurate salts, containing the [AuCl₄]⁻ anion, have emerged as versatile and efficient catalysts in a range of organic reactions. Their utility stems from the ability of the gold(III) center to act as a potent Lewis acid, activating substrates for subsequent transformations. This guide focuses on a comparative analysis of the catalytic performance of three common tetrachloroaurate salts: chloroauric acid (HAuCl₄), sodium tetrachloroaurate (NaAuCl₄), and potassium tetrachloroaurate (KAuCl₄).
Performance in Silyl (B83357) Ether Deprotection
The deprotection of silyl ethers is a fundamental transformation in multi-step organic synthesis. Sodium tetrachloroaurate (NaAuCl₄) has been demonstrated to be a particularly mild and selective catalyst for the removal of the tert-butyldimethylsilyl (TBS) protecting group.
Comparative Data for NaAuCl₄ in TBS Ether Deprotection
The following table summarizes the catalytic efficiency of NaAuCl₄·2H₂O in the deprotection of various TBS ethers. The reactions were carried out in methanol (B129727) at room temperature, showcasing the mild conditions of this protocol.
| Substrate (TBS Ether of) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 4-Phenylbutan-1-ol | 1 | 3.5 | 95 |
| Octan-1-ol | 1 | 4 | 92 |
| Cinnamyl alcohol | 1 | 3 | 96 |
| Benzyl alcohol | 1 | 4.5 | 94 |
| 4-Methoxybenzyl alcohol | 1 | 4 | 93 |
| Cyclohexanol | 0.5 | 6 | 90 |
| 1-Phenylethan-1-ol | 0.5 | 5 | 91 |
Data compiled from studies on the catalytic activity of sodium tetrachloroaurate.
Application in A³ Coupling Reactions
The A³ (aldehyde-alkyne-amine) coupling reaction is a powerful one-pot method for the synthesis of propargylamines, which are valuable building blocks in medicinal chemistry. Gold catalysts, including tetrachloroaurate salts, have been shown to be effective in promoting this three-component reaction.
Chloroauric acid (HAuCl₄) has been successfully employed as a catalyst for A³ coupling reactions. For instance, it has been used in the synthesis of functionalized spirochromenes, a class of compounds with significant biological activity.[1]
Due to a lack of direct comparative studies in the literature, a quantitative side-by-side comparison of HAuCl₄, NaAuCl₄, and KAuCl₄ in a standardized A³ coupling reaction is not possible at this time. However, the known catalytic activity of HAuCl₄ in such transformations suggests that tetrachloroaurate salts are a promising class of catalysts for this important reaction.
Experimental Protocols
To facilitate the practical application of these catalysts, detailed experimental methodologies for key reactions are provided below.
General Procedure for the Deprotection of TBS Ethers using NaAuCl₄
To a solution of the TBS-protected alcohol (1.0 mmol) in methanol (5 mL) is added NaAuCl₄·2H₂O (0.01 mmol, 1 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding alcohol.
General Procedure for the A³ Coupling Reaction
While a specific protocol for tetrachloroaurate-catalyzed A³ coupling with comparative data is unavailable, a general procedure is outlined below. Catalyst screening and optimization of reaction conditions are recommended for specific substrates.
In a round-bottom flask, the aldehyde (1.0 mmol), amine (1.2 mmol), and terminal alkyne (1.5 mmol) are dissolved in a suitable solvent (e.g., water, toluene, or a polar aprotic solvent). The tetrachloroaurate catalyst (e.g., HAuCl₄, 1-5 mol%) is then added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Workflow
To provide a clear overview of the experimental process for evaluating and comparing these catalysts, the following workflow diagrams have been generated.
Figure 1. Experimental workflow for the comparative analysis of tetrachloroaurate salts in a catalytic reaction.
Figure 2. Logical flow diagram for a comparative catalysis study.
Conclusion
Tetrachloroaurate salts are effective catalysts for important organic transformations. Sodium tetrachloroaurate, in particular, shows excellent performance in the mild and selective deprotection of TBS ethers. While direct comparative data for HAuCl₄, NaAuCl₄, and KAuCl₄ in the A³ coupling reaction is currently limited, the established catalytic activity of chloroauric acid in this area highlights the potential of this class of catalysts. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to further explore and compare the catalytic prowess of different tetrachloroaurate salts in their specific applications. Future research focusing on direct, quantitative comparisons of these salts will be invaluable for a more nuanced understanding of their catalytic behavior and for the rational design of more efficient synthetic methodologies.
References
A Comparative Guide to Analytical Methods for Validating the Purity of Potassium Tetrachloroaurate(III)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of potassium tetrachloroaurate(III) (KAuCl₄). The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of this important gold precursor in research, catalysis, and pharmaceutical applications. This document outlines the experimental protocols for key methods, presents quantitative performance data, and discusses the strengths and limitations of each technique.
Introduction to Purity Analysis of Potassium Tetrachloroaurate(III)
Potassium tetrachloroaurate(III) is a key gold compound used in a variety of scientific and industrial applications, including the synthesis of gold nanoparticles and as a catalyst in organic reactions[1][2]. The purity of KAuCl₄ is paramount, as even trace impurities can significantly impact the outcome of these applications. Common impurities can include other precious metals (e.g., Pt, Pd, Rh), transition metals (e.g., Fe, Cu, Ni), and alkali or alkaline earth metals (e.g., Al, Si, Mg)[3][4]. This guide explores several analytical techniques for the comprehensive purity assessment of KAuCl₄.
Comparison of Analytical Methods
The choice of analytical method for purity validation depends on factors such as the expected impurities, required sensitivity, sample throughput, and whether a destructive or non-destructive technique is preferable. Below is a comparison of common analytical methods for the analysis of potassium tetrachloroaurate(III).
Table 1: Quantitative Performance of Analytical Methods for Impurity Detection
| Analytical Method | Typical Analytes | Sample Type | Destructive? | Typical Detection Limits | Key Advantages | Key Disadvantages |
| ICP-OES/ICP-MS | Trace Metals (e.g., Pt, Pd, Ag, Cd, Pb, Mn, Mg, Sn, Cr, Al, Si, Fe, Cu, Ni, Ru, Rh) | Solution | Yes | ppb to sub-ppb | High sensitivity, multi-element analysis | Requires sample dissolution, potential for spectral interferences[5] |
| AAS | Specific Trace Metals | Solution | Yes | ppm to ppb | High specificity, lower cost than ICP | Single-element analysis, slower throughput |
| GD-MS | Full elemental survey (trace and ultra-trace impurities) | Solid | Yes | sub-ppb | High sensitivity, direct solid analysis, minimal sample preparation | Requires conductive sample (or matrix), expensive instrumentation[6][7] |
| XRF | Elemental Composition | Solid, Liquid, Powder | No | ppm to % | Non-destructive, rapid, minimal sample preparation | Lower sensitivity for light elements, primarily a surface technique[8][9] |
| Fire Assay | Gold (Au) | Solid | Yes | High | High accuracy for gold quantification | Destructive, labor-intensive, not for impurity profiling[3][4][5][10][11] |
| UV-Vis Spectroscopy | Gold (III) quantification, detection of certain impurities | Solution | No | ppm to ppb | Simple, rapid, non-destructive | Limited to chromophoric species, potential for interferences[12][13] |
| FTIR Spectroscopy | Identification of functional groups and some inorganic anions | Solid, Liquid | No | % level | Rapid, non-destructive, good for identifying molecular structure | Not suitable for elemental analysis, lower sensitivity for impurities[14][15] |
Table 2: Typical Impurity Levels in Commercial Potassium Tetrachloroaurate(III) Hydrate (99.99% purity)
| Impurity | Concentration (ppm) - Lot 1[4] | Concentration (ppm) - Lot 2[3] |
| Platinum (Pt) | < 10 | < 10 |
| Palladium (Pd) | < 10 | < 10 |
| Rhodium (Rh) | 4 | 2 |
| Silver (Ag) | < 10 | < 10 |
| Cadmium (Cd) | < 1 | < 1 |
| Nickel (Ni) | < 5 | < 5 |
| Manganese (Mn) | < 1 | < 1 |
| Magnesium (Mg) | < 1 | < 1 |
| Chromium (Cr) | < 1 | < 5 |
| Aluminum (Al) | 5 | 5 |
| Silicon (Si) | 16 | 7 |
| Iron (Fe) | < 10 | < 10 |
| Copper (Cu) | 11 | 9 |
| Iridium (Ir) | < 5 | - |
| Ruthenium (Ru) | 1-2 | 1-2 |
| Lead (Pb) | - | < 5 |
| Tin (Sn) | - | < 2 |
| Total Metallic Impurities | < 100 | < 100 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
This method is suitable for the simultaneous quantification of multiple metallic impurities.
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the potassium tetrachloroaurate(III) sample into a clean Teflon digestion vessel.
-
Add 5 mL of aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio).
-
Allow the sample to dissolve at room temperature in a fume hood. Gentle heating on a hot plate at 60-80°C may be applied to facilitate dissolution.
-
After complete dissolution, cool the solution to room temperature.
-
Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water. The final solution contains approximately 2 g/L of the sample in a dilute acid matrix.
-
Prepare a method blank using the same procedure without the sample.
Instrumental Analysis:
-
Instrument: ICP-OES Spectrometer.
-
Plasma Conditions: Optimize the plasma gas flow, auxiliary gas flow, and nebulizer gas flow rates for a robust plasma.
-
Sample Introduction: Use a standard nebulizer and spray chamber.
-
Wavelength Selection: Select appropriate emission wavelengths for the elements of interest, considering potential spectral interferences from the gold matrix and other elements.
-
Calibration: Prepare a series of multi-element calibration standards in a matrix matching the sample solution (dilute aqua regia). The concentration range of the standards should bracket the expected impurity concentrations.
-
Analysis: Aspirate the blank, calibration standards, and the sample solution into the plasma and measure the emission intensities at the selected wavelengths.
Data Analysis:
-
Construct calibration curves for each element by plotting the emission intensity versus the concentration of the standards.
-
Determine the concentration of each impurity in the sample solution from its emission intensity using the corresponding calibration curve.
-
Calculate the concentration of each impurity in the original solid sample in µg/g (ppm) using the following formula:
Impurity Concentration (ppm) = (C * V * D) / W
Where:
-
C = Concentration of the impurity in the analyzed solution (µg/mL)
-
V = Final volume of the prepared sample solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the original sample (g)
-
Atomic Absorption Spectrometry (AAS)
AAS is a highly specific technique suitable for the quantification of individual metallic impurities.
Sample Preparation: The sample preparation procedure is the same as for ICP-OES.
Instrumental Analysis:
-
Instrument: Atomic Absorption Spectrometer equipped with appropriate hollow cathode lamps for the elements of interest.
-
Atomization: Use a flame (air-acetylene or nitrous oxide-acetylene) or graphite (B72142) furnace atomizer depending on the required sensitivity.
-
Wavelength Selection: Select the primary resonance line for the element being analyzed.
-
Calibration: Prepare a series of single-element calibration standards in a matrix matching the sample solution.
-
Analysis: Aspirate the blank, calibration standards, and the sample solution into the atomizer and measure the absorbance.
Data Analysis: The data analysis procedure is similar to that of ICP-OES, using absorbance measurements instead of emission intensities.
Fire Assay for Gold Content
This classical method is the gold standard for accurately determining the gold content.
Procedure:
-
Fluxing and Fusion:
-
Accurately weigh a representative sample of potassium tetrachloroaurate(III).
-
Mix the sample with a fluxing agent (e.g., litharge, sodium carbonate, borax, silica) and a reducing agent (e.g., flour) in a fire clay crucible[11]. Lead is added as a collector[4][5].
-
Heat the crucible in a furnace at high temperatures (e.g., 1050-1100°C) to fuse the mixture[11]. The gold and other precious metals are collected in a molten lead button at the bottom of the crucible, while impurities form a slag on top[4].
-
-
Cupellation:
-
Parting:
-
Weighing:
-
Carefully wash, dry, and weigh the remaining pure gold to determine the gold content of the original sample[3].
-
Conclusion
The validation of potassium tetrachloroaurate(III) purity is essential for its successful application in various fields. A combination of analytical techniques is often employed for a comprehensive assessment. ICP-OES and ICP-MS are powerful tools for multi-element trace impurity analysis, while AAS offers a cost-effective alternative for specific elements. GD-MS provides exceptional sensitivity for the direct analysis of solid samples. X-ray fluorescence is a valuable non-destructive screening tool, and fire assay remains the most accurate method for determining the gold content. The choice of method will depend on the specific requirements of the analysis, including the need for destructive or non-destructive testing, the desired level of sensitivity, and the number of elements to be quantified.
References
- 1. scribd.com [scribd.com]
- 2. Potassium- Determination by AAS | OIV [oiv.int]
- 3. Fire Assay Testing: The Trusted Method for Gold Purity [theassayoffice.co.uk]
- 4. How to Fire Assay Gold [karat24refiningmachine.com]
- 5. ledouxandcompany.com [ledouxandcompany.com]
- 6. Glow Discharge Mass Spectrometry (GD-MS) Analysis - National Research Council Canada [nrc.canada.ca]
- 7. Meeting Material Purity Requirements with GDMS [eag.com]
- 8. rigaku.com [rigaku.com]
- 9. The Basics of Elemental Analysis with XRF – Q&A | Malvern Panalytical [malvernpanalytical.com]
- 10. 911metallurgist.com [911metallurgist.com]
- 11. Gold Analysis by Fire Assay | Aurum Laboratories [aurumlaboratories.com.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FTIR Analysis: The First Step in Product Contamination Troubleshooting [innovatechlabs.com]
A Comparative Guide to the Characterization of KAuCl₄ and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of potassium tetrachloroaurate(III) (KAuCl₄) and its diverse derivatives. Objective comparisons of the performance of these methods are presented, supported by experimental data and detailed protocols to aid in the selection of the most appropriate techniques for specific research needs.
Introduction
Potassium tetrachloroaurate(III) (KAuCl₄) serves as a vital precursor in the synthesis of a wide array of gold(III) complexes and gold-based nanomaterials, which are of significant interest in catalysis, materials science, and medicine. A thorough characterization of these compounds is paramount to understanding their structure, purity, stability, and reactivity. This guide details the principles, experimental considerations, and data interpretation for several key analytical techniques.
Spectroscopic Techniques
Spectroscopic methods are fundamental in elucidating the electronic and structural properties of KAuCl₄ derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and accessible technique for monitoring the synthesis of gold complexes and nanoparticles, and for studying their electronic properties. The absorption bands in the UV-Vis spectrum correspond to electronic transitions, which are sensitive to the coordination environment of the gold center and the nature of the ligands.
Table 1: Comparison of UV-Vis Spectroscopy with Other Spectroscopic Methods
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| UV-Vis Spectroscopy | Electronic transitions, reaction monitoring, nanoparticle plasmon resonance. | Dilute solutions (typically µM to mM). | High | Low |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups and metal-ligand bonds. | Solids (pellets, mulls) or solutions. | Medium | Medium |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure and connectivity in solution. | Soluble samples in deuterated solvents. | Low | High |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. In the context of KAuCl₄ derivatives, it is particularly useful for identifying the coordination of ligands to the gold center through shifts in their characteristic vibrational frequencies and for observing the Au-Cl stretching modes.
Table 2: Characteristic IR Frequencies for KAuCl₄ and its Derivatives
| Bond | Functional Group | Characteristic Frequency (cm⁻¹) | Reference |
| Au-Cl | Tetrachloroaurate(III) | 300 - 400 | [1] |
| C=O | Coordinated Carbonyl | Shift to lower frequency upon coordination | [2] |
| N-H | Coordinated Amine/Amide | Shift in stretching and bending frequencies | [3] |
| P-Ph | Coordinated Phosphine | Characteristic absorptions around 420 cm⁻¹ | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of diamagnetic gold(III) complexes in solution. ¹H and ¹³C NMR provide information on the organic ligands, while other nuclei such as ³¹P can be used to study phosphine-containing derivatives. Chemical shifts are sensitive to the coordination of the ligand to the gold center.[4][5]
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for a Gold(III) Complex with a Coordinated Ligand
| Nucleus | Ligand Type | Free Ligand Chemical Shift (ppm) | Coordinated Ligand Chemical Shift (ppm) | Coordination-Induced Shift (ppm) | Reference |
| ¹H | Aromatic (e.g., pyridine) | 7.0 - 8.5 | Significant downfield or upfield shifts | Varies | [4] |
| ¹³C | Aromatic (e.g., pyridine) | 120 - 150 | Significant downfield or upfield shifts | Varies | [5][6] |
| ¹³C | Carbene (NHC) | Varies | Downfield shift of 25-32 ppm for C2 | Significant | [6] |
Structural and Compositional Analysis
These techniques provide direct information about the atomic arrangement and elemental composition of KAuCl₄ and its derivatives.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most definitive method for determining the three-dimensional atomic and molecular structure of crystalline KAuCl₄ derivatives. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Table 4: Comparison of X-ray Diffraction with Mass Spectrometry
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| X-ray Diffraction | 3D molecular structure, bond lengths, bond angles. | Single crystals of sufficient size and quality. | Low | High |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Soluble or volatile samples. | High | Medium-High |
Table 5: Crystallographic Data for KAuCl₄
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [7][8] |
| Space Group | P2₁/c | [7] |
| a (Å) | 6.553 | [7] |
| b (Å) | 9.105 | [7] |
| c (Å) | 12.506 | [7] |
| α (°) | 90 | [7] |
| β (°) | 83.344 | [7] |
| γ (°) | 90 | [7] |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful technique for determining the molecular weight and formula of KAuCl₄ derivatives. It is particularly useful for characterizing complexes in solution and can provide insights into their stability and fragmentation pathways.[9][10][11]
Table 6: Common Ions Observed in ESI-MS of Gold(III) Complexes
| Ion Type | Description | Example | Reference |
| [M-Cl]⁺ | Loss of a chloride ligand from a neutral complex. | For [Au(L)Cl₃], the ion [Au(L)Cl₂]⁺ may be observed. | [6] |
| [M+Na]⁺ | Adduct with a sodium ion. | For a neutral complex M, the ion [M+Na]⁺ may be observed. | [12] |
| [M+H]⁺ | Protonated molecular ion. | For a neutral complex M, the ion [M+H]⁺ may be observed. | [12] |
| Fragment Ions | Result from the cleavage of the precursor ion. | Varies depending on the complex structure. | [13] |
Thermal Analysis
Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of KAuCl₄ and its derivatives.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperatures, stoichiometry of decomposition reactions, and the composition of the final residue.
Table 7: Comparison of TGA and DSC
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, mass loss. | Small amount of solid sample (typically 1-10 mg). | Medium | Medium |
| Differential Scanning Calorimetry (DSC) | Phase transitions (melting, crystallization), enthalpy changes. | Small amount of solid or liquid sample (typically 1-10 mg). | Medium | Medium |
Table 8: Thermal Decomposition Data for HAuCl₄·3H₂O (a common precursor)
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Reference |
| 1 | 75 - 190 | ~18 | H₂O, HCl | [14] |
| 2 | 190 - 240 | ~17 | HCl, Cl₂ | [14] |
| 3 | 240 - 320 | ~15 | Cl₂ | [14] |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, crystallization temperatures, and the enthalpy of phase transitions.[15][16]
Table 9: Melting Point and Enthalpy of Fusion for Related Metal Salts
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |
| Indium (calibration standard) | 156.6 | 28.5 | [17] |
| Tin (calibration standard) | 231.9 | 60.6 | [17] |
| Gold | 1064.2 | 63.7 | [17] |
| KCl | 770 | ~490 | [18][19] |
Note: Specific DSC data for KAuCl₄ is not widely reported. Data for common standards and related salts are provided for context.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these characterization techniques.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the gold complex in a suitable solvent (e.g., water, methanol, acetonitrile) at a concentration of approximately 1 mM. Further dilute the stock solution to obtain a final concentration in the range of 10-100 µM.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to be used as a blank and another with the sample solution.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and note the corresponding absorbance value.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for relevant functional groups and the Au-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the gold complex in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Instrument Setup: Transfer the solution to an NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. If applicable, acquire spectra for other relevant nuclei (e.g., ³¹P).
-
Data Analysis: Assign the signals to the respective nuclei in the molecule and analyze the chemical shifts and coupling constants to elucidate the structure.
ESI-Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the gold complex (typically 1-10 µM) in a solvent suitable for electrospray, such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid can aid in protonation.
-
Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range and polarity (positive or negative ion mode).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the experimental mass-to-charge ratios with the theoretical values for the expected species.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Grow single crystals of the gold complex of suitable size and quality (typically > 0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or slow cooling.
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a specific temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Place a small amount of the solid sample (typically 1-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., 25-800 °C).
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the percentage of mass loss at each step.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh a small amount of the solid sample (typically 1-10 mg) into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) transitions. Determine the peak temperatures and calculate the enthalpy of these transitions.
Visualizing Characterization Workflows
The following diagrams illustrate the typical experimental workflows and the logical relationships between the different characterization techniques.
Caption: Workflow for the comprehensive characterization of a KAuCl₄ derivative.
Caption: General experimental workflows for different characterization techniques.
References
- 1. Far-infrared absorption spectra of synthetically-prepared, ligated metal clusters with Au 6 , Au 8 , Au 9 and Au 6 Pd metal cores - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44803G [pubs.rsc.org]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 1H, 13C and 15N NMR coordination shifts in gold(III), cobalt(III), rhodium(III) chloride complexes with pyridine, 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gold(I) and Gold(III) N‐Heterocyclic Carbene Complexes as Antibacterial Agents and Inhibitors of Bacterial Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mp-568986: KAuCl4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 8. mp-27181: KAuCl4 (monoclinic, Pc, 7) [legacy.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 13. Surface fragmentation of complexes from thiolate protected gold nanoparticles by ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. inis.iaea.org [inis.iaea.org]
- 17. tainstruments.com [tainstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of KAuCl₄'s Catalytic Prowess Against Other Gold(III) Complexes
For researchers, scientists, and drug development professionals, the choice of a catalyst is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the catalytic activity of potassium tetrachloroaurate(III) (KAuCl₄) with other notable gold(III) complexes, supported by experimental data to inform catalyst selection in key organic transformations.
Gold(III) catalysis has emerged as a powerful tool in organic synthesis, facilitating a diverse array of reactions with high efficiency and selectivity. Among the various gold(III) precursors, the simple and commercially available salt, KAuCl₄, has been a common starting point. However, the landscape of gold catalysis is continually evolving, with the development of sophisticated gold(III) complexes bearing tailored ligands that often exhibit superior performance. This comparison delves into the catalytic activities of KAuCl₄ versus these advanced complexes in crucial reactions such as the A³ coupling, enyne cycloisomerization, and hydroamination.
The A³ Coupling Reaction: A Quest for Propargylamines
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone of multicomponent reactions, providing a direct route to propargylamines, which are valuable building blocks in medicinal chemistry. While KAuCl₄ can catalyze this transformation, ligated gold(III) complexes often demonstrate enhanced reactivity and recyclability.
For instance, a study by Lo, Liu, Wong, and Che highlights the efficacy of a gold(III) salen complex in the three-component coupling of aldehydes, amines, and alkynes in water. This complex achieved excellent yields at a relatively low catalyst loading and could be recycled multiple times without a significant loss in activity, showcasing a distinct advantage over simple gold salts which can be more prone to deactivation.[1] Another notable example is a (C^N) cyclometalated gold(III) complex which demonstrated high efficiency and could be reused for up to ten cycles, achieving a total turnover number (TON) of 812.[2][3]
| Catalyst | Reaction | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Ref. |
| KAuCl₄ | A³ Coupling | Benzaldehyde, Piperidine, Phenylacetylene (B144264) | Water | 80 | 12 | ~70-80 | N/A | [4] |
| [Au(salen)]Cl | A³ Coupling | Various aldehydes, amines, and alkynes | Water | 40 | 1-3 | 85-98 | >400 | [1] |
| [Au(C^N)Cl₂] | A³ Coupling | Benzaldehyde, Piperidine, Phenylacetylene | Water | 40 | 1 | 95 | 812 | [2][3] |
Experimental Protocol: A³ Coupling Reaction
A representative procedure for the A³ coupling reaction is as follows:
-
To a reaction vessel, add the aldehyde (1 mmol), amine (1.1 mmol), and terminal alkyne (1.2 mmol).
-
Add the gold catalyst (0.1 - 1 mol%) and the appropriate solvent (e.g., water or an organic solvent).
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Enyne Cycloisomerization: Crafting Complex Carbocycles
The cycloisomerization of enynes is a powerful transformation for the construction of intricate carbocyclic and heterocyclic scaffolds. While simple gold salts like NaAuCl₄·2H₂O (a close analogue of KAuCl₄) have been shown to catalyze the cyclization of propargyl enamines to form substituted pyridines, the yields can sometimes be moderate.[5] In contrast, gold(I) complexes, and increasingly, sophisticated gold(III) complexes, often provide higher efficiency and selectivity.
For instance, in certain enyne cyclizations, platinum catalysts have historically shown better yields than simple gold(III) salts. However, the development of ligated gold(III) complexes is changing this landscape, offering catalysts with enhanced stability and reactivity that can outperform earlier systems.
| Catalyst | Reaction | Substrate Type | Product | Yield (%) | Ref. |
| NaAuCl₄·2H₂O | Enyne Cycloisomerization | Propargyl enamines | Substituted pyridines | Moderate | [5] |
| PtCl₂ | Enyne Cycloisomerization | 1,5-enynes | Bicyclic compounds | Often higher than AuCl₃ | |
| Ligated Au(III) Complexes | Enyne Cycloisomerization | Various enynes | Complex carbocycles | High |
Experimental Protocol: Enyne Cycloisomerization
A general experimental workflow for enyne cycloisomerization is outlined below:
Hydroamination of Alkynes: A Direct Route to Imines and Enamines
The addition of amines to alkynes, or hydroamination, is an atom-economical method for the synthesis of nitrogen-containing compounds like imines and enamines. While KAuCl₄ can be used, its performance is often surpassed by more sophisticated gold catalysts, particularly in terms of reaction rates and yields.
Recent studies have shown that gold nanoparticles and ligated gold(I) and gold(III) complexes can be highly effective for the hydroamination of phenylacetylene with aniline. For instance, N-heterocyclic carbene (NHC)-gold(I) complexes have demonstrated excellent activity, often achieving quantitative conversion under optimized conditions.[6][7] While direct comparative data with KAuCl₄ under identical conditions is scarce in some reports, the trend suggests that tailored catalysts offer significant advantages.
| Catalyst | Reaction | Substrates | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Ref. |
| KAuCl₄ | Hydroamination | Phenylacetylene, Aniline | Various | 100-120 | 7-24 | Moderate to High | [8] |
| NHC-Au(I) Complex | Hydroamination | Phenylacetylene, Aniline | Acetonitrile | 80 | 1 | 99 | [7] |
| AuNPs-sPSB-t | Hydroamination | Phenylacetylene, Aniline | Neat | 100 | 7 | High (TOF up to 320 h⁻¹) | [8] |
Signaling Pathway: Proposed Mechanism for Gold-Catalyzed Hydroamination
The catalytic cycle for the hydroamination of an alkyne is generally believed to proceed through the following key steps, as illustrated in the diagram below.
Conclusion
References
- 1. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 8. air.unimi.it [air.unimi.it]
advantages and disadvantages of using KAuCl4 in synthetic chemistry
For Researchers, Scientists, and Drug Development Professionals
Potassium tetrachloroaurate (B171879) (KAuCl₄) is a commercially available gold(III) salt that has carved a niche in synthetic chemistry, serving as both a catalyst and a precursor for other catalytically active gold species. Its performance, however, must be weighed against a landscape of alternative gold catalysts. This guide provides an objective comparison of KAuCl₄ with other common gold catalysts, supported by experimental data, to aid researchers in catalyst selection.
At a Glance: KAuCl₄ versus Alternative Gold Catalysts
| Feature | KAuCl₄ (Potassium Tetrachloroaurate) | AuCl₃ (Gold(III) Chloride) | HAuCl₄ (Chloroauric Acid) | Phosphine-Ligated Au(I) (e.g., (Ph₃P)AuCl) | NHC-Ligated Au(I) (e.g., (IPr)AuCl) |
| Oxidation State | Au(III) | Au(III) | Au(III) | Au(I) | Au(I) |
| Lewis Acidity | Strong | Strong | Strong | Weaker (activated) | Weaker (activated) |
| Stability | Stable solid, less hygroscopic than AuCl₃/HAuCl₄ | Hygroscopic solid | Highly hygroscopic solid | Generally stable solids | High thermal and oxidative stability |
| Solubility | Soluble in water | Soluble in water and some organic solvents | Soluble in water, ethanol, ether | Soluble in organic solvents | Soluble in organic solvents |
| Cost | Relatively moderate | Moderate | Moderate | High | Very High |
| Toxicity | Harmful if swallowed, skin and eye irritant. Oral LD50 (rat) = 549 mg/kg.[1] | Corrosive, toxic | Corrosive, toxic | Varies with ligand | Varies with ligand |
Performance in Key Catalytic Reactions
The utility of KAuCl₄ is best illustrated through its application in specific synthetic transformations. Here, we compare its performance against other gold catalysts in enantioselective synthesis and discuss its role in other key reactions.
Enantioselective Synthesis of Axially Chiral Allenes
A significant advantage of KAuCl₄ is its demonstrated efficacy in promoting highly enantioselective transformations. For instance, in the synthesis of axially chiral allenes from chiral propargylamines, KAuCl₄ provides excellent yields and enantioselectivities.[2][3]
Table 1: KAuCl₄ in the Synthesis of Axially Chiral Allenes [2][3]
| Substrate (Propargylamine) | Product (Allene) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1a | 2a | KAuCl₄ | CH₃CN | 40 | 12 | 93 | 97 |
| 1b | 2b | KAuCl₄ | CH₃CN | 40 | 12 | 85 | 95 |
| 1c | 2c | KAuCl₄ | CH₃CN | 40 | 12 | 88 | 96 |
This high performance in asymmetric catalysis, without the need for complex and expensive chiral ligands on the gold center itself (the chirality originates from the substrate), is a notable advantage of using a simple salt like KAuCl₄.
Hydroarylation and Cycloisomerization Reactions
While KAuCl₄ can catalyze hydroarylation and cycloisomerization reactions, Au(I) catalysts, particularly those with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, often exhibit higher efficiency and broader substrate scope in these transformations. The strong Lewis acidity of Au(III) species derived from KAuCl₄ can sometimes lead to undesired side reactions or catalyst deactivation.
In many instances, Au(III) salts like KAuCl₄ are believed to act as pre-catalysts that are reduced in-situ to the active Au(I) species. However, the direct involvement of Au(III) in catalytic cycles is also known and can lead to different reactivity compared to Au(I) catalysts.
Experimental Protocols
Synthesis of Axially Chiral Allenes using KAuCl₄
This protocol is adapted from the work of Lo, Wong, and Che for the enantioselective synthesis of axially chiral allenes.[2][3]
Materials:
-
Chiral propargylamine (B41283) (1.0 equiv)
-
KAuCl₄ (0.1 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the chiral propargylamine in acetonitrile, add KAuCl₄.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the axially chiral allene.
Advantages and Disadvantages of KAuCl₄
Advantages:
-
Cost-Effectiveness: Compared to sophisticated phosphine- or NHC-ligated gold(I) complexes, KAuCl₄ is a more economical option, making it attractive for larger-scale synthesis.
-
Stability and Handling: As a stable, crystalline solid, KAuCl₄ is easier to handle and store than the highly hygroscopic AuCl₃ and HAuCl₄.
-
High Enantioselectivity in Specific Reactions: As demonstrated in the synthesis of axially chiral allenes, KAuCl₄ can promote highly stereoselective transformations without the need for expensive chiral ligands.[2][3]
-
Precursor for Nanoparticle Catalysts: KAuCl₄ is a common precursor for the synthesis of gold nanoparticles, which are themselves highly active catalysts for a variety of reactions, including oxidations and reductions.
Disadvantages:
-
Toxicity: KAuCl₄ is harmful if swallowed and is a skin and eye irritant.[1] Appropriate personal protective equipment should be used during handling.
-
Lower Activity in Some Reactions: In certain transformations, such as complex cycloisomerizations, Au(I) catalysts often exhibit higher catalytic activity and broader substrate compatibility.
-
Complex Mechanistic Pathways: The in-situ reduction of Au(III) to Au(I) can lead to complex reaction mechanisms that are sometimes difficult to control, potentially resulting in lower selectivity compared to well-defined Au(I) pre-catalysts.
-
Strong Lewis Acidity: The high Lewis acidity of Au(III) can lead to undesired side reactions with sensitive functional groups.
Logical Workflow and Catalyst Selection
The choice of a gold catalyst is highly dependent on the specific transformation. The following diagram illustrates a simplified decision-making process for selecting between KAuCl₄ and other gold catalysts.
References
A Comparative Guide to Gold Nanoparticle Synthesis: Potassium Tetrachloroaurate(III) vs. Hydrogen Tetrachloroaurate(III)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of gold nanoparticles (AuNPs) is a cornerstone of nanoscience and nanotechnology, with applications spanning diagnostics, therapeutics, and catalysis. The choice of the gold precursor is a critical parameter that can significantly influence the characteristics of the resulting nanoparticles. The two most common commercially available gold precursors are hydrogen tetrachloroaurate(III) (HAuCl₄) and potassium tetrachloroaurate(III) (KAuCl₄). This guide provides an objective comparison of these two precursors for AuNP synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal precursor for their specific application.
Executive Summary
Hydrogen tetrachloroaurate(III) is the more extensively studied and utilized precursor for AuNP synthesis, largely due to its historical prevalence in seminal methods such as the Turkevich and Brust-Schiffrin syntheses. The key difference between HAuCl₄ and KAuCl₄ lies in their behavior in aqueous solutions. HAuCl₄ is a strong acid, creating a low pH environment, whereas KAuCl₄ solutions are typically near-neutral. This difference in pH is a critical factor that influences the kinetics of the reduction of Au³⁺ ions and the subsequent nucleation and growth of the nanoparticles. Consequently, the choice of precursor can impact particle size, size distribution, and stability. While direct comparative studies are limited, the known effects of pH on AuNP synthesis allow for a reasoned comparison of the two precursors.
The Critical Role of pH in AuNP Synthesis
The pH of the reaction medium is a pivotal parameter in the synthesis of AuNPs.[1] It can influence the reduction potential of the gold precursor and the efficacy of the reducing and stabilizing agents.
-
Acidic Conditions (characteristic of HAuCl₄ solutions): A lower pH can slow down the reduction of gold ions, which may lead to the formation of larger and more polydisperse nanoparticles.[2] The acidic environment can also affect the charge and conformation of stabilizing agents, influencing their ability to cap the nanoparticles effectively.
-
Neutral to Alkaline Conditions (achievable with KAuCl₄): A higher pH generally accelerates the reduction of gold ions, which can favor the formation of smaller, more monodisperse nanoparticles.[1] Many common reducing agents, such as sodium citrate (B86180), are more effective at higher pH values.
Performance Comparison: HAuCl₄ vs. KAuCl₄
While direct, head-to-head comparative studies under identical conditions are scarce, we can infer the performance differences based on the fundamental chemical properties of the precursors and the extensive literature on AuNP synthesis.
Key Considerations:
-
Reaction Kinetics: The reduction of Au³⁺ from HAuCl₄ in unbuffered solutions will proceed in a highly acidic environment, potentially leading to slower reaction kinetics compared to the near-neutral pH of KAuCl₄ solutions, especially when using pH-sensitive reducing agents.
-
Particle Size and Polydispersity: The near-neutral pH of KAuCl₄ solutions can be advantageous for methods aiming for small, monodisperse nanoparticles, as it can promote faster nucleation relative to growth. However, with HAuCl₄, the pH can be readily adjusted with the addition of a base to achieve similar conditions.
-
Stability: The stability of the resulting AuNPs, often measured by their zeta potential, is highly dependent on the effectiveness of the capping agent. The pH of the medium influences the surface charge of the nanoparticles and the interaction with the stabilizing agent. For citrate-stabilized nanoparticles, a more negative zeta potential, indicating greater stability, is typically achieved at a slightly alkaline pH.[3][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for AuNPs synthesized using HAuCl₄ and KAuCl₄ from various studies. It is important to note that the synthesis conditions are not identical, and thus the data should be interpreted as illustrative of the characteristics achievable with each precursor rather than a direct comparison.
Table 1: Characteristics of AuNPs Synthesized with Hydrogen Tetrachloroaurate(III) (HAuCl₄)
| Synthesis Method | Reducing Agent | Stabilizing Agent | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Turkevich | Sodium Citrate | Sodium Citrate | 15 - 50 | < 0.20 for sizes < 30 nm | -30 to -50 | [5] |
| Brust-Schiffrin | Sodium Borohydride (B1222165) | Dodecanethiol | 1.5 - 5.2 | Low | Not Applicable (in organic solvent) | [6] |
| Sonochemical | Sodium Citrate | Sodium Citrate | ~18.5 | Low | -48.1 | [3] |
Table 2: Characteristics of AuNPs Synthesized with Potassium Tetrachloroaurate(III) (KAuCl₄)
| Synthesis Method | Reducing Agent | Stabilizing Agent | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Green Synthesis (Yucca Leaf Extract) | Yucca Leaf Extract | Yucca Leaf Extract | ~14 (at 1 mM KAuCl₄) | Polydisperse at some concentrations | Not Reported | [7] |
| Green Synthesis (Gallic Acid/PEI) | Gallic Acid | Polyethylenimine (PEI) | Not specified | Monodisperse | Not Reported | [7] |
Note: Data for KAuCl₄ in standardized chemical reduction methods analogous to Turkevich or Brust-Schiffrin with full characterization is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies for the widely-used Turkevich and Brust-Schiffrin methods are provided below. The protocols are presented for HAuCl₄, being the standard precursor. For KAuCl₄, the same protocols can be adapted by using an equimolar amount of the potassium salt. It is important to monitor and, if necessary, adjust the initial pH of the KAuCl₄ solution to match the desired reaction conditions, as it will be significantly higher than that of an HAuCl₄ solution of the same concentration.
Turkevich Method for AuNP Synthesis (Citrate Reduction)
This method is a simple and common aqueous-phase synthesis for producing spherical AuNPs, typically in the 10-20 nm range.
Materials:
-
Hydrogen Tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O) or Potassium Tetrachloroaurate(III) (KAuCl₄)
-
Trisodium (B8492382) Citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
Protocol:
-
Prepare a 1.0 mM solution of HAuCl₄ (or KAuCl₄) in deionized water.
-
In a clean flask, bring 50 mL of the 1.0 mM gold precursor solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling gold precursor solution.
-
The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature. The synthesized AuNPs are stable in this aqueous solution.
Brust-Schiffrin Method for AuNP Synthesis (Two-Phase Synthesis)
This method is used to produce smaller, thiol-stabilized AuNPs (typically 2-6 nm) that are soluble in organic solvents.
Materials:
-
Hydrogen Tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O) or Potassium Tetrachloroaurate(III) (KAuCl₄)
-
Tetraoctylammonium bromide (TOAB)
-
Dodecanethiol
-
Sodium borohydride (NaBH₄)
-
Deionized water
Protocol:
-
Dissolve HAuCl₄ (or KAuCl₄) in deionized water to create a 30 mM aqueous solution.
-
Dissolve TOAB in toluene to create a 50 mM solution.
-
In a flask, mix 25 mL of the TOAB/toluene solution with 7.5 mL of the 30 mM gold precursor solution. Stir vigorously until the aqueous phase becomes clear and the organic phase turns orange, indicating the transfer of the tetrachloroaurate (B171879) ions to the organic phase.
-
Separate the organic phase.
-
Add dodecanethiol to the organic phase while stirring.
-
Prepare a fresh aqueous solution of NaBH₄ (0.4 M).
-
Rapidly add the NaBH₄ solution to the organic phase under vigorous stirring. The solution should turn dark brown almost immediately.
-
Continue stirring for at least 3 hours to ensure complete reaction.
-
Separate the organic phase and wash it multiple times with deionized water.
-
Precipitate the thiol-capped AuNPs by adding ethanol and cooling the solution.
-
The precipitated AuNPs can be collected by centrifugation and redissolved in a nonpolar organic solvent.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflows for the Turkevich and Brust-Schiffrin methods.
Conclusion
Both potassium tetrachloroaurate(III) and hydrogen tetrachloroaurate(III) are effective precursors for the synthesis of gold nanoparticles. The primary distinction between them is the inherent pH of their aqueous solutions, with HAuCl₄ being acidic and KAuCl₄ being near-neutral. This pH difference can influence the reaction kinetics and the final nanoparticle characteristics. HAuCl₄ is more widely documented in established synthesis protocols, providing a wealth of literature for reference. However, KAuCl₄ offers the advantage of starting at a near-neutral pH, which may be beneficial for certain applications or when using pH-sensitive reducing and stabilizing agents, potentially simplifying the synthesis procedure by eliminating the need for pH adjustment. The choice of precursor should be guided by the specific requirements of the desired nanoparticles, including size, polydispersity, and surface chemistry, as well as the chosen synthesis methodology. Further direct comparative studies are warranted to fully elucidate the subtle differences in performance between these two precursors under identical reaction conditions.
References
- 1. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Precursor pH on the Synthesis and Morphology of AuNPs Synthesized Using Green Tea Leaf Extract [mdpi.com]
- 3. Comparative Analysis of Stable Gold Nanoparticles Synthesized Using Sonochemical and Reduction Methods for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold Nanoparticles Synthesis and Antimicrobial Effect on Fibrous Materials [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Potassium Tetrachloroaurate(III) and Other Gold(III) Complexes
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of potassium tetrachloroaurate(III) and its comparison with sodium tetrachloroaurate(III) and tetramminegold(III) nitrate (B79036). This guide provides a detailed summary of their spectral data, experimental protocols for their synthesis and characterization, and visual workflows to aid in understanding the analytical processes.
This guide presents a comparative analysis of the spectroscopic characteristics of three important gold(III) complexes: potassium tetrachloroaurate(III) (K[AuCl₄]), sodium tetrachloroaurate(III) (Na[AuCl₄]), and tetramminegold(III) nitrate (--INVALID-LINK--₃). Gold(III) complexes are of significant interest in various fields, including catalysis, materials science, and medicine, particularly in the development of anticancer agents. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and the elucidation of their chemical behavior.
This document provides a side-by-side comparison of their Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman spectra. Detailed experimental protocols for the synthesis and spectroscopic analysis of these complexes are also included to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for potassium tetrachloroaurate(III) and the selected alternative gold(III) complexes.
Table 1: UV-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Potassium Tetrachloroaurate(III) | 0.1 M HCl (aq) | 310 | Not Reported | [1] |
| Sodium Tetrachloroaurate(III) | Aqueous | ~321 | Not Reported | [2] |
| Tetramminegold(III) ion | Aqueous | Not Reported | Not Reported | [3] |
Table 2: FT-IR Spectroscopic Data (Key Vibrational Modes)
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment | Reference |
| Tetrachloroaurate(III) salt | Solid | Not specified | Au-Cl stretching | |
| Nitrate ion | Solid (KBr) | ~1385, 1050, 833 | N-O stretching, out-of-plane bend | [4] |
| Ammine ligand in [Co(NH₃)₄CO₃]NO₃ | D₂O | 1613 | NH₃ deformation | [4] |
Table 3: Raman Spectroscopic Data (Key Vibrational Modes)
| Compound | Sample Phase | Raman Shift (cm⁻¹) | Assignment | Reference |
| [Prmim]AuCl₄ | Solid | 316, 340 | [AuCl₄]⁻ vibrations | [2] |
| Nitrate ion in NH₄NO₃ | Aqueous | ~708, 1037, ~1400 | In-plane deformation, symmetric stretch, asymmetric stretch | [5] |
| Ammine ligand in Ni(NO₃)₂·6NH₃ | Crystal | Not specified | NH₃ vibrations | [6] |
Experimental Protocols
Synthesis of Gold(III) Complexes
1. Synthesis of Potassium Tetrachloroaurate(III) (K[AuCl₄])
This procedure is adapted from a patented method.[1]
-
Materials: Gold powder (0.5 g), concentrated hydrochloric acid (HCl, 36 wt%, 25 mL), aqueous solution of potassium iodate (B108269) (KIO₃, 5 wt%, 5 mL).
-
Procedure:
-
In a 100 mL flat-bottomed flask, add the gold powder and concentrated HCl.
-
Add the potassium iodate solution to the flask.
-
Stir the mixture for 5 minutes until all the gold powder has reacted, resulting in a solution containing potassium tetrachloroaurate (B171879).
-
Concentrate the product solution using a rotary evaporator at 100°C under a pressure of 0.5 mbar.
-
Allow the concentrated solution to stand at room temperature to yield crystalline potassium tetrachloroaurate.
-
2. Synthesis of Sodium Tetrachloroaurate(III) (Na[AuCl₄])
This is a conventional method for the preparation of sodium tetrachloroaurate.[7]
-
Materials: Tetrachloroauric acid (HAuCl₄) solution, sodium chloride (NaCl) or sodium carbonate (Na₂CO₃).
-
Procedure:
-
Add the tetrachloroauric acid solution to a solution of sodium chloride or sodium carbonate.
-
Stir the resulting mixture at 100°C.
-
Evaporate the solvent to induce crystallization.
-
Cool the solution to obtain orange crystals of sodium tetrachloroaurate.
-
Collect the crystals by filtration and dry them.
-
3. Synthesis of Tetramminegold(III) Nitrate (--INVALID-LINK--₃)
A general method for the synthesis of related tetrammine platinum(II) nitrate is described, which can be adapted for the gold(III) analogue.[8] A detailed, verified procedure for the direct synthesis of --INVALID-LINK--₃ was not available in the searched literature. The synthesis generally involves the reaction of a gold(III) salt with ammonia.
Spectroscopic Analysis
1. UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A standard UV-Vis spectrophotometer (e.g., Shimadzu UV-2600i) is used.[9][10]
-
Sample Preparation:
-
For K[AuCl₄], a solution is prepared in 0.1 M aqueous HCl.[1]
-
For Na[AuCl₄] and --INVALID-LINK--₃, solutions are typically prepared in deionized water.
-
-
Measurement: The absorption spectrum is recorded over a wavelength range of 200-800 nm.[6]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A FT-IR spectrometer (e.g., Perkin-Elmer) is used.[8]
-
Sample Preparation: Solid samples are prepared as KBr pellets. This involves grinding a small amount of the sample with spectroscopic grade KBr and pressing the mixture into a thin, transparent disk.
-
Measurement: The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.
3. Raman Spectroscopy
-
Instrumentation: A confocal Raman microscope spectrometer (e.g., Bruker Senterra) can be used.[11]
-
Sample Preparation: Solid crystalline samples are placed on a microscope slide for analysis.
-
Measurement: Raman spectra are excited using a laser (e.g., 532 nm) and the scattered light is collected and analyzed.[11]
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis and analysis workflows.
References
- 1. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.urfu.ru [journals.urfu.ru]
assessing the performance of KAuCl4-based sensors against other detection methods
A Comparative Guide for Researchers and Drug Development Professionals
In the fast-paced world of pharmaceutical research and diagnostics, the demand for rapid, sensitive, and selective analytical methods is ever-present. Among the burgeoning technologies, sensors based on gold nanoparticles (AuNPs), typically synthesized from tetrachloroauric acid (HAuCl4) or its potassium salt (KAuCl4), have garnered significant attention. This guide provides an objective comparison of the performance of these KAuCl4-based sensors against other established and emerging detection methods for key analytes relevant to the pharmaceutical industry. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions about the most suitable analytical tools for their applications.
Performance Snapshot: A Tale of Two Analytes
To illustrate the comparative performance of KAuCl4-based sensors, we focus on two crucial molecules: the neurotransmitter dopamine (B1211576), which is vital in neurological drug development, and cocaine, a substance of abuse with significant clinical and forensic implications.
Dopamine Detection: Nanoparticles vs. a Crowded Field
Dopamine's role in various neurological disorders has made its accurate detection a priority. KAuCl4-based colorimetric and electrochemical sensors offer compelling alternatives to traditional methods.
Table 1: Comparative Performance of Dopamine Detection Methods
| Method Type | Specific Technique | Limit of Detection (LOD) | Linear Range | Response Time | Key Advantages | Key Disadvantages |
| KAuCl4-Based | Colorimetric (AuNP aggregation) | 200 nM[1] | 0.5 - 10 µM[1] | ~30 minutes[1] | Simple, cost-effective, visual detection | Lower sensitivity, potential for interference |
| KAuCl4-Based | Colorimetric (Melamine-AuNP) | 33 nM[2] | Not specified | Not specified | High specificity | Requires specific functionalization |
| KAuCl4-Based | Colorimetric (TGA-AuNP) | 33 nM (water), 100 nM (urine), 94 nM (serum)[3] | 0 - 1 µM[3] | Not specified | Applicable in biological matrices | Potential for matrix effects |
| Electrochemical | Boron-Doped Diamond Electrode | 60 - 80 nM[4] | Not specified | Not specified | High sensitivity, inertness | Fabrication complexity |
| Electrochemical | Graphene-based biosensor | 0.043 µM[5] | 0.1 - 100 µM[5] | Not specified | High sensitivity and wide linear range | Requires electrode modification |
| Electrochemical | Carbon Fiber Microelectrode (in vivo) | 5.8 nM[6] | Not specified | Real-time (0.1 Hz)[6] | High spatiotemporal resolution | Susceptible to biofouling |
| Chromatography | HPLC-ECD | Not specified | Not specified | Minutes per sample | Gold standard, high accuracy and selectivity | Expensive equipment, trained personnel required |
Cocaine Detection: The Rise of Aptasensors
The detection of illicit drugs like cocaine is crucial for law enforcement and clinical toxicology. KAuCl4-based sensors, particularly those employing aptamers as recognition elements, have demonstrated remarkable sensitivity.
Table 2: Comparative Performance of Cocaine Detection Methods
| Method Type | Specific Technique | Limit of Detection (LOD) | Linear Range | Response Time | Key Advantages | Key Disadvantages |
| KAuCl4-Based | Electrochemical Aptasensor (Nanoporous Gold) | 21 nM[7][8] | 0.05 - 1 µM and 1 - 35 µM[7][8] | Not specified | High sensitivity and selectivity, reusability | Complex electrode fabrication |
| KAuCl4-Based | Colorimetric Aptasensor (MoS2-AuNPs) | 7.49 nM[9] | Not specified | Not specified | Simple, rapid, label-free | Potential for nanoparticle instability |
| Electrochemical | Aptasensor (Laser-ablated electrode in saliva) | 3.7 µM[10] | Not specified | "Mix-and-detect"[10] | Point-of-care potential, non-invasive sample | Lower sensitivity in complex matrix |
| Electrochemical | Aptasensor (CuFe2O4/ErGO) | 0.16 fM[4] | 0.5 fM - 30 fM and 30 fM - 0.7 nM[4] | Not specified | Extremely high sensitivity | Complex nanomaterial synthesis |
Unveiling the Mechanisms: Signaling Pathways and Workflows
The following diagrams, rendered in the DOT language for Graphviz, illustrate the fundamental principles behind the compared sensing technologies.
Experimental Corner: Protocols for Key Methods
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of gold nanoparticles from KAuCl4 and a general protocol for electrochemical aptasensor-based detection.
Synthesis of Gold Nanoparticles via Citrate (B86180) Reduction
This protocol is a widely used method for producing spherical gold nanoparticles.[11][12][13]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl4) or Potassium tetrachloroaurate (KAuCl4)
-
Trisodium (B8492382) citrate dihydrate (Na3C6H5O7·2H2O)
-
Deionized water
-
Glassware (thoroughly cleaned, e.g., with aqua regia)
Procedure:
-
Prepare a 1.0 mM solution of HAuCl4 in deionized water.
-
In a clean Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl4 solution to a rolling boil while stirring vigorously on a hotplate.
-
Rapidly add 2 mL of a 1% (w/v) trisodium citrate solution to the boiling HAuCl4 solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine-red color, indicating the formation of gold nanoparticles.[14]
-
Continue boiling and stirring for an additional 10-15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
The synthesized gold nanoparticle solution can be stored at 4°C for further use.
General Protocol for Electrochemical Aptasensor Detection of Cocaine
This protocol outlines the basic steps for using an aptamer-functionalized gold electrode for cocaine detection.[7][8][15]
Materials:
-
Gold electrode (e.g., screen-printed or nanoporous)
-
Thiol-modified cocaine aptamer
-
6-mercapto-1-hexanol (MCH) for surface blocking
-
Phosphate-buffered saline (PBS)
-
Electrochemical workstation
-
Cocaine standard solutions
Procedure:
-
Electrode Cleaning: Thoroughly clean the gold electrode surface using appropriate methods (e.g., electrochemical cleaning, piranha solution).
-
Aptamer Immobilization: Incubate the cleaned electrode with a solution of the thiol-modified cocaine aptamer in a suitable buffer overnight to allow for self-assembly of the aptamer onto the gold surface via the thiol-gold bond.
-
Surface Blocking: Rinse the electrode to remove unbound aptamers and then incubate it with a solution of MCH for about 1 hour to block any remaining active sites on the gold surface and to orient the aptamers.
-
Baseline Measurement: Record the baseline electrochemical signal (e.g., cyclic voltammetry or square wave voltammetry) of the aptasensor in a blank buffer solution.
-
Cocaine Detection: Incubate the aptasensor with the sample containing cocaine for a specific period. The binding of cocaine to the aptamer induces a conformational change.
-
Signal Measurement: After incubation, record the electrochemical signal again. The change in the signal compared to the baseline is proportional to the concentration of cocaine in the sample.
-
Data Analysis: Construct a calibration curve using standard solutions of cocaine to quantify the concentration in unknown samples.
Concluding Remarks
KAuCl4-based sensors, particularly those leveraging the unique properties of gold nanoparticles, present a versatile and powerful platform for the detection of a wide range of analytes in the pharmaceutical and drug development sectors. As demonstrated, their performance in terms of sensitivity and selectivity can be highly competitive, and in some cases, superior to other methods, especially when coupled with specific recognition elements like aptamers.
Colorimetric sensors offer the advantages of simplicity and low cost, making them suitable for rapid screening applications. Electrochemical sensors, on the other hand, provide higher sensitivity and are well-suited for quantitative analysis. While traditional methods like HPLC remain the gold standard for their accuracy and robustness, the ease of use, potential for miniaturization, and lower cost of KAuCl4-based sensors make them an attractive option for high-throughput screening, point-of-care diagnostics, and in-field testing.
The choice of the optimal detection method will ultimately depend on the specific application, required sensitivity, sample matrix, and available resources. This guide provides a foundational understanding to aid researchers in navigating these choices and harnessing the full potential of modern sensor technologies.
References
- 1. Colorimetric sensing of dopamine based on the aggregation of gold nanoparticles induced by copper ions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A colorimetric assay of dopamine utilizing melamine modified gold nanoparticle probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Gold-nanoparticle-based colorimetric array for detection of dopamine in urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an electrochemical aptasensor for cocaine detection using CuFe2O4 and electroreduced graphene oxide | Mahmoud Roushani, استاد at [research.ilam.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of electrochemical methods for tonic dopamine detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A nanoporous gold-based electrochemical aptasensor for sensitive detection of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cocaine detection using aptamer and molybdenum disulfide-gold nanoparticle-based sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrochemical Aptamer-Based Biosensors for Cocaine Detection in Human Saliva: Exploring Matrix Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 13. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. nanospr.com [nanospr.com]
Comparative Reactivity of Tetrachloroaurate(III) with Biological Ligands: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the reactivity of the tetrachloroaurate(III) ion, [AuCl₄]⁻, with a variety of biologically relevant ligands, including amino acids, peptides, proteins, and DNA. This information is crucial for researchers in medicinal chemistry, nanotechnology, and drug development, offering insights into the mechanisms of action, potential toxicity, and biological fate of gold(III)-based compounds. The high reactivity of Au(III) complexes often involves ligand substitution and redox processes, making them distinct from their Au(I) counterparts and the isoelectronic Pt(II) species.[1][2]
Quantitative Reactivity Data
The reactivity of tetrachloroaurate(III) and its derivatives is highly dependent on the nature of the biological ligand. Thiol-containing molecules and certain amino acid residues are particularly reactive, often leading to the reduction of the Au(III) center to Au(I). The following table summarizes available quantitative data on the reaction kinetics of Au(III) complexes with various biological ligands. It is important to note that the specific ligands attached to the gold center significantly influence the reaction rates.
| Gold(III) Complex Type | Biological Ligand | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Experimental Conditions |
| Cyclometalated Au(III) | N-acetyl-L-cysteine | 0.001 - 0.02 | Pseudo-first order, UV-vis spectroscopy.[3] |
| Organometallic Au(III) | Cysteine | up to 5.5 x 10⁵ | Stopped-flow kinetic analysis.[4] |
| [Au(dien)Cl]²⁺ | L-Histidine | Faster than other nucleophiles studied | 25 mM Hepes buffer (pH 7.2), NaCl, stopped-flow UV-vis spectrophotometry.[5][6] |
| [Au(dien)Cl]²⁺ | 5'-GMP | Slower than L-Histidine | 25 mM Hepes buffer (pH 7.2), NaCl, stopped-flow UV-vis spectrophotometry.[5][6] |
| [Au(terpy)Cl]²⁺ | L-Histidine | Faster than 5'-GMP | 25 mM Hepes buffer (pH 7.2), NaCl, stopped-flow UV-vis spectrophotometry.[5][6] |
| [Au(bipy)Cl₂]⁺ | L-Histidine | Generally slower than monofunctional | 25 mM Hepes buffer (pH 7.2), NaCl, stopped-flow UV-vis spectrophotometry.[5][6] |
Reactivity Overview with Different Biological Ligands
Amino Acids: The interaction of tetrachloroaurate(III) with amino acids is diverse. Sulfur-containing amino acids like cysteine and methionine, along with selenocysteine, are potent reducing agents, capable of reducing Au(III) to Au(I).[1][2] Tyrosine also exhibits a strong tendency to reduce Au(III).[1][2] Other amino acids such as histidine, serine, tryptophan, lysine, and arginine can also act as reductants.[1][2] The reactivity is highly pH-dependent; for instance, basic conditions increase the binding affinity of Au(III) towards cysteine, lysine, and tyrosine by promoting their deprotonation.[2] Kinetic studies on the oxidation of L-histidine by [AuCl₄]⁻ show that the reaction is first-order with respect to both reactants.[7]
Peptides and Proteins: Glutathione (B108866), a tripeptide, readily reduces Au(III), proceeding through intermediate glutathionato-S-gold(III) complexes.[1][8] The interaction with larger proteins like human serum albumin (HSA) and human carbonic anhydrase I is also prominent.[9] In many cases, the interaction with proteins leads to the reduction of the Au(III) center.[10] However, stable adducts can also be formed, often through coordination with surface histidine residues.[10] The choice of ligands on the gold(III) complex can prevent this reduction and lead to tight metal-protein adducts.[10]
DNA: Tetrachloroaurate(III) interacts with DNA, and this interaction can lead to the formation of gold nanoparticles.[11] The Au(III) ion has a strong affinity for the nitrogenous bases of DNA.[11] Unlike platinum(II) complexes, which are well-known for forming irreversible DNA adducts, the interaction of some gold(III) complexes with DNA can be reversible.[3]
Experimental Protocols
Kinetic Analysis of Au(III) Complex Reactions by UV-Vis Spectrophotometry
This protocol is adapted from studies on the reaction of Au(III) complexes with various nucleophiles.[5][9]
-
Solution Preparation:
-
Prepare a stock solution of the gold(III) complex in an appropriate solvent (e.g., DMSO).[9]
-
Prepare a stock solution of the biological ligand (e.g., amino acid, peptide) in a buffered aqueous solution (e.g., 25 mM HEPES, pH 7.2) containing NaCl to prevent hydrolysis of the gold complex.[5]
-
All solutions should be freshly prepared.
-
-
Kinetic Measurements:
-
The reactions are typically studied under pseudo-first-order conditions, with the biological ligand in large excess over the gold(III) complex.[5]
-
Equilibrate the reactant solutions to the desired temperature (e.g., 37°C) in a thermostated cell holder of a spectrophotometer.[9]
-
Initiate the reaction by rapidly mixing the solutions in a quartz cuvette. For fast reactions, a stopped-flow apparatus is used.[5]
-
Monitor the reaction by recording the change in absorbance at a fixed wavelength over time. The chosen wavelength should correspond to a maximum spectral change between reactants and products.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the biological ligand.
-
Analysis of Au(III)-Protein Interactions by Mass Spectrometry
This protocol is based on the characterization of metallodrug-protein interactions.[9]
-
Incubation:
-
Prepare solutions of the protein (e.g., 10⁻⁴ M HSA) and the gold(III) compound in a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 6.8).[9]
-
Mix the protein and gold(III) solutions at a desired molar ratio (e.g., 1:1 or 1:3).[9]
-
Incubate the mixture at 37°C for a specified period (e.g., up to 24 hours).[9]
-
-
Mass Spectrometry Analysis:
-
Analyze the incubated samples using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
The ESI-MS analysis will reveal the formation of metal-protein adducts and can provide information on the stoichiometry of the binding and any changes in the oxidation state of the gold.
-
Visualizing Reactivity Pathways
The following diagrams illustrate the general reaction pathways of tetrachloroaurate(III) with different types of biological ligands and a typical experimental workflow for kinetic analysis.
Caption: Reactivity pathways of tetrachloroaurate(III) with bioligands.
Caption: Experimental workflow for kinetic analysis of Au(III) reactions.
References
- 1. Glutathionato-S-Gold(III) complexes formed as intermediates in the reduction of auricyanide by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Au(III) Reductase from Erwinia sp. IMH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning cyclometalated gold(III) for cysteine arylation and ligand-directed bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of the reactions of Au(III) complexes with some biologically relevant molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Studies of Au(I) and Au(III) Anticancer MetalLodrugs: A Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Theoretical Models of Potassium Tetrachloroaurate(III) Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical models used to predict the reactivity of potassium tetrachloroaurate(III) (K[AuCl₄]) and related gold(III) complexes. By juxtaposing computational data with experimental findings, this document aims to offer researchers a valuable resource for selecting and applying theoretical methods in the study of gold(III) chemistry, particularly in the context of drug development and catalysis.
The reactivity of gold(III) complexes is a critical aspect of their function as potential therapeutic agents and catalysts. Theoretical models, such as Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the mechanisms of these reactions. However, the accuracy of these models is contingent upon their validation against experimental data. This guide summarizes key quantitative data from both theoretical and experimental studies, provides detailed experimental protocols for relevant assays, and visualizes important reaction pathways.
Quantitative Data Comparison
The following tables present a summary of quantitative data from computational and experimental studies on the reactivity of gold(III) complexes. This data allows for a direct comparison of theoretical predictions with experimental outcomes.
Table 1: Hydrolysis of Au(III) Complexes - Activation Free Energies and Rate Constants
| Complex | Hydrolysis Step | Theoretical Method | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Calculated Rate Constant (k) (s⁻¹) | Reference |
| [Au(DMDT)Cl₂] | Second Hydrolysis | DFT/CPCM | 13.7 | 5.62 x 10² | [1] |
| [Au(damp)Cl₂] | Second Hydrolysis | DFT/CPCM | 10.0 | 2.90 x 10⁵ | [1] |
DMDT = N,N-dimethyldithiocarbamate; damp = 2-[(dimethylamino)methyl]phenyl
Table 2: Ligand Substitution with Selenocysteine (Sec) - Rate Constants
| Reactant Complex | Product Complex | Theoretical Method | Calculated Rate Constant (k) (s⁻¹) | Reference |
| [Au(DMDT)(H₂O)Sec]²⁺ | [Au(DMDT)(Sec)₂]²⁺ | DFT | 2.77 x 10⁷ | [1] |
| [Au(damp)(H₂O)Sec]²⁺ | [Au(damp)(Sec)₂]²⁺ | DFT | 2.34 x 10⁷ | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the literature for studying the reactivity of gold(III) complexes.
Protocol 1: Kinetic Studies of Ligand Substitution Reactions
This protocol outlines the general procedure for studying the kinetics of substitution reactions of gold(III) complexes with biomolecules.
Objective: To determine the rate constants for the reaction of a gold(III) complex with a nucleophile (e.g., guanosine-5'-monophosphate (B10773721) (5'-GMP), DNA).
Materials:
-
Gold(III) complex of interest
-
Nucleophile (e.g., 5'-GMP, DNA)
-
Buffer solution (e.g., phosphate (B84403) buffered saline, pH 7.4)
-
150 mM NaCl solution (to prevent solvolysis)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the gold(III) complex and the nucleophile in the buffer solution.
-
For each kinetic run, mix the gold(III) complex solution with a solution containing at least a 10-fold excess of the nucleophile in a cuvette.
-
The presence of 150 mM NaCl is maintained to minimize hydrolysis and encourage direct nucleophilic attack.[2]
-
Immediately place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer.
-
Monitor the reaction by recording the change in absorbance at a specific wavelength (characteristic of the reactant or product) over time.
-
The reaction is followed under pseudo-first-order conditions due to the excess of the nucleophile.[2]
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation.
-
The second-order rate constant can be calculated from k_obs if the concentration of the nucleophile is varied.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of potassium tetrachloroaurate(III) reactivity.
Caption: Stepwise hydrolysis of the tetrachloroaurate(III) anion.
Caption: Workflow for kinetic analysis of ligand substitution.
Caption: Logical flow for validating theoretical models.
References
- 1. Quantum Chemical Investigations on the Hydrolysis of Gold(III)-Based Anticancer Drugs and Their Interaction with Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Potassium Tetrachloroaurate(III): A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Potassium Tetrachloroaurate(III) (KAuCl₄). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following step-by-step guidance outlines a method for the recovery of gold from potassium tetrachloroaurate(III) solutions, followed by the appropriate disposal of the remaining chemical waste.
Immediate Safety and Handling Precautions
Potassium tetrachloroaurate(III) is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][4] | Protects against splashes of corrosive and irritating solutions. |
| Hand Protection | Acid-resistant gloves (e.g., nitrile, neoprene).[1][2][4] | Prevents skin contact with the gold salt and other hazardous chemicals. |
| Body Protection | Lab coat, apron, or chemical-resistant suit.[1] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator for acid gases if not working in a fume hood.[1][2] | Prevents inhalation of harmful vapors and dust. |
| Ventilation | Work must be conducted in a certified chemical fume hood.[1][3] | Minimizes exposure to toxic fumes, particularly sulfur dioxide gas. |
| Emergency Equipment | Accessible eyewash station and safety shower.[1][3] | For immediate decontamination in case of accidental exposure. |
Experimental Protocol: Gold Precipitation and Waste Neutralization
The primary method for the safe disposal of potassium tetrachloroaurate(III) solutions involves the chemical reduction of the gold(III) ions to elemental gold. This process not only renders the primary hazardous component inert but also allows for the recovery of valuable gold. Sodium metabisulfite (B1197395) is a common and effective reducing agent for this purpose.
Materials:
-
Potassium tetrachloroaurate(III) solution
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Stannous chloride (SnCl₂) test solution
-
Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) for neutralization
-
pH indicator strips or a pH meter
Step 1: Preparation and pH Adjustment
-
Solution Preparation: In a suitable beaker within a chemical fume hood, dilute the potassium tetrachloroaurate(III) solution with deionized water if it is highly concentrated.
-
pH Measurement and Adjustment: Measure the pH of the solution. For optimal precipitation of gold and to minimize the co-precipitation of other metals, the pH should be adjusted to a range of 1.5 to 2.5.[5] If the pH is too high, slowly add hydrochloric acid while stirring until the desired pH is reached.
Step 2: Precipitation of Gold
-
Prepare Reducing Agent Solution: Prepare a fresh 10-20% (w/v) solution of sodium metabisulfite in deionized water.
-
Stoichiometric Calculation: The balanced chemical equation for the reduction of tetrachloroaurate (B171879) with sodium metabisulfite is: 2 K--INVALID-LINK-- + 3 Na₂S₂O₅(aq) + 3 H₂O(l) → 2 Au(s) + 2 KCl(aq) + 6 NaHSO₄(aq) + 6 HCl(aq) Based on this, the molar ratio of sodium metabisulfite to potassium tetrachloroaurate(III) is 3:2. A common practical guideline is to use approximately 1-2 grams of sodium metabisulfite for every gram of expected gold.[5]
-
Precipitation: Slowly add the sodium metabisulfite solution to the acidic gold solution while stirring. The solution will change color, and a brown to black precipitate of elemental gold will form. The reaction releases sulfur dioxide (SO₂), a toxic gas, which is why this step must be performed in a fume hood.[5]
Step 3: Confirmation of Complete Precipitation
-
Stannous Chloride Test: To ensure all the gold has been precipitated, perform a stannous chloride test on the supernatant (the liquid above the solid precipitate).
-
Preparation of Stannous Chloride Solution: Dissolve a small amount of stannous chloride crystals in a small volume of hydrochloric acid. Adding a small piece of pure tin metal can help to prolong the shelf life of the solution.[6][7][8]
-
Testing Procedure: Place a drop of the supernatant on a white spot plate or filter paper and add a drop of the stannous chloride test solution.[6] A purple or black color indicates the presence of dissolved gold, and more sodium metabisulfite solution should be added to the main solution.[5] If there is no color change, the precipitation is complete.
-
Step 4: Separation and Washing of Gold Precipitate
-
Settling and Decanting: Allow the gold precipitate to settle completely at the bottom of the beaker. This may take several hours or can be left overnight.[9] Carefully decant the supernatant liquid into a separate container for waste treatment.
-
Washing: Wash the precipitated gold powder multiple times to remove any residual acid and impurities. A common procedure is to wash with hot deionized water, followed by boiling with dilute hydrochloric acid, and then a final series of washes with hot deionized water until the washings are neutral.[10]
-
Drying: After the final wash and decanting, the gold powder can be dried in a drying oven at a low temperature.
Step 5: Neutralization and Disposal of Supernatant
-
Neutralization: The supernatant liquid is acidic and contains sulfites and sulfates. Before disposal, it must be neutralized. Slowly add a base, such as sodium hydroxide or sodium carbonate, while stirring and monitoring the pH. The target pH for neutralization is typically between 6 and 9.
-
Disposal: Once neutralized, the solution should be disposed of in accordance with local, regional, and national hazardous waste regulations.[9] Consult your institution's environmental health and safety office for specific guidance on the disposal of neutralized wastewater containing sulfates.
Disposal Workflow
Caption: Workflow for the safe disposal of Potassium Tetrachloroaurate(III).
Disclaimer: This guide provides general procedures. All laboratory work should be conducted in accordance with your institution's specific safety protocols and in compliance with all applicable regulations. Always consult the Safety Data Sheet (SDS) for the specific chemicals you are using.
References
- 1. saltworkstech.com [saltworkstech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. youtube.com [youtube.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. epa.gov [epa.gov]
- 10. Wastewater discharge limits and regulations - King County, Washington [kingcounty.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
